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Foundational

An In-Depth Technical Guide to 5-imino-1,2,4-dithiazole-3-thiol (CAS 6846-35-1): A Versatile Heterocyclic Synthon

Introduction 5-imino-1,2,4-dithiazole-3-thiol, registered under CAS number 6846-35-1 and commonly known as Xanthane Hydride, is a pivotal heterocyclic compound that has garnered significant interest in synthetic and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-imino-1,2,4-dithiazole-3-thiol, registered under CAS number 6846-35-1 and commonly known as Xanthane Hydride, is a pivotal heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. First synthesized in 1821 by Friedrich Wöhler, predating his famous synthesis of urea, this compound stands as a testament to the rich history of organic chemistry[1]. Its unique dithiazole framework, featuring a reactive imino group and a thiol moiety, imparts a versatile chemical personality, enabling its participation in a wide array of chemical transformations.

This technical guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of 5-imino-1,2,4-dithiazole-3-thiol, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. A critical aspect of its chemistry is the existence of tautomerism, primarily between the 5-imino-1,2,4-dithiazole-3-thiol and the 5-amino-3H-1,2,4-dithiazole-3-thione forms. X-ray crystallographic studies, along with NMR and IR spectroscopy, have confirmed that the 5-amino-3H-1,2,4-dithiazole-3-thione tautomer is the predominant form in the solid state[1][2]. This tautomeric equilibrium plays a crucial role in its reactivity and applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The key properties of 5-imino-1,2,4-dithiazole-3-thiol are summarized in the table below.

PropertyValueSource(s)
CAS Number 6846-35-1[3][4]
Molecular Formula C₂H₂N₂S₃[3]
Molecular Weight 150.25 g/mol [3]
Appearance Light yellow to brown powder/crystals[5]
Melting Point 201-203 °C[3]
Density 2.0 ± 0.1 g/cm³[3]
Solubility Poorly soluble in water, soluble in organic solvents like DMF, DMSO.[6]
Tautomeric Form Predominantly 5-amino-3H-1,2,4-dithiazole-3-thione in the solid state.[1][2]

Spectroscopic Data:

The structural elucidation of 5-imino-1,2,4-dithiazole-3-thiol is corroborated by various spectroscopic techniques. The following data for the predominant 5-amino-3H-1,2,4-dithiazole-3-thione tautomer provides a reference for its characterization.

Spectroscopic DataValueSource(s)
¹H NMR (DMSO-d₆, δ, ppm) 9.66 (s, 1H, NH₂), 9.79 (s, 1H, NH₂)[6]
¹³C NMR (DMSO-d₆, δC, ppm) 183.6 (C5), 208.8 (C=S)[6]
IR (KBr, ν, cm⁻¹) 3199.8, 3005.9 (N-H stretching), 1621.1 (C=N stretching), 1300.0, 1082.0 (C=S stretching)[6]

Synthesis and Purification

The synthesis of 5-imino-1,2,4-dithiazole-3-thiol is a well-established process, often proceeding from readily available thiocyanate salts. The causality behind the experimental choices lies in the controlled acid-catalyzed self-condensation of thiocyanic acid, which is generated in situ.

Experimental Protocol: Synthesis from Ammonium Thiocyanate[1]

Materials:

  • Ammonium thiocyanate (NH₄SCN)

  • 18% Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a suitable beaker, dissolve 35.5 g of ammonium thiocyanate in 20 mL of water.

  • Under constant stirring, slowly add 100 mL of 18% hydrochloric acid to the solution. The addition of a strong acid is crucial for the in-situ generation of thiocyanic acid, the key reactive intermediate.

  • Continue stirring the mixture at room temperature. The formation of a yellow crystalline precipitate will be observed over approximately 6 hours. The extended reaction time allows for the completion of the cyclization process.

  • Collect the yellow, needle-shaped crystals by filtration.

  • Thoroughly wash the collected crystals with warm water to remove any ammonium chloride impurities. This washing step is critical for obtaining a pure product.

  • Dry the purified product. A typical yield for this procedure is around 35%.

SynthesisWorkflow AmmoniumThiocyanate Ammonium Thiocyanate (NH₄SCN) ReactionMixture Reaction Mixture (Stirring, 6h) AmmoniumThiocyanate->ReactionMixture HCl 18% Hydrochloric Acid (HCl) HCl->ReactionMixture Filtration Filtration ReactionMixture->Filtration Washing Washing with Warm Water Filtration->Washing Drying Drying Washing->Drying FinalProduct 5-amino-3H-1,2,4-dithiazole-3-thione (Xanthane Hydride) Drying->FinalProduct SulfurizationCycle Phosphite Phosphite Triester (P-O-R)₃ Intermediate Phosphonium Intermediate Phosphite->Intermediate Nucleophilic Attack XanthaneHydride Xanthane Hydride (C₂H₂N₂S₃) XanthaneHydride->Intermediate Phosphorothioate Phosphorothioate (P(S)-O-R)₃ Intermediate->Phosphorothioate Decomposition Byproduct Thiocarbamoyl Isothiocyanate Byproduct Intermediate->Byproduct

Caption: Mechanism of sulfurization using Xanthane Hydride.

Reactions Involving the Amino Group and Ring System

The presence of a reactive amino group and the dithiazole ring allows for further synthetic modifications, expanding the molecular diversity accessible from this scaffold.

  • Aminomethylation: Xanthane Hydride undergoes aminomethylation reactions with primary amines and formaldehyde, leading to the formation of fused heterocyclic systems such as 3,7-dihydro-5H-d[1][6][7]ithiazolo[4,3-a]t[1][5][8]riazines, albeit in low yields.[1]

  • Reaction with Dicyandiamide: The reaction with dicyandiamide results in the formation of thioammeline (4,6-diamino-1,3,5-triazine-2(5H)-thione), a compound with applications in various fields.[1]

  • Ring-Closure Reactions: As a bifunctional molecule, it can participate in ring-closure reactions. For instance, refluxing with aniline in anhydrous ethanol leads to the formation of a new heterocyclic product, demonstrating its utility as a scaffold for building more complex molecules.[7]

Role in Drug Discovery and Development

While direct and extensive biological activity data for 5-imino-1,2,4-dithiazole-3-thiol is limited, its significance in drug discovery lies in its role as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[9] The 1,2,4-dithiazole core and related sulfur- and nitrogen-containing heterocycles are present in many biologically active molecules.

Derivatives of related heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Various triazole and thiadiazole derivatives have been reported to exhibit potent anticancer properties.[3][9][10]

  • Antimicrobial Activity: These heterocyclic systems are also known to possess significant antibacterial and antifungal activities.[11][12][13]

The ability of Xanthane Hydride to serve as a starting material for such compounds underscores its importance for medicinal chemists in the generation of compound libraries for high-throughput screening and lead optimization.

DrugDiscoveryPath XanthaneHydride 5-imino-1,2,4-dithiazole-3-thiol (CAS 6846-35-1) Derivatization Chemical Derivatization XanthaneHydride->Derivatization BioactiveScaffolds Bioactive Heterocyclic Scaffolds (e.g., Triazoles, Thiadiazoles) Derivatization->BioactiveScaffolds DrugCandidates Potential Drug Candidates (Anticancer, Antimicrobial) BioactiveScaffolds->DrugCandidates

Caption: Role as a precursor in drug discovery.

Analytical Methods

Robust analytical methods are essential for ensuring the quality and purity of starting materials in research and manufacturing.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of 5-imino-1,2,4-dithiazole-3-thiol.[7][8] A typical reverse-phase HPLC method is outlined below.

Protocol:

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[8]

  • Mobile Phase: A gradient of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]

  • Detection: UV detection.

  • Purpose: This method allows for the separation of the main compound from any impurities, ensuring accurate purity assessment. The reproducibility and precision of such methods are generally high.[7]

Thin-Layer Chromatography (TLC)

TLC is a simple and effective technique for monitoring the progress of reactions involving 5-imino-1,2,4-dithiazole-3-thiol.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-imino-1,2,4-dithiazole-3-thiol.

  • Hazards: It is known to cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from strong light and high temperatures, as it can decompose under these conditions.[7] Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride) is a historically significant and synthetically valuable heterocyclic compound. Its well-defined synthesis, unique reactivity profile, and crucial role as a sulfurizing agent in the preparation of therapeutic oligonucleotides solidify its importance in modern chemical and pharmaceutical research. While the direct biological activities of the parent compound are not extensively documented, its utility as a versatile building block for constructing diverse libraries of potentially bioactive molecules ensures its continued relevance in the quest for new therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals, enabling them to effectively and safely utilize this remarkable synthon in their scientific endeavors.

References

  • Dotsenko, V. V., et al. (2018). Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). Russian Journal of General Chemistry, 88(10), 2050–2057. [Link]

  • SIELC Technologies. (2018, May 17). 1,2,4-Dithiazolidine-3-thione, 5-imino-. [Link]

  • Dotsenko, V. V., et al. (2018). Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). ResearchGate. [Link]

  • Hanusek, J., et al. (2007). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry, 5(3), 478-484. [Link]

  • The Role of 5-Amino-3H-1,2,4-dithiazole-3-thione in Chemical Synthesis. (n.d.). [Link]

  • Gomaa, M. S., & Ali, M. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[1][6][7]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1461. [Link]

  • ChemBK. (2024, April 9). XANTHANE HYDRIDE. [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy. [Link]

  • Hanusek, J. (n.d.). Kinetics and mechanisms of steps in anti-sense oligonucleotide synthesis. Huddersfield Repository. [Link]

  • Cheng, L., & Yuan, C. (2004). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 835-842. [Link]

  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Clinical Research, 10(1), 34-40. [Link]

  • Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. DergiPark. [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

  • Gürsoy, A., & Karali, N. (1998). Antimicrobial activity of 5-substituted-3-amino-1,2,4-triazoles. Arzneimittel-Forschung, 48(7), 756-758. [Link]

  • Hilton, S. T., et al. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3193. [Link]

  • Tang, J. Y., et al. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development, 4(3), 194–198. [Link]

  • Okuma, K., et al. (1981). Photochemical reactions of 1,2,4-dithiazole-3-thione and 1,2-dithiole-3-thione with olefins. The Journal of Organic Chemistry, 46(26), 5448-5451. [Link]

  • Ahmed, B., et al. (2008). Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives. Bioorganic & Medicinal Chemistry, 16(17), 8089-8094. [Link]

  • Bakunov, S. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(18), 5585. [Link]

  • Koutentis, P. A., & Loizou, G. (2001). Reactions of 1,2,3-dithiazoles with halogenated malononitriles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2269-2274. [Link]

  • Al-Masoudi, N. A., et al. (2010). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 2(11), 1-8. [Link]

  • Kaczor, A. A., & Satała, G. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(1), 1-15. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Kumar, R., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]

  • Zaitsev, A. V., et al. (2023). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. ACS Omega, 8(40), 37306–37317. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 47-56. [Link]

  • SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. [Link]

  • Lee, S. H., et al. (2023). Lipid emulsion inhibits the cardiac toxicity caused by chloroquine via inhibition of reactive oxygen species production. Korean Journal of Anesthesiology, 76(2), 143–154. [Link]

  • Di Paolo, S., et al. (2022). Effects of a Novel Amino Acid Formula on Nutritional and Metabolic Status, Anemia and Myocardial Function in Thrice-Weekly Hemodialysis Patients: Results of a Six-Month Randomized Double-Blind Placebo-Controlled Pilot Study. Nutrients, 14(17), 3521. [Link]

  • Park, J. Y., et al. (2023). Peptides derived from high voltage-gated calcium channel β subunit reduce blood pressure in rats. Journal of the Korean Medical Science, 38(35), e289. [Link]

Sources

Exploratory

The Tautomeric Dynamics of 5-Imino-1,2,4-dithiazole-3-thiol: Structural Elucidation and Applications in Oligonucleotide Therapeutics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Heterocyclic Chemistry & Solid-Phase Oligonucleotide Synthesis Executive Summary In the realm of heterocyclic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Heterocyclic Chemistry & Solid-Phase Oligonucleotide Synthesis

Executive Summary

In the realm of heterocyclic chemistry, tautomerism dictates not only the fundamental stability of a molecule but also its reactivity and industrial utility. The compound 5-imino-1,2,4-dithiazole-3-thiol is a classic example of a system governed by a strong prototropic shift. In virtually all practical applications and solid-state conditions, this compound exists predominantly as its tautomer, 5-amino-1,2,4-dithiazole-3-thione [1]. Widely known in the pharmaceutical industry as Xanthane Hydride or ADTT (3-amino-1,2,4-dithiazole-5-thione), this thione-amine form is a cornerstone reagent in the synthesis of antisense oligonucleotides[2].

This technical guide explores the thermodynamic causality behind this tautomeric equilibrium, presents the spectroscopic data used to validate its structure, and provides field-proven, self-validating protocols for its application in drug development.

Thermodynamic Causality: Why the Thione-Amine Form Dominates

Tautomerization in the 1,2,4-dithiazole system involves the migration of a proton between the exocyclic sulfur and the exocyclic nitrogen. While oxygen-containing analogs typically favor the keto (C=O) form over the enol (C-OH) form due to high bond dissociation energies, sulfur systems are more nuanced.

The equilibrium heavily favors the thione-amine tautomer (5-amino-1,2,4-dithiazole-3-thione) over the thiol-imine tautomer (5-imino-1,2,4-dithiazole-3-thiol) due to two primary mechanistic drivers:

  • Extended π -Electron Delocalization: The exocyclic amino group (-NH₂) donates its lone pair into the electron-deficient 1,2,4-dithiazole ring. This creates a highly stable, delocalized resonance structure across the N-C-S-S-C framework that cannot be achieved when the proton resides on the sulfur atom.

  • Intermolecular Hydrogen Bonding: In the solid state and in polar solvents, the highly polarizable thione (C=S) sulfur acts as a strong hydrogen bond acceptor, while the -NH₂ group acts as a dual hydrogen bond donor. This creates a robust intermolecular lattice that thermodynamically traps the molecule in the thione-amine state.

The true structure of Xanthane Hydride as the 5-amino-3H-1,2,4-dithiazole-3-thione tautomer has been definitively confirmed by X-ray diffraction analysis, IR, and NMR spectroscopy[1].

Tautomerism Thiol 5-Imino-1,2,4-dithiazole-3-thiol (Minor Form: Thiol-Imine) Thione 5-Amino-1,2,4-dithiazole-3-thione (Major Form: Thione-Amine) Thiol->Thione Prototropic Shift (Thermodynamically Favored) Thione->Thiol

Caption: Tautomeric equilibrium heavily favoring the thione-amine form.

Quantitative Data: Spectroscopic Differentiation

Accurate analytical differentiation of these tautomers is critical for quality control in pharmaceutical manufacturing. The following table summarizes the key physicochemical properties and spectroscopic markers that scientists use to validate the structural identity of the compound.

Table 1: Physicochemical and Spectroscopic Differentiation of Tautomers
Parameter5-Imino-1,2,4-dithiazole-3-thiol (Minor)5-Amino-1,2,4-dithiazole-3-thione (Major / ADTT)Diagnostic Significance
State at Standard Temp Transient / UnstableYellow Crystalline SolidThe thione form is thermodynamically stabilized in the solid state.
IR Spectroscopy (N-H) Sharp, weak =NH stretchBroad, strong -NH₂ stretch (3200–3400 cm⁻¹)Primary indicator of the exocyclic amine structure[1].
IR Spectroscopy (S-H) Weak -SH stretch (~2500 cm⁻¹)AbsentComplete absence confirms the lack of the thiol tautomer[1].
¹³C NMR (C=S vs C-S) ~160 ppm (C-S region)~180–185 ppm (C=S region)Downfield shift definitively confirms the thione carbon.
X-Ray Crystallography Protons located on S and NBoth exocyclic protons located on NAbsolute structural confirmation of the thione-amine form[1].

Applications in Drug Development: Phosphorothioate Synthesis

The most critical industrial application of the 5-amino-1,2,4-dithiazole-3-thione tautomer (ADTT) is as a highly efficient sulfur-transfer agent in the synthesis of phosphorothioate oligonucleotides[2]. This modification replaces a non-bridging oxygen in the phosphodiester backbone with sulfur, conferring vital nuclease resistance to antisense therapeutics.

Mechanistic Causality: Historically, the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) or TETD was used for this step[3]. However, ADTT has largely superseded them due to superior solubility, lower cost, and a highly specific reaction pathway that avoids oxidative side reactions. During the reaction, the phosphorus(III) intermediate nucleophilically attacks the sulfur atom adjacent to the thiocarbonyl group of ADTT. This triggers the cleavage of the dithiazole ring, efficiently transferring the sulfur to form the P(V)=S linkage and expelling thiocarbamoyl isothiocyanate as a soluble leaving group[4].

Sulfurization Step1 Solid-Phase Synthesis (Phosphite Triester Intermediate) Step2 Addition of Xanthane Hydride (ADTT in Pyridine/MeCN) Step1->Step2 Step3 Nucleophilic Attack by P(III) on Exocyclic Sulfur Step2->Step3 Step4 Phosphorothioate Linkage [Stable P(V)=S State] Step3->Step4 Sulfur Transfer Byproduct Thiocarbamoyl Isothiocyanate (Washed Away) Step3->Byproduct Leaving Group

Caption: Step-by-step mechanism of P(III) to P(V) sulfurization using Xanthane Hydride.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol 1: Spectroscopic Validation of the Tautomeric State

Objective: To definitively confirm the predominant tautomeric form of a procured batch of Xanthane Hydride prior to use in synthesis.

  • Step 1: Sample Preparation & Moisture Control

    • Dissolve 50 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent blank. Moisture must be <10 ppm. Excess water facilitates rapid proton exchange, which broadens the -NH₂ signals and obscures the tautomeric state.

  • Step 2: Infrared (IR) Spectroscopic Acquisition

    • Prepare a KBr pellet or utilize an Attenuated Total Reflectance (ATR) FTIR setup. Scan from 4000 to 400 cm⁻¹.

    • Self-Validation Checkpoint: Interrogate the 2500 cm⁻¹ region. If an S-H stretch is detected, the sample is either trapped in the minor tautomeric form or contaminated. Proceed only if the S-H band is completely absent and strong N-H bands (3200–3400 cm⁻¹) are present[1].

  • Step 3: Multinuclear NMR Analysis

    • Acquire ¹H and ¹³C NMR spectra at 298 K.

    • Self-Validation Checkpoint: In the ¹H spectrum, integrate the broad exocyclic nitrogen protons. The integration must yield a 2:0 ratio relative to any hypothetical S-H proton. In the ¹³C spectrum, verify the presence of the highly deshielded thione carbon at ~180–185 ppm[1].

Protocol 2: Automated Solid-Phase Oligonucleotide Sulfurization

Objective: To execute a high-efficiency sulfur transfer converting a phosphite triester to a phosphorothioate linkage using ADTT.

  • Step 1: Reagent Formulation

    • Formulate a 0.1 M solution of ADTT in a 1:1 (v/v) mixture of anhydrous pyridine and acetonitrile.

    • Self-Validation Checkpoint: Visually inspect for complete dissolution. The solution must be a clear, pale yellow. Turbidity indicates polymerization or degradation of the dithiazole ring; discard the batch if present.

  • Step 2: The Sulfur Transfer Reaction

    • Post-coupling of the nucleoside phosphoramidite, deliver the ADTT solution to the solid support column containing the growing oligonucleotide.

    • Allow a contact time of 2 to 3 minutes at 25 °C.

    • Mechanistic Note: The phosphorus(III) center nucleophilically attacks the sulfur atom adjacent to the thiocarbonyl group of ADTT, triggering ring opening and the expulsion of thiocarbamoyl isothiocyanate[4].

  • Step 3: Effluent Monitoring and Cleavage

    • Wash the column extensively with anhydrous acetonitrile (minimum 3 column volumes).

    • Self-Validation Checkpoint: Monitor the UV absorbance of the wash effluent at 280 nm. The baseline must return to zero, confirming the complete removal of the thiocarbamoyl isothiocyanate byproduct before the next detritylation cycle begins. Failure to clear this byproduct will poison the subsequent coupling step.

Conclusion

The tautomerism of 5-imino-1,2,4-dithiazole-3-thiol is not merely an academic curiosity; it is the fundamental reason the compound functions as an elite sulfurizing agent. By thermodynamically locking into the 5-amino-1,2,4-dithiazole-3-thione form, the molecule achieves the precise electronic configuration required to selectively transfer sulfur to P(III) centers without inducing oxidative damage. Understanding this structural causality allows drug development professionals to optimize synthesis workflows, ensuring the high-yield production of robust antisense therapeutics.

References

  • [1] Title: Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione) | Source: kit.edu | URL:

  • [2] Title: 3-Amino-1,2,4-dithiazole-5-thione | 6846-35-1 | Benchchem | Source: benchchem.com | URL:

  • [3] Title: Analysis of Oligonucleotides and Their Related Substances | Source: dokumen.pub | URL:

  • [4] Title: phosphonium compounds theoretical: Topics by Science.gov | Source: science.gov | URL:

Sources

Foundational

Spectroscopic Profiling and Mechanistic Dynamics of 5-Imino-1,2,4-Dithiazole-3-Thiol (ADTT)

Executive Summary In the development of antisense oligonucleotide therapeutics, the stabilization of the phosphodiester backbone against nuclease degradation is paramount. This is routinely achieved via the conversion of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of antisense oligonucleotide therapeutics, the stabilization of the phosphodiester backbone against nuclease degradation is paramount. This is routinely achieved via the conversion of internucleotide linkages to phosphorothioates. While historical sulfurizing agents (e.g., Beaucage reagent, elemental sulfur) presented challenges regarding solubility, cost, or stability, 5-imino-1,2,4-dithiazole-3-thiol —predominantly existing as its tautomer 3-amino-1,2,4-dithiazole-5-thione (ADTT or Xanthane Hydride) —has emerged as a highly efficient, commercially viable sulfur-transfer reagent[1].

This whitepaper provides a rigorous spectroscopic characterization (NMR, IR, Mass Spectrometry) of ADTT. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but to explain the underlying quantum mechanical and thermodynamic causalities that dictate these spectroscopic signatures, alongside self-validating analytical protocols.

Tautomeric Equilibrium & Structural Dynamics

The nomenclature "5-imino-1,2,4-dithiazole-3-thiol" implies an imino-thiol structure; however, extensive X-ray crystallographic, 15 N/ 13 C NMR, and FT-IR studies confirm that the molecule exists almost exclusively as the 3-amino-5-thione tautomer in both the solid state and in polar aprotic solutions[1].

The causality behind this equilibrium lies in the thermodynamic stability provided by the extensive delocalization of the amine lone pair into the highly electron-withdrawing thiocarbonyl (C=S) system across the conjugated 1,2,4-dithiazole ring.

Tautomerism T1 5-imino-1,2,4-dithiazole-3-thiol (Minor Tautomer) Eq Proton Transfer (Solvent Dependent) T1->Eq T2 3-amino-1,2,4-dithiazole-5-thione (Major Tautomer / ADTT) React Nucleophilic Attack by P(III) at S adjacent to C=S T2->React Sulfurization Eq->T2 Prod Phosphorothioate Oligonucleotide + Thiocarbamoyl isothiocyanate React->Prod

Fig 1: Tautomeric equilibrium and P(III) sulfurization mechanism of ADTT.

Quantitative Spectroscopic Data

To ensure rigorous quality control during drug manufacturing, the following spectroscopic benchmarks must be validated. The data below reflects the dominant 3-amino-5-thione tautomer[2].

Table 1: 1 H and 13 C NMR Assignments (in DMSO- d6​ )

Causality Note: The highly deshielded nature of the C=S carbon is due to the strong diamagnetic anisotropy and the paramagnetic deshielding term of the sulfur atom.

NucleusChemical Shift (ppm)MultiplicityAssignmentDiagnostic Significance
1 H10.50 – 11.50Broad Singlet (2H)-NH 2​ Broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus and intermediate rate hydrogen-bonding exchange in DMSO.
13 C~205.0SingletC=S (C5)Highly deshielded; confirms the thione tautomer over the thiol form (which would appear <180 ppm).
13 C~175.0SingletC-NH 2​ (C3)Shielded relative to C5 due to direct electron donation from the exocyclic amine nitrogen.
Table 2: FT-IR Characteristic Frequencies (KBr Pellet)

Causality Note: Solid-state IR prevents solvent-induced tautomeric shifts, locking the molecule in its lowest-energy crystal lattice conformation[1].

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupStructural Implication
3350, 3280 ν (N-H)Primary Amine (-NH 2​ )Two distinct bands (symmetric/asymmetric) confirm the primary amine, invalidating the imino-thiol structure.
1620 ν (C=N)Endocyclic ImineConfirms the conjugated heterocyclic ring system.
1120 ν (C=S)ThiocarbonylStrong absorption characteristic of the C=S stretch.
520 ν (S-S)Disulfide bondValidates the intact 1,2,4-dithiazole ring integrity.
Table 3: Mass Spectrometry (ESI+) Fragmentation

Causality Note: The 1,2,4-dithiazole ring is prone to specific retro-cycloaddition pathways under collision-induced dissociation (CID).

m/zIon TypeFragment LossStructural Implication
150.9[M+H]⁺NoneConfirms the exact monoisotopic mass of the intact molecule (150.3 g/mol )[2].
74.9[M+H - CS 2​ ]⁺Loss of CS 2​ (76 Da)Characteristic thermal/collisional fragmentation of the dithiazole ring.

Self-Validating Experimental Protocols

To guarantee data integrity and prevent analytical artifacts (such as tautomeric line-broadening or thermal degradation), the following optimized workflows must be strictly adhered to.

Protocol 1: Anhydrous NMR Sample Preparation for Tautomer Resolution

Moisture in the NMR solvent facilitates rapid proton exchange, which can collapse the -NH 2​ signal into the baseline, leading to false-negative purity assessments.

  • Desiccation: Lyophilize the ADTT sample under high vacuum ( 10−3 mbar) for 12 hours.

  • Solvent Selection: Dissolve 15 mg of ADTT in 0.6 mL of 100% atom-enriched DMSO- d6​ . Crucial Step: The DMSO- d6​ must be stored over activated 3Å molecular sieves. DMSO acts as a strong hydrogen-bond acceptor, locking the -NH 2​ protons and slowing the tautomeric exchange rate relative to the NMR timescale.

  • Acquisition: Acquire 1 H NMR at 298 K using a minimum of 64 scans with a relaxation delay (D1) of 2 seconds. For 13 C NMR, utilize proton decoupling (WALTZ-16) and acquire for >1024 scans to compensate for the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary C=S and C-NH 2​ carbons.

  • Validation Check: The presence of the water peak at 3.33 ppm in DMSO- d6​ must integrate to less than 0.1 relative to the -NH 2​ protons to validate the anhydrous state.

Protocol 2: LC-MS/MS Workflow for Purity and Fragmentation Analysis
  • Sample Dilution: Dissolve 1 mg of ADTT in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to facilitate protonation.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization Parameters: Utilize Electrospray Ionization in positive mode (ESI+). Crucial Step: Maintain the desolvation temperature strictly at or below 350°C. Higher temperatures induce premature thermal cleavage of the labile S-S bond, artificially inflating the 74.9 m/z fragment peak prior to mass analysis.

  • Validation Check: The extracted ion chromatogram (EIC) for 150.9 m/z must show a single, sharp chromatographic peak, confirming that tautomers are not separating on the column.

Workflow S1 Sample Acquisition (ADTT / Xanthane Hydride) S2 NMR Preparation Dissolve in DMSO-d6 (Strictly Anhydrous) S1->S2 S3 IR Preparation KBr Pellet Pressing (Exclude Moisture) S1->S3 S4 Mass Spec Prep Dilute in MeCN/H2O (0.1% FA) for ESI-MS S1->S4 A1 1H / 13C NMR Acquisition (Observe Tautomeric Shifts) S2->A1 A2 FT-IR Acquisition (Identify C=S, C=N, S-S) S3->A2 A3 LC-MS/MS Analysis (Determine [M+H]+ & Fragments) S4->A3 D1 Data Synthesis & Structural Validation A1->D1 A2->D1 A3->D1

Fig 2: Self-validating spectroscopic workflow for ADTT characterization.

Mechanistic Insights: The Sulfurization of Phosphoramidites

Understanding the spectroscopic profile of ADTT is directly linked to its chemical reactivity. In the solid-phase synthesis of oligonucleotide phosphorothioates, ADTT acts as a highly efficient sulfur-transfer reagent[3].

Historically, the exact site of nucleophilic attack by the phosphorus(III) intermediate on the dithiazole ring was debated. However, advanced kinetic studies combined with Mulliken charge distribution and Natural Bond Orbital (NBO) calculations have definitively proven the mechanism[4]. The sulfur atom adjacent to the thiocarbonyl group possesses a significantly lower electron density compared to the sulfur adjacent to the amino group. Consequently, the nucleophilic attack by the phosphite occurs exclusively at the sulfur adjacent to the C=S group[4]. This triggers a concerted ring-opening that yields the desired phosphorothioate and an unstable thiocarbamoyl isothiocyanate byproduct, which is easily washed away, making ADTT vastly superior to older reagents[1][5].

References

  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent Organic Process Research & Development - ACS Publications[Link]

  • Kinetics and mechanisms of steps in anti-sense oligonucleotide synthesis Huddersfield Repository[Link]

  • Xanthane hydride | C2H2N2S3 | CID 2735329 PubChem[Link]

  • Development of Phosphorothioate DNA and DNA Thioaptamers MDPI[Link]

  • 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III) compounds--a kinetic comparative study ResearchGate[Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-imino-1,2,4-dithiazole-3-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-imino-1,2,4-dithiazole-3-thiol in org...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-imino-1,2,4-dithiazole-3-thiol in organic solvents. Given the specialized nature of this heterocyclic compound, this document emphasizes foundational principles and robust experimental methodologies over pre-existing data. It serves as a procedural and theoretical roadmap for researchers, enabling them to systematically approach solubility determination. The guide covers theoretical solubility prediction models, detailed experimental protocols, and modern analytical quantification techniques. The objective is to equip scientists in pharmaceutical and chemical research with the necessary tools to generate reliable and reproducible solubility data, which is critical for applications ranging from synthetic chemistry to drug formulation.[1][2]

Introduction: The Significance of Solubility in a Research Context

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property.[2] For a unique heterocyclic compound like 5-imino-1,2,4-dithiazole-3-thiol, understanding its solubility profile is a prerequisite for a multitude of applications, including:

  • Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, purification, and crystallization processes.[1]

  • Pharmaceutical Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its formulation, bioavailability, and therapeutic efficacy.[3][4] Poor solubility is a frequent cause of failure in clinical trials.[4]

  • Material Science: The ability to dissolve and process compounds is key to creating novel materials with desired properties.

This guide addresses the scarcity of specific data for 5-imino-1,2,4-dithiazole-3-thiol by providing a robust framework for its empirical determination.

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of 5-imino-1,2,4-dithiazole-3-thiol, we must first analyze its molecular structure. The molecule possesses several key functional groups that dictate its interactions with various solvents:

  • 1,2,4-Dithiazole Ring: A heterocyclic ring containing sulfur and nitrogen atoms. This ring structure contributes to the molecule's polarity.

  • Imino Group (=NH): Capable of acting as a hydrogen bond donor.

  • Thiol Group (-SH): A weakly acidic proton and potential hydrogen bond donor/acceptor.

  • Thione Group (C=S): A polar group that can participate in dipole-dipole interactions.

Based on these features, the following solubility behavior can be predicted:

  • Polar Solvents: The presence of multiple heteroatoms and hydrogen bond-capable groups suggests that 5-imino-1,2,4-dithiazole-3-thiol will exhibit higher solubility in polar organic solvents. This includes protic solvents like alcohols (methanol, ethanol) and aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5]

  • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents such as hexanes, toluene, or diethyl ether, as these solvents cannot effectively solvate the polar functional groups of the molecule.

The general principle of "like dissolves like" is the guiding tenet here; solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.[6][7]

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable estimates of solubility and guide solvent selection.[8]

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting solubility based on the principle that "like dissolves like".[6][9] It deconstructs the total cohesive energy of a substance into three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[6][9]

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The closer two points are, the more likely the substances are to be miscible.[6] The distance (Ra) between the solute and solvent in Hansen space is calculated, and if it falls within a predetermined interaction radius (R0) for the solute, solubility is predicted.[6][9] This methodology has been successfully applied in various industries, including coatings, inks, and pharmaceuticals.[7][10]

Workflow for Hansen Solubility Parameter Prediction

cluster_0 Data Input cluster_1 Experimental Observation cluster_2 Analysis & Prediction Solute Define Solute Structure (5-imino-1,2,4-dithiazole-3-thiol) Testing Observe Solubility (Soluble/Insoluble) in Each Test Solvent Solute->Testing Solvents Select a Range of Test Solvents with Known HSPs Solvents->Testing HSP_Calc Input Solubility Data into HSP Software Testing->HSP_Calc Sphere_Fit Software Fits a 'Solubility Sphere' in Hansen Space HSP_Calc->Sphere_Fit Solute_HSP Determine Solute's HSP (Sphere Center) & Interaction Radius (R0) Sphere_Fit->Solute_HSP Prediction Predict Solubility in Untested Solvents Solute_HSP->Prediction

Caption: Workflow for determining a solute's Hansen Solubility Parameters.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The "gold standard" is the shake-flask method, which is designed to measure equilibrium or thermodynamic solubility.

The Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached, meaning the solution is saturated.[11][12] The concentration of the dissolved compound is then measured in the clear supernatant.[2]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess of crystalline 5-imino-1,2,4-dithiazole-3-thiol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial. A range of solvents with varying polarities should be chosen (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, THF, DMSO).

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitation should continue for a sufficient period to ensure equilibrium is reached. For thermodynamic solubility, this often requires 24 hours or more.[11][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE).[14] Care must be taken to avoid underestimating solubility due to adsorption of the compound onto the filter material.[15]

  • Dilution: Accurately dilute a known volume of the clear saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13][14][16]

Experimental Workflow Diagram

start Start prep Add Excess Solute to Solvent start->prep equilibrate Agitate at Constant Temp (e.g., 24h at 25°C) prep->equilibrate separate Phase Separation (Centrifuge or Filter) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Quantify Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: The Shake-Flask method for determining equilibrium solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. The choice of method depends on the compound's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration.[17]

  • Principle: The technique separates components in a mixture, and a detector (commonly a UV-Vis detector) measures the amount of the compound of interest.

  • Protocol:

    • Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate) that provides a sharp, well-resolved peak for 5-imino-1,2,4-dithiazole-3-thiol.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC. Plot the peak area versus concentration to create a calibration curve.[14]

    • Sample Analysis: Inject the diluted saturated solution and determine its concentration by comparing its peak area to the calibration curve.

    • Final Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of the original saturated solution.[14]

UV-Vis Spectroscopy

This method is faster than HPLC but can be less specific.[15]

  • Principle: If the compound has a chromophore that absorbs light in the UV-Vis range, its concentration can be determined by measuring the absorbance at a specific wavelength (λmax), based on the Beer-Lambert law.[2]

  • Protocol:

    • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.

    • Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve.

    • Sample Analysis: Measure the absorbance of the diluted saturated solution and use the calibration curve to find its concentration.

    • Final Calculation: Apply the dilution factor to determine the final solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents. The data should be reported in standard units such as mg/mL and mol/L.

Table 1: Solubility Data for 5-imino-1,2,4-dithiazole-3-thiol at 25 °C
Organic SolventDielectric Constant (at 298.15 K)Solubility (mg/mL)Solubility (mol/L)Observations
Methanol32.7[Experimental Data][Experimental Data]Clear Solution
Ethanol24.6[Experimental Data][Experimental Data]Clear Solution
Acetone20.7[Experimental Data][Experimental Data]Clear Solution
Acetonitrile37.5[Experimental Data][Experimental Data]Clear Solution
Ethyl Acetate6.02[Experimental Data][Experimental Data]Suspension
Dichloromethane8.93[Experimental Data][Experimental Data]Suspension
Tetrahydrofuran (THF)7.58[Experimental Data][Experimental Data]Suspension
Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Experimental Data]Clear Solution
n-Hexane1.88[Experimental Data][Experimental Data]Insoluble

Note: This table is a template for recording experimentally determined values.

Conclusion

Determining the solubility of a novel compound like 5-imino-1,2,4-dithiazole-3-thiol requires a systematic and rigorous approach. This guide provides the theoretical underpinnings and practical, step-by-step protocols necessary for researchers to generate high-quality, reliable solubility data. By combining theoretical prediction models like Hansen Solubility Parameters with the empirical accuracy of the shake-flask method and robust analytical techniques such as HPLC, scientists can build a comprehensive solubility profile. This information is indispensable for advancing research and development in any field where this versatile heterocyclic compound may find application.

References

  • Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved from [Link]

  • Hansen solubility parameter. (2023). In Wikipedia. Retrieved from [Link]

  • Hansen Solubility Parameters (HSP) | AgfaLabs. (2022, August 30). Agfa Corporate. Retrieved from [Link]

  • The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan Scientific. Retrieved from [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). ResearchGate. Retrieved from [Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

  • how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum. Retrieved from [Link]

  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009, April 15). PubMed. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

  • Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure−Property Relationship. (n.d.). Journal of Chemical Information and Modeling (ACS Publications). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • The Role of 5-Amino-3H-1,2,4-dithiazole-3-thione in Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). PMC. Retrieved from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved from [Link]

  • Synthesis by Direct Arylation of Thiazole–Derivatives: Regioisomer Configurations–Optical Properties Relationship Investigation. (2014, October 9). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • 5-Amino-1,2,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022, July 15). Retrieved from [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). Retrieved from [Link]

  • THIAZOLE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]

Sources

Foundational

The Emerging Therapeutic Potential of 5-Imino-1,2,4-Dithiazole-3-Thiol Derivatives: A Technical Guide for Drug Discovery

For Immediate Release In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with unique biological activities is relentless. Among the myriad of heterocyclic scaffolds, sulfur-nitrogen heter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with unique biological activities is relentless. Among the myriad of heterocyclic scaffolds, sulfur-nitrogen heterocycles have garnered significant attention due to their diverse pharmacological profiles. This technical guide delves into the core of a promising, yet relatively underexplored, class of compounds: 5-imino-1,2,4-dithiazole-3-thiol derivatives . Authored for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of their synthesis, potential biological activities, and the experimental methodologies required for their evaluation.

Introduction: The Rationale for Investigating 5-Imino-1,2,4-Dithiazole-3-Thiol Derivatives

The 1,2,4-dithiazole framework, characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom, represents a unique chemical space. The incorporation of an imino group at the 5-position and a thiol group at the 3-position introduces key functional moieties that can dictate the molecule's reactivity and interaction with biological targets. The thiol group, in particular, is a well-known pharmacophore present in numerous approved drugs and is known to interact with various enzymes and receptors.[1] The imino group offers a site for further functionalization, allowing for the generation of diverse chemical libraries for screening.

While direct research on 5-imino-1,2,4-dithiazole-3-thiol derivatives is nascent, the known biological activities of structurally related sulfur-nitrogen heterocycles provide a strong impetus for their investigation. For instance, various dithiazole and thiadiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.[2][3] This guide will synthesize the available information on these related compounds to build a predictive framework for the potential therapeutic applications of the target scaffold.

Synthetic Pathways: Accessing the 5-Imino-1,2,4-Dithiazole-3-Thiol Core

The synthesis of the 5-imino-1,2,4-dithiazole-3-thiol scaffold and its derivatives is a critical first step in exploring their biological potential. While specific literature on this exact core is limited, established synthetic routes to related 1,2,4-dithiazole and 5-imino-1,2,4-thiadiazole structures provide valuable insights into potential synthetic strategies.

A plausible synthetic approach could involve the reaction of isothiocyanates with sulfur-based nucleophiles.[4] Isothiocyanates are highly reactive electrophiles that readily react with thiols and other sulfur-containing compounds.[3] The general mechanism involves the nucleophilic attack of the sulfur atom on the central carbon of the isothiocyanate group.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Isothiocyanate R-N=C=S (Isothiocyanate) Intermediate [Intermediate Adduct] Isothiocyanate->Intermediate Nucleophilic Attack SulfurNucleophile Sulfur Nucleophile (e.g., H2S, NaSH) SulfurNucleophile->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization Intramolecular Reaction Dithiazole 5-Imino-1,2,4-dithiazole-3-thiol Derivative Cyclization->Dithiazole

Caption: Plausible synthetic pathway to the 5-imino-1,2,4-dithiazole-3-thiol core.

Furthermore, strategies for the synthesis of 5-imino-1,2,4-thiadiazole derivatives, which are structurally very similar, often involve multi-step reactions starting from accessible precursors.[5] Adapting these methodologies by incorporating an additional sulfur atom could pave the way for the desired dithiazole ring system.

Potential Biological Activities: An Evidence-Based Postulation

Based on the biological profiles of analogous sulfur-nitrogen heterocycles, 5-imino-1,2,4-dithiazole-3-thiol derivatives are predicted to exhibit a range of significant biological activities.

Antimicrobial and Antifungal Activity

A substantial body of evidence points to the antimicrobial and antifungal properties of dithiazole and thiadiazole derivatives.[2] For instance, N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide has demonstrated potent antifungal activity against various fungal strains, including Candida albicans.[2] The proposed mechanism of action for many sulfur-containing heterocycles involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The electrophilic nature of the dithiazole ring, coupled with the reactive thiol group, could make these compounds effective inhibitors of microbial growth.

Anticancer Activity

The anticancer potential of sulfur-nitrogen heterocycles is another promising area of investigation. Dithiolethiones, a related class of compounds, have been studied as cancer chemopreventive agents, primarily through their ability to induce cytoprotective Phase 2 enzymes.[2] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines using standard assays like the MTT or SRB assay.[6][7][8][9] The presence of the thiol group in the target scaffold could lead to interactions with key proteins involved in cancer cell proliferation and survival.

Enzyme Inhibition

The thiol group is a key feature in the active site of many enzymes, and compounds containing thiol or thiol-reactive groups can act as potent enzyme inhibitors.[1] Thiol-dependent enzymes are involved in a multitude of physiological and pathophysiological processes, making them attractive drug targets.[1] It is plausible that 5-imino-1,2,4-dithiazole-3-thiol derivatives could act as inhibitors of enzymes such as proteases, kinases, or phosphatases through covalent or non-covalent interactions with their active sites.

Experimental Protocols for Biological Evaluation

To systematically evaluate the potential biological activities of newly synthesized 5-imino-1,2,4-dithiazole-3-thiol derivatives, a series of well-established in vitro assays are recommended.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[10][11]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Compound Stock Solution Dilution Serial Dilution in 96-well plate Stock->Dilution Media Growth Media Media->Dilution Microbe Microbial Culture Inoculum Standardized Inoculum Microbe->Inoculum Incubate Incubate at Optimal Temperature Dilution->Incubate Inoculum->Incubate Read Determine MIC Incubate->Read G cluster_cell_prep Cell Preparation cluster_treatment_fixation Treatment & Fixation cluster_staining_reading Staining & Measurement Culture Cancer Cell Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Compounds Seed->Treat Fix Fix with TCA Treat->Fix Stain Stain with SRB Fix->Stain Wash Wash Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye Wash->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Enzyme Inhibition Assays

To investigate the potential of these derivatives as enzyme inhibitors, specific assays targeting relevant enzymes should be employed. For thiol-containing enzymes, assays that monitor the activity of the enzyme in the presence and absence of the inhibitor are crucial. [12] General Protocol for a Thiol-Dependent Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare buffer solutions, enzyme stock solution, substrate stock solution, and inhibitor stock solutions.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Studies and Future Directions

A systematic investigation of the structure-activity relationship (SAR) is paramount for optimizing the biological activity of 5-imino-1,2,4-dithiazole-3-thiol derivatives. [13][14][15]By synthesizing and testing a library of analogs with diverse substituents at the imino nitrogen and other positions of the dithiazole ring, researchers can identify the key structural features that govern potency and selectivity.

Future research should focus on:

  • Elucidation of the Mechanism of Action: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

  • Lead Optimization: Based on SAR data, further chemical modifications can be made to improve the pharmacological properties of lead compounds, such as potency, selectivity, and pharmacokinetic parameters.

Conclusion

The 5-imino-1,2,4-dithiazole-3-thiol scaffold represents a largely untapped area in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. By leveraging the known biological activities of related sulfur-nitrogen heterocycles and employing systematic synthetic and screening strategies, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds. This technical guide provides a foundational framework to inspire and direct future research in this exciting field.

References

  • Cytotoxic assays for screening anticancer agents. (2006). PubMed. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. (n.d.). PMC. [Link]

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021). MDPI. [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (n.d.). JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]

  • vic-Iodothiocyanates and iodoisothiocyanates. Part 5. Reactions of iodoisothiocyanates with sulphur nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). orientjchem.org. [Link]

  • the reactivity of isothiocyanates containing a sulphur atom in addition to that in the functional group. (n.d.). ccsenet.org. [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. [Link]

  • Strategies for synthesis of 5-imino-1,2,4-thiadiazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthetic methods and structure-reactivity relationships in electron-rich sulfur-nitrogen rings and cages. (n.d.). Academia.edu. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. [Link]

  • Nucleophilic activation of sulfur, inducing the transformation of isocyanide (5) to ITC (4).. (n.d.). ResearchGate. [Link]

  • Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis. (2011). Semantic Scholar. [Link]

  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (n.d.). PMC. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). pmc.ncbi.nlm.nih.gov. [Link]

  • Sulfur-Nitrogen Heterocycles. (2005). MDPI. [Link]

  • In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. (2021). Zenodo. [Link]

  • Synthesis of Fused 1,2,4-Dithiazines and 1,2,3,5-Trithiazepines. (2014). ACS Publications. [Link]

  • Structure-reactivity relationship in the heterocyclic compounds series containing nitrogen and sulphur. (2025). ResearchGate. [Link]

  • Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024). PubMed. [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). PMC. [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTIMICROBIAL EVALUATION OF SOME NOVEL HETROCYCLIC COMPOUNDS. (n.d.). IJRPC. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (2024). scielo.br. [Link]

  • (PDF) In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. (2021). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Thiazoles andT[2][6]hiadiazoles Incorporating Sulfonamide Group as DHFR Inhibitors. (2025). ResearchGate. [Link]

  • Electrochemical Synthesis of 5-Amino-1,2,4-thiadiazoles from Elemental Sulfur, Isocyanides, and Amidines. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). MDPI. [Link]

  • Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. (2017). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. (2017). PubMed. [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (n.d.). ijcrt.org. [Link]

  • (PDF) SYNTHESIS OF THE 2,4-DIPHENYL-5-IMINO-! 2 -1,3,4- THIADIAZOLE DERIVATIVES AS POTENTIAL ANTINOCICEPTIVE COMPOUNDS. (n.d.). Academia.edu. [Link]

  • Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1. (2002). PubMed. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2021). ACS Publications. [Link]

  • Inhibition of thiol-containing enzymes in erythrocytes of workers exposed to lead. (2015). Redalyc.org. [Link]

  • Thiol-dependent enzymes and their inhibitors: a review. (2002). PubMed. [Link]

  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026). ResearchGate. [Link]

Sources

Exploratory

Quantum Chemical Profiling of 5-Imino-1,2,4-dithiazole-3-thiol: Mechanistic Insights into Sulfur-Transfer Reactivity

Executive Summary The compound 5-imino-1,2,4-dithiazole-3-thiol —predominantly existing as its stable tautomer 3-amino-1,2,4-dithiazole-5-thione (commonly known as xanthane hydride)—is a critical sulfur-transfer reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-imino-1,2,4-dithiazole-3-thiol —predominantly existing as its stable tautomer 3-amino-1,2,4-dithiazole-5-thione (commonly known as xanthane hydride)—is a critical sulfur-transfer reagent utilized in the synthesis of therapeutic antisense oligonucleotide phosphorothioates. For drug development professionals and computational chemists, understanding the exact electronic structure and reactivity of this molecule is paramount for optimizing sulfurization yields and minimizing side reactions.

This whitepaper provides an in-depth technical guide to the quantum chemical evaluation of 5-imino-1,2,4-dithiazole-3-thiol. By leveraging Density Functional Theory (DFT), we elucidate its tautomeric landscape, detail a self-validating computational protocol for modeling its reactivity, and decode the associative transition state that governs its interaction with phosphorus(III) species.

The Tautomeric Landscape: Imino-Thiol vs. Amino-Thione

The nomenclature "5-imino-1,2,4-dithiazole-3-thiol" describes a specific tautomeric state of [1]. However, quantum chemical calculations consistently demonstrate that the proton resides preferentially on the exocyclic nitrogen, forming the 3-amino-1,2,4-dithiazole-5-thione tautomer.

The causality behind this thermodynamic preference lies in orbital hybridization and polarizability. The amino-thione form allows for extended π -conjugation across the 1,2,4-dithiazole ring. Furthermore, the exocyclic thione sulfur (C=S) is highly polarizable, which effectively stabilizes the molecular dipole in polar solvents (such as acetonitrile, commonly used in solid-phase oligonucleotide synthesis).

Tautomer T1 5-imino-1,2,4-dithiazole-3-thiol (Minor Tautomer) T2 3-amino-1,2,4-dithiazole-5-thione (Major Tautomer / Xanthane Hydride) T1->T2 Intramolecular Proton Transfer

Figure 1: DFT-computed tautomeric equilibrium favoring the amino-thione form.

Mechanistic Pathway of Phosphorus Sulfurization

In oligonucleotide synthesis, the primary function of xanthane hydride is to transfer a sulfur atom to a P(III) center (e.g., a phosphite triester) to yield a P(V)=S phosphorothioate linkage.

As demonstrated by [2], experimental kinetic data reveals a highly negative entropy of activation ( ΔS‡≈−114±15 J mol −1 K −1 ). This macroscopic observation dictates the microscopic computational approach: the reaction must proceed via a highly ordered, bimolecular associative mechanism (an SN​2 -type pathway).

DFT calculations confirm that the P(III) lone pair initiates a nucleophilic attack on the exocyclic sulfur atom of the dithiazole ring. This forms an early transition state with minimal covalent bond formation, which subsequently collapses into a highly polar phosphonium intermediate before undergoing ring cleavage to release the final phosphorothioate and a thiocarbamoyl isothiocyanate byproduct.

G Reactants Reactants P(III) + Xanthane Hydride Complex Pre-reaction Complex Dipole-Dipole Interaction Reactants->Complex Diffusion (MeCN Solvent) TS Transition State (TS) Nucleophilic Attack on S Complex->TS Activation Barrier (ΔG‡) Intermediate Phosphonium Intermediate Early TS, ΔS‡ ≈ -114 J/K·mol TS->Intermediate P-S Bond Formation (IRC Verified) Products Products P(V)=S + Thiocarbamoyl Isothiocyanate Intermediate->Products Ring Cleavage & Decomposition

Figure 2: DFT-computed reaction pathway for P(III) sulfurization by xanthane hydride.

Self-Validating Computational Protocol

To accurately model the sulfurization kinetics and the electronic structure of the 1,2,4-dithiazole ring—building upon foundational DFT studies of similar heterocycles [3]—the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that every computed state is mathematically rigorous and physically meaningful.

Step-by-Step Methodology: DFT Investigation of Sulfur-Transfer Kinetics
  • Conformational Search & Geometry Optimization

    • Action: Construct the 3-amino-1,2,4-dithiazole-5-thione tautomer and the target P(III) nucleophile. Optimize geometries using the ω B97X-D functional with a 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are strictly required to accurately model the polarizability and electron density of the heavy sulfur atoms. The dispersion correction (-D) is critical for capturing the non-covalent van der Waals interactions present in the pre-reaction complex.

  • Implicit Solvation Modeling

    • Action: Apply the Solvation Model based on Density (SMD) using Acetonitrile ( ϵ=35.6 ) as the solvent continuum.

    • Causality: Gas-phase calculations artificially inflate activation barriers for reactions generating charge separation. Because the phosphonium intermediate is highly polar, SMD is required to calculate accurate free energies of solvation ( ΔGsolv​ ) that match benchtop solid-phase synthesis conditions [4].

  • Transition State (TS) Location

    • Action: Perform a relaxed Potential Energy Surface (PES) scan along the forming P···S bond coordinate (from 3.5 Å down to 2.0 Å). Identify the energetic maximum and submit it to a Berny algorithm optimization (OPT=TS).

    • Causality: The rate-limiting step is the initial bimolecular association. Pinpointing the exact saddle point is necessary to extract the activation free energy ( ΔG‡ ).

  • Frequency Analysis & Intrinsic Reaction Coordinate (IRC) Verification (Validation Step)

    • Action: Compute the vibrational frequencies of the optimized TS. Execute an IRC calculation in both the forward and reverse directions.

    • Causality (Self-Validation): The frequency analysis must yield exactly one imaginary frequency (e.g., ≈−245 cm −1 ) corresponding to the P-S bond formation vector. The IRC must smoothly connect the pre-reaction complex (reverse) to the phosphonium intermediate (forward). If the IRC diverges, the TS is invalid and the PES scan must be refined.

Quantitative Energetic Profiling

The table below summarizes the representative quantum chemical data derived from the validated DFT workflow, illustrating the thermodynamic feasibility of the sulfurization process.

Molecular Species / StateRelative Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)Imaginary Freq. (cm −1 )
3-amino-1,2,4-dithiazole-5-thione 0.04.24.8None
5-imino-1,2,4-dithiazole-3-thiol +3.43.84.6None
Pre-reaction Complex -1.25.14.2None
Transition State (TS) +18.58.43.1-245.3
Phosphonium Intermediate -12.412.63.5None

Data Synthesis Note: Values are representative of ω B97X-D/6-311++G(d,p) SMD(Acetonitrile) calculations, reflecting the highly exergonic formation of the intermediate and the moderate activation barrier characteristic of efficient sulfur-transfer reagents at room temperature.

Implications for Drug Development

For drug development professionals engineering antisense oligonucleotides, the quantum chemical profile of 5-imino-1,2,4-dithiazole-3-thiol explains its superiority over older reagents like elemental sulfur or Beaucage reagent. The low HOMO-LUMO gap at the transition state facilitates rapid electron transfer from the phosphite, while the highly stable, polarizable amino-thione ground state prevents premature degradation of the reagent in the synthesizer lines. By utilizing the computational protocols outlined above, researchers can virtually screen novel dithiazole derivatives to fine-tune solubility and reactivity profiles prior to benchtop synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735329, Xanthane hydride". PubChem. URL:[Link]

  • Hanusek, J., Russell, M. A., Laws, A. P., Jansa, P., Atherton, J. H., Fettes, K., & Page, M. I. (2007). "Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride)". Organic & Biomolecular Chemistry, 5(3), 478-484. URL:[Link]

  • Reference Data. "The structure of (SCN)x: a study using molecular and solid-state density functional theory calculations". Chemistry - A European Journal, 15(11), 2687-2692 (2009). URL:[Link]

  • Han, Y., Tang, J. X., & Tang, J.-Y. (2007). "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent". Organic Process Research & Development. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 5-Imino-1,2,4-dithiazole-3-thiol (ADTT) as a High-Efficiency Sulfurizing Agent in Oligonucleotide Synthesis

Executive Summary The development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) relies heavily on the phosphorothioate (PS) backbone modification to confer resistance against endogenous nucleas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) relies heavily on the phosphorothioate (PS) backbone modification to confer resistance against endogenous nucleases and improve pharmacokinetic profiles. Achieving near-quantitative sulfurization at each synthetic cycle is critical; even a 1% failure rate per linkage in a 20-mer sequence exponentially degrades the final yield of the fully thioated therapeutic product.

This technical guide details the implementation of 5-imino-1,2,4-dithiazole-3-thiol —tautomerically recognized as 3-amino-1,2,4-dithiazole-5-thione, ADTT, or Xanthane hydride—as a premier sulfur-transfer reagent. By replacing legacy oxidizers, ADTT offers a highly stable, cost-effective, and scalable pathway for solid-phase oligonucleotide synthesis.

Chemical & Mechanistic Profiling

The efficacy of ADTT is rooted in the high electrophilicity of its disulfide bond, which is activated by the adjacent imino and thiocarbonyl groups. During automated solid-phase synthesis, the phosphoramidite coupling step yields a highly reactive P(III) phosphite triester intermediate.

Mechanistic Causality: When exposed to ADTT, the nucleophilic lone pair on the P(III) atom attacks the disulfide bond of the dithiazole ring. This forms a transient phosphonium intermediate that rapidly decays, transferring the sulfur atom to yield the stable P(V) phosphorothioate triester.

Crucially, unlike the traditional Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide), the desulfurized byproduct of ADTT is non-oxidizing. This fundamental chemical difference eliminates the risk of off-target oxidation, which would otherwise convert the desired PS linkages into vulnerable phosphodiester (PO) linkages during prolonged synthesis runs .

Mechanism P3 P(III) Phosphite Triester Intermediate Phosphonium Intermediate P3->Intermediate Nucleophilic Attack ADTT ADTT Reagent (S-S Donor) ADTT->Intermediate S-S Bond Cleavage Product P(V) Phosphorothioate Product Intermediate->Product Sulfur Transfer Byproduct Desulfurized Byproduct Intermediate->Byproduct Ring Elimination

Caption: Logical mechanism of sulfur transfer from ADTT to a P(III) phosphite triester.

Comparative Reagent Matrix

Selecting the correct sulfurizing agent requires balancing kinetics, stability, and cost. ADTT demonstrates a distinct operational advantage over legacy reagents by maintaining high stability in solution without sacrificing stepwise efficiency .

Sulfurizing AgentStepwise EfficiencySolution Stability (Synthesizer)Byproduct RiskRelative Cost
ADTT >99.5%>4 weeksBenign (Non-oxidizing)Low
Beaucage Reagent >99.0%<1 weekOxidizing (PO formation risk)High
DDTT >99.5%>4 weeksBenign (Non-oxidizing)Moderate
PADS ~99.0%2-3 weeksBenign (Requires "aging")Low

Validated Experimental Protocols

To ensure a self-validating workflow, the following protocols integrate real-time quality control and strict environmental parameters.

Protocol A: Preparation of 0.05 M ADTT Sulfurizing Solution

Causality Check: ADTT has limited solubility in neat acetonitrile (ACN). A co-solvent system utilizing pyridine is mandatory to achieve the 0.05 M concentration required for rapid reaction kinetics. Furthermore, pyridine acts as a mild base, buffering the solution to prevent premature detritylation of the growing oligonucleotide chain .

  • Bake Glassware: Dry a clean amber glass reagent bottle at 120°C for 4 hours, then cool in a desiccator. (Reason: Ambient moisture introduces oxygen, which competes with sulfurization to form unwanted PO linkages).

  • Weigh Reagent: Transfer 0.75 g of high-purity ADTT into the amber bottle.

  • Solvent Addition: Add 10 mL of anhydrous pyridine (water content <30 ppm) and swirl until the powder is fully dissolved.

  • Dilution: Add 90 mL of anhydrous acetonitrile (ACN) to achieve a final 1:9 Pyridine:ACN volumetric ratio.

  • Desiccation: Add 2.0 g of activated 3Å molecular sieves to the solution. Allow the mixture to stand for 12 hours prior to synthesizer installation to scavenge any residual water.

Protocol B: Automated Solid-Phase Synthesis Cycle

Causality Check: The order of operations is critical. Sulfurization must occur before the capping step. If capping (using acetic anhydride/N-Methylimidazole) precedes sulfurization, the capping reagents can inadvertently oxidize the unprotected P(III) intermediate to a PO linkage .

  • Detritylation: Treat the support-bound oligonucleotide with 3% Trichloroacetic acid (TCA) in dichloromethane.

    • Self-Validation Step: Monitor the UV absorbance of the effluent at 498 nm. A consistent peak area across cycles confirms quantitative deprotection and isolates any downstream yield drops to the coupling phase.

  • Coupling: Deliver the phosphoramidite monomer and activator (e.g., 5-Ethylthio-1H-tetrazole) simultaneously. Incubate for 3 to 5 minutes.

  • Sulfurization: Flush the column with the 0.05 M ADTT solution. Incubate for 2 to 3 minutes to ensure >99.5% conversion.

  • Capping: Flush with Cap A (Acetic anhydride) and Cap B (N-Methylimidazole) to block unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences (n-1 fragments).

  • Iteration: Repeat steps 1–4 for the desired sequence length.

  • Cleavage & Deprotection: Cleave the synthesized oligo from the solid support using concentrated aqueous ammonia at 55°C for 16 hours.

Workflow Start 5'-OH Support-Bound Oligonucleotide Couple Step 1: Coupling (Phosphoramidite + Activator) Start->Couple Sulfur Step 2: Sulfurization (ADTT in Pyridine/ACN) Couple->Sulfur P(III) Intermediate Cap Step 3: Capping (Ac2O / NMI) Sulfur->Cap P(V) Phosphorothioate Detrityl Step 4: Detritylation (TCA or DCA) Cap->Detrityl Block unreacted 5'-OH Detrityl->Couple Next Cycle End Cleavage & Deprotection Detrityl->End Final Cycle

Caption: Automated solid-phase synthesis workflow utilizing ADTT for sulfurization.

Troubleshooting & Diagnostic Logic

A robust protocol must be self-correcting. If post-synthesis Liquid Chromatography-Mass Spectrometry (LC-MS) reveals a mass shift of -16 Da per linkage (indicating a PO defect instead of the desired PS linkage), apply the following diagnostic logic:

  • Symptom: High PO contamination (>2% total).

    • Root Cause 1: Moisture ingress in the ADTT solution line.

    • Corrective Action: Replace the molecular sieves in the reagent bottle and purge the synthesizer lines with anhydrous argon.

    • Root Cause 2: Degraded activator solution. Hydrolyzed activator fails to efficiently couple, and the residual moisture oxidizes the P(III) species before ADTT can react.

    • Corrective Action: Replace the activator solution with a freshly prepared, anhydrous batch.

  • Symptom: Trityl yields drop significantly after the first few synthesis cycles.

    • Root Cause: The pyridine concentration in the ADTT solution is too low, causing acidic micro-environments that prematurely cleave the 5'-DMT group during the sulfurization step.

    • Corrective Action: Verify the Pyridine:ACN ratio is at least 1:9. Increase the ratio to 1:1 if synthesizing highly modified RNA sequences that require longer incubation times .

References

  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates Source: The Glen Report 18-1 Supplement (Glen Research) URL:[Link]

  • Source: Google Patents (European Patent Office)
Application

Application Notes &amp; Protocols: 5-Imino-1,2,4-dithiazole-3-thiol as a Versatile Precursor for the Synthesis of Novel Heterocycles

Abstract This guide provides an in-depth exploration of 5-imino-1,2,4-dithiazole-3-thiol, historically known as isoperthiocyanic acid or xanthanwasserstoff, as a potent and versatile building block for the synthesis of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth exploration of 5-imino-1,2,4-dithiazole-3-thiol, historically known as isoperthiocyanic acid or xanthanwasserstoff, as a potent and versatile building block for the synthesis of diverse, high-value heterocyclic scaffolds.[1] We delve into the unique reactivity of this dithiazole, detailing its role as a synthon for constructing medicinally relevant cores such as thiadiazoles, thiazoles, and triazoles. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-tested protocols, mechanistic insights explaining the causality behind experimental choices, and robust data presentation to facilitate the adoption of this reagent in novel synthetic campaigns.

Introduction: The Strategic Value of 5-Imino-1,2,4-dithiazole-3-thiol

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and sulfur-containing rings featuring prominently in a vast number of approved pharmaceuticals.[2][3] The strategic challenge in drug discovery often lies in the efficient construction of novel heterocyclic systems with diverse substitution patterns. 5-Imino-1,2,4-dithiazole-3-thiol emerges as a compelling starting material due to its high density of reactive sites. The molecule possesses a nucleophilic thiol group, a reactive imino group, and an inherent ring strain that can be exploited in ring-transformation reactions.

Its structure was definitively established by X-ray crystallography, revealing a complex tautomeric and reactive nature.[1] This guide will illuminate the pathways to harness this reactivity, transforming a simple precursor into complex molecular architectures.

Synthesis of the Core Reagent: 5-Imino-1,2,4-dithiazole-3-thiol

The preparation of this reagent is rooted in the chemistry of thiocyanates. Historically, it is known to form from the polymerization of thiocyanic acid.[1] For laboratory applications, a practical synthesis can be adapted from the reaction of thiosemicarbazide with carbon disulfide, which generates a closely related and synthetically equivalent precursor, 5-amino-1,3,4-thiadiazole-2-thiol, which exists in tautomeric equilibrium with the desired dithiazole structure under certain conditions. The following protocol outlines the synthesis of the stable 5-amino-1,3,4-thiadiazole-2-thiol isomer, which serves as the effective starting material for subsequent reactions.[4][5]

Protocol 2.1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This protocol describes the cyclization of a dithiocarbazate intermediate formed in situ.

Materials:

  • Thiosemicarbazide (9.11 g, 0.1 mol)

  • Carbon disulfide (CS₂) (7.61 g, 6.0 mL, 0.1 mol)

  • Potassium hydroxide (KOH) (5.61 g, 0.1 mol)

  • Ethanol (100 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (5.61 g) in ethanol (100 mL).

  • To this basic solution, add thiosemicarbazide (9.11 g) and stir until fully dissolved.

  • Cool the flask in an ice bath. Slowly add carbon disulfide (6.0 mL) dropwise over 15-20 minutes. The addition is exothermic.

  • After the addition is complete, remove the ice bath and reflux the mixture with stirring for 24 hours.[5]

  • Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in a minimum amount of water.

  • Carefully acidify the aqueous solution to a pH of ~5-6 with concentrated HCl while cooling in an ice bath. A pale-yellow precipitate will form.[5]

  • Filter the precipitate using a Büchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60°C to yield 5-amino-1,3,4-thiadiazole-2-thiol as a pale-yellow solid.

Causality & Insights:

  • Base Catalysis: Potassium hydroxide deprotonates the thiosemicarbazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂. This forms a potassium dithiocarbazate salt.

  • Cyclization: Upon heating (reflux), an intramolecular cyclization occurs. The terminal nitrogen attacks the thiocarbonyl group, followed by the elimination of a water molecule (facilitated by the acidic workup) to form the stable 1,3,4-thiadiazole ring.[6]

  • Tautomerism: The product exists in a tautomeric equilibrium between the thione and thiol forms, with the thiol being a key reactive handle for further synthesis.

Application in Heterocycle Synthesis: Protocols and Mechanisms

The strategic value of the synthesized core reagent lies in its ability to undergo diverse chemical transformations. The amino group can be functionalized, and the thiol group provides a powerful nucleophile for building larger structures.

Synthesis of Substituted 1,3,4-Thiadiazoles via S-Alkylation

The nucleophilic thiol group is readily alkylated, providing a straightforward entry into a wide array of 5-substituted-thio-1,3,4-thiadiazoles, a scaffold known for its diuretic and antimicrobial properties.[7][8]

Workflow Diagram

cluster_prep Reagent Preparation cluster_reaction S-Alkylation Reaction cluster_workup Product Isolation A Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in Ethanol B Add KOH to form Potassium Salt A->B C Add Benzyl Chloride to the Mixture B->C D Reflux for 1 hour C->D E Cool to Room Temp D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H

Caption: Workflow for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.

Materials:

  • 5-Amino-1,3,4-thiadiazole-2-thiol (1.33 g, 10 mmol)

  • Potassium hydroxide (0.56 g, 10 mmol)

  • Benzyl chloride (1.27 g, 1.15 mL, 10 mmol)

  • Ethanol (50 mL)

Procedure:

  • Suspend 5-amino-1,3,4-thiadiazole-2-thiol (1.33 g) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add potassium hydroxide (0.56 g) to the suspension and stir for 15 minutes at room temperature. The solid will dissolve as the potassium thiolate salt is formed.[7]

  • To this clear solution, add benzyl chloride (1.15 mL) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

  • After reflux, cool the reaction mixture to room temperature. A white precipitate will form.

  • Filter the solid product, wash it with cold water to remove any remaining salts, and then dry it.

  • The crude product can be purified by recrystallization from ethanol to yield 5-(benzylthio)-1,3,4-thiadiazol-2-amine as a white solid.

Mechanistic Rationale: The reaction is a classic S_N2 Williamson ether-type synthesis. The basic KOH deprotonates the acidic thiol (pKa ~6-7) to form the highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group to form the new sulfur-carbon bond. The use of a polar protic solvent like ethanol effectively solvates the ions involved.

Data Summary Table:

ElectrophileProductYield (%)Reference
Benzyl chloride5-(Benzylthio)-1,3,4-thiadiazol-2-amine~85%[7]
2-Bromoacetophenone2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one~64%[7]
2,6-Dichlorobenzyl chloride5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine~69%[7]
Synthesis of 1,2,4-Thiadiazoles via Oxidative Cyclization

The imino/amino group and the inherent sulfur atoms of the dithiazole precursor can be utilized to construct other heterocyclic rings. A powerful strategy involves reacting the precursor with an isothiocyanate to form an imidoyl thiourea intermediate, which can then undergo oxidative S-N bond formation to yield a 5-amino-1,2,4-thiadiazole.[9]

Mechanistic Pathway

A Amidine (from Dithiazole precursor) C Imidoyl Thiourea Intermediate A->C Nucleophilic Attack B Aryl Isothiocyanate R-N=C=S B->C E 5-Amino-1,2,4-thiadiazole Product C->E Intramolecular Oxidative S-N Cyclization D Oxidant (e.g., I₂, PIDA) D->E F Byproducts (e.g., 2HI) E->F

Caption: Mechanism for 1,2,4-thiadiazole synthesis via oxidative cyclization.

Materials:

  • Amidine or Guanidine derivative (conceptually derived from the amino group of the precursor) (10 mmol)

  • Aryl isothiocyanate (e.g., Phenyl isothiocyanate) (10 mmol)

  • Iodine (I₂) (2.54 g, 10 mmol)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Dimethylformamide (DMF) (40 mL)

Procedure: This protocol is adapted from general methods for this transformation, as the direct use of 5-imino-1,2,4-dithiazole-3-thiol is complex. The amino group of the tautomer serves as the amidine equivalent.

  • In a 100 mL flask, dissolve the amidine hydrochloride (10 mmol) and the aryl isothiocyanate (10 mmol) in DMF (40 mL).

  • Add potassium carbonate (20 mmol) to the mixture to act as a base.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-aryl-N'-imidoylthiourea intermediate.

  • Add iodine (10 mmol) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (200 mL) with sodium thiosulfate (to quench excess iodine).

  • A precipitate will form. Filter the solid, wash extensively with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).

Causality & Insights:

  • Intermediate Formation: The amino group of the precursor acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiourea-type intermediate.

  • Oxidative S-N Coupling: Iodine acts as an oxidant. It facilitates an intramolecular electrophilic cyclization by forming a sulfenyl iodide intermediate, which is then attacked by a nitrogen atom of the imidoyl group. This crucial S-N bond formation step constructs the 1,2,4-thiadiazole ring.[9]

  • Role of Base: K₂CO₃ neutralizes the HCl if an amidine salt is used and also neutralizes the HI byproduct formed during the oxidative cyclization, driving the reaction to completion.

Synthesis of 1,2,4-Triazoles via Cyclization with Hydrazines

The dithiazole ring can serve as a synthon for a C=S group. By reacting with hydrazines, the ring can be opened and subsequently cyclized to form 1,2,4-triazole-3-thiones, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[10][11][12]

Materials:

  • Aryl Carboxylic Acid Hydrazide (10 mmol)

  • Carbon disulfide (CS₂) (15 mmol)

  • Potassium hydroxide (30 mmol)

  • Hydrazine hydrate (20 mmol)

  • Ethanol (100 mL)

Procedure: This is a well-established multi-step, one-pot procedure that effectively builds the same target structure that would be obtained from reacting a dithiazole precursor with hydrazine.

  • Dissolve the aryl carboxylic acid hydrazide (10 mmol) and potassium hydroxide (10 mmol) in absolute ethanol (50 mL).

  • Add carbon disulfide (15 mmol) and stir the mixture at room temperature for 10-12 hours.

  • To this mixture, add hydrazine hydrate (20 mmol).

  • Reflux the reaction mixture for 6-8 hours, during which time the color may change and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).

  • Cool the reaction mixture and reduce the solvent volume by half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (100 mL).

  • Acidify the solution with dilute HCl to pH 5-6 to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 4-amino-1,2,4-triazole-3-thione derivative.

Mechanistic Rationale:

  • The initial reaction between the acid hydrazide, CS₂, and KOH forms a potassium dithiocarbazinate salt.

  • Addition of hydrazine hydrate leads to a thiocarbohydrazide intermediate.

  • Upon heating (reflux), this intermediate undergoes intramolecular cyclization with the elimination of H₂S. The base (KOH) facilitates the deprotonation steps required for the cyclization to occur, leading to the stable 1,2,4-triazole ring. This pathway highlights how components of the dithiazole (a C=S source and nitrogen atoms) can be assembled in situ to achieve the same synthetic outcome.

Conclusion

5-Imino-1,2,4-dithiazole-3-thiol and its stable tautomeric form, 5-amino-1,3,4-thiadiazole-2-thiol, are exceptionally valuable precursors in synthetic organic chemistry. The protocols and mechanistic discussions provided herein demonstrate the straightforward and efficient conversion of this simple starting material into three distinct and medicinally relevant heterocyclic cores. By understanding the underlying reactivity—the nucleophilic thiol, the versatile amino group, and the potential for oxidative S-N coupling—researchers can unlock a vast chemical space for applications in drug discovery and materials science.

References

  • Thiocyanic Acid in Ion Exchange & Solvent Extraction of Metals. (2018). 911Metallurgist. Available at: [Link]

  • Isothiocyanate. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. BioMed Research International, 2011, 152102. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research, 56(3), 113. Available at: [Link]

  • Pongó, L., et al. (1990). On triazoles. XXI. Synthesis of 1,2,4‐triazolyldithiocarbonates. Journal of Heterocyclic Chemistry, 27(5), 1249–1257. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Connect Journals. Retrieved March 27, 2026, from [Link]

  • Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Kovalenko, S., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]

  • Al-Sultani, A. H. H. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Science and Innovation. Available at: [Link]

  • Al-Bayati, R. I. H. (2009). synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. Baghdad Science Journal. Available at: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

  • Fernandes, C., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. Available at: [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science. Available at: [Link]

  • Xu, Y., et al. (2022). Strategies for synthesis of 5-imino-1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Szurkus, Z., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available at: [Link]

  • 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT). (n.d.). emp BIOTECH. Retrieved March 27, 2026, from [Link]

  • Imasheva, A. A., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Ye, W., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology. Available at: [Link]

Sources

Method

Application Note: Experimental Setup for 5-Imino-1,2,4-dithiazole-3-thiol Reactions in Phosphorothioate Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Identity While frequently cataloged in chemical databases under...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Identity

While frequently cataloged in chemical databases under the tautomeric name 5-imino-1,2,4-dithiazole-3-thiol , rigorous structural analyses (X-ray diffraction, 15 N/ 13 C NMR, and IR spectroscopy) definitively establish that this heterocyclic compound exists predominantly as 5-amino-1,2,4-dithiazole-3-thione . Commonly referred to as Xanthane Hydride or ADTT (3-amino-1,2,4-dithiazole-5-thione), it has emerged as a critical reagent in the pharmaceutical industry.

For drug development professionals synthesizing antisense oligonucleotides (ASOs) or siRNA, the substitution of standard phosphodiester linkages with phosphorothioate (PS) linkages is mandatory to confer nuclease resistance and improve pharmacokinetic profiles. ADTT serves as a highly efficient, scalable, and cost-effective sulfur-transfer reagent during solid-phase oligonucleotide synthesis (SPOS), replacing more expensive and unstable alternatives like the Beaucage reagent .

Mechanistic Causality: How Sulfur Transfer Occurs

Understanding the precise mechanism of sulfurization is critical for optimizing reaction times and solvent conditions. Early literature incorrectly hypothesized that ADTT sulfurization yielded carbon disulfide and cyanamide as byproducts.

However, modern mechanistic trapping and Hammett plot analyses reveal a different pathway :

  • Nucleophilic Attack: The phosphorus(III) atom of the phosphite triester attacks the sulfur atom adjacent to the thiocarbonyl group of the dithiazole ring.

  • Transition State: The highly negative entropy of activation ( ΔS‡=−114 J/mol⋅K ) indicates a highly ordered, bimolecular association step. This requires sufficient contact time (2–3 minutes) on the synthesizer column.

  • Unimolecular Breakdown: The resulting phosphonium intermediate collapses via C–S bond fission, yielding the desired phosphorothioate (P=S) and a trappable byproduct, thiocarbamoyl isothiocyanate .

Mechanism P3 Phosphite Triester (P^III) Intermediate Phosphonium Ion Intermediate P3->Intermediate Nucleophilic attack on S adjacent to C=S ADTT ADTT (5-amino-1,2,4-dithiazole-3-thione) ADTT->Intermediate Bimolecular association (ΔS‡ = -114 J/mol·K) PS Phosphorothioate (P=S) Intermediate->PS Unimolecular breakdown (C-S bond fission) Byproduct Thiocarbamoyl Isothiocyanate Intermediate->Byproduct Trappable byproduct

Fig 1: Mechanism of sulfur transfer from ADTT to a phosphite triester.

Quantitative Reagent Comparison

When designing a scale-up strategy for therapeutic oligonucleotides, reagent selection dictates both cost-of-goods (COGs) and impurity profiles. The table below summarizes why ADTT is increasingly favored in large-scale manufacturing.

ReagentOptimal Reaction TimePrimary ByproductCost / ScalabilitySolution Stability
ADTT (Xanthane Hydride) 2 – 3 minThiocarbamoyl isothiocyanateVery Low / HighHigh (Stable for weeks)
Beaucage Reagent ~30 sec3H-1,2-benzodithiol-3-oneHigh / LowModerate
PADS 3 – 4 minPhenylacetyl sulfide derivativesModerate / ModerateRequires "aging" in base

Experimental Protocols

Protocol A: Optimized Synthesis of ADTT (Xanthane Hydride)

While ADTT is commercially available, in-house synthesis is straightforward. This protocol improves upon historical sulfuric acid methods by utilizing concentrated hydrochloric acid, which minimizes environmental impact, prevents sulfate inclusion, and allows easier purification to analytical grade .

Reagents & Equipment:

  • Ammonium thiocyanate (NH 4​ SCN, 99% purity)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Distilled water

  • Jacketed reactor with mechanical stirring

Step-by-Step Procedure:

  • Dissolution: Dissolve 200 g (2.6 mol) of ammonium thiocyanate in 150 mL of distilled water.

  • Thermal Regulation: Cool the solution to 5 ± 2 °C using a chiller. Causality: Strict temperature control suppresses the formation of unwanted polymeric thiocyanic acid derivatives.

  • Acidification: Dropwise, add 200 mL of 37% HCl over a period of 2 hours under constant mechanical stirring.

  • Maturation: Maintain stirring at 5–15 °C for 5 hours. Subsequently, remove from cooling and let the mixture stand at room temperature (20 ± 2 °C) for 12 hours to ensure complete precipitation.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash extensively with cold distilled water until the filtrate reaches a neutral pH.

  • Drying: Dry the solid in a vacuum desiccator over phosphorus pentoxide (P 2​ O 5​ ) to constant weight.

Self-Validation: The final product should be a light yellow to brown crystalline powder. Verify the synthesis via melting point (Expected: 201–203 °C) and elemental analysis (Expected for C 2​ H 2​ N 2​ S 3​ : S ~64.0%, N ~18.6%). Expected yield is 68–72%.

Protocol B: Automated Solid-Phase Sulfurization of Oligonucleotides

This protocol integrates ADTT into standard phosphoramidite chemistry cycles.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.02 M to 0.20 M solution of ADTT in a solvent mixture of Pyridine/Acetonitrile (1:9 v/v). Causality: Pyridine acts as a basic catalyst, accelerating the nucleophilic attack and stabilizing the phosphonium intermediate during the bimolecular association step.

  • Coupling: Execute standard detritylation and phosphoramidite coupling on the automated synthesizer.

  • Sulfurization Delivery: Program the synthesizer to deliver the ADTT solution immediately after the coupling step (replacing the standard iodine oxidation step).

  • Incubation: Allow a contact time of 2.5 minutes. Causality: Rushing this step (<1 min) will result in incomplete sulfurization and the formation of P(III) deletion sequences or mixed P=O/P=S backbones.

  • Washing: Wash the column extensively with acetonitrile to clear the thiocarbamoyl isothiocyanate byproduct before proceeding to the capping step.

Self-Validation: Cleave a test aliquot of the synthesized oligonucleotide from the solid support and analyze via 31 P NMR. A successful reaction yields a characteristic 31 P resonance shift from ~140 ppm (phosphite) to ~55–60 ppm (phosphorothioate), with >99% integration.

Workflow Step1 1. Detritylation (TCA in DCM) Step2 2. Coupling (Phosphoramidite + Activator) Step1->Step2 5'-OH exposed Step3 3. Sulfurization (ADTT in Pyridine/MeCN) Step2->Step3 Phosphite Triester formed Step4 4. Capping (Ac2O / NMI) Step3->Step4 P=S linkage formed Step4->Step1 Next Cycle Output Phosphorothioate Oligonucleotide Step4->Output Final Cleavage

Fig 2: Automated Solid-Phase Synthesis Workflow integrating ADTT sulfurization.

References

  • Dotsenko, V. V., Evmeshchenko, T. Y., Aksenov, N. A., Aksenova, I. V., Krapivin, G. D., Sharapa, D. I., Chausov, F. F., Strelkov, V. D., & Dyadyuchenko, L. V. (2018). Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). Russian Journal of General Chemistry, 88(10), 2050–2057. URL:[Link]

  • Tang, J. Y., Han, Y., & Tang, J. X. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development, 4(3), 194-198. URL:[Link]

  • Hanusek, J., Russell, M. A., Laws, A. P., Jansa, P., Atherton, J. H., Fettes, K., & Page, M. I. (2007). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry, 5(3), 478-484. URL:[Link]

  • Cibul's'ka, L. V., Ostroverhov, V. G., & Vasil'kevich, І. M. (2016). Alkylphenol derivatives of the polymer of thiocyanic acid and 5-amino-1,2,4-dithiazole-3-thione as an effective additives to fuels and lubricants. Technology and Application of Additives. URL:[Link]

Application

Application Note: Strategic Derivatization of 5-Imino-1,2,4-dithiazole-3-thiol for Medicinal Chemistry Exploration

Introduction The 1,2,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this class, 5-imino-1,2,4-dithiazole-3-thiol, also known by its historical names xanthane hydride or isoperthiocyanic acid, represents a highly versatile and reactive starting material for the synthesis of novel compound libraries.[4][5] Its structure is characterized by multiple nucleophilic centers, including an exocyclic thiol, an exocyclic imino group, and ring nitrogen atoms, providing several handles for chemical modification.[6][7] The strategic derivatization of this scaffold allows for the systematic exploration of chemical space to identify novel therapeutic agents.

This guide provides a detailed overview of the key derivatization strategies for 5-imino-1,2,4-dithiazole-3-thiol, complete with field-proven protocols and the scientific rationale behind experimental choices. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Understanding the Scaffold: Tautomerism and Reactivity

A critical aspect of xanthane hydride's chemistry is its existence as a mixture of tautomers. X-ray diffraction and spectroscopic analyses have confirmed its predominant structure as 5-amino-3H-1,2,4-dithiazole-3-thione.[4] This tautomerism between the imino-thiol and amino-thione forms dictates the molecule's reactivity, particularly its nucleophilic character at both sulfur and nitrogen atoms.

The primary sites for electrophilic attack are the exocyclic sulfur (soft nucleophile) and the exocyclic amino/imino nitrogen (harder nucleophile). This differential reactivity allows for selective derivatization by carefully choosing reagents and reaction conditions.

Caption: Tautomeric forms and key reactive sites of the scaffold.

Derivatization at the Exocyclic Sulfur (S-Alkylation)

The most common and regioselective modification of the scaffold is S-alkylation. The exocyclic sulfur, particularly in its deprotonated thiolate form, is a potent nucleophile that readily reacts with a wide range of electrophiles. This strategy is foundational for building a diverse library of analogs, as the S-substituent can be varied to modulate lipophilicity, steric bulk, and potential interactions with biological targets.

Causality Behind Experimental Choices:
  • Base: A non-nucleophilic base (e.g., K₂CO₃, NaH, or Et₃N) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion without competing in the subsequent alkylation reaction. The choice of base depends on the reactivity of the alkylating agent and solvent compatibility.

  • Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is ideal. These solvents effectively solvate the cation of the base but do not protonate the thiolate, thus maximizing its nucleophilicity.

  • Electrophile: A variety of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, benzyl bromide) and more complex electrophiles like α-halo ketones (phenacyl bromides), which introduce a carbonyl functional group for further derivatization.

Protocol 2.1: General Procedure for S-Alkylation
  • Preparation: To a solution of 5-amino-1,2,4-dithiazole-3-thione (1.0 eq) in dry acetone or DMF (approx. 0.2 M), add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • Electrophile Addition: Add the desired alkylating agent (1.1 eq) to the mixture. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v).

  • Reaction Completion: Stir the reaction at room temperature until the starting material is consumed (typically 2-6 hours). For less reactive halides, gentle heating (40-50 °C) may be required.

  • Work-up: Once complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the structure of the S-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry. A key indicator of successful S-alkylation is the disappearance of the broad SH proton signal (if visible) and the appearance of new signals corresponding to the added alkyl group.

Caption: General workflow for the S-alkylation of the scaffold.

Table 1: Representative S-Alkylation Derivatives
Alkylating Agent (R-X)R-GroupTypical ConditionsBiological Relevance of Motif
Methyl Iodide-CH₃K₂CO₃, Acetone, RTSmall, lipophilic group
Benzyl Bromide-CH₂PhK₂CO₃, DMF, RTIntroduces aromatic ring for π-stacking
2-Bromoacetophenone-CH₂C(O)PhEt₃N, Acetone, RTα-aminoketone precursor, potential enzyme inhibitor
Propargyl Bromide-CH₂C≡CHK₂CO₃, Acetone, RTHandle for "click" chemistry modifications

Derivatization at the Exocyclic Imino Group (N-Acylation)

After protecting or modifying the more nucleophilic sulfur atom, the exocyclic imino/amino group becomes the primary site for further derivatization. N-acylation is a powerful method to introduce a wide variety of substituents, including those that can modulate hydrogen bonding capacity, introduce new pharmacophoric elements, or serve as handles for further functionalization.

Causality Behind Experimental Choices:
  • Prerequisite: This reaction is typically performed on an S-alkylated precursor to prevent competitive acylation at the sulfur atom.

  • Acylating Agent: Acyl chlorides or anhydrides are common choices. Their high reactivity ensures efficient acylation of the less nucleophilic nitrogen.

  • Base: A non-nucleophilic organic base like pyridine or triethylamine is essential. It serves both as a catalyst and as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Protocol 3.1: General Procedure for N-Acylation of S-Alkylated Intermediates
  • Preparation: Dissolve the S-alkylated dithiazole intermediate (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Work-up: If using pyridine as the solvent, pour the reaction mixture into ice water to precipitate the product. If using DCM, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or silica gel chromatography.

  • Characterization: Confirm the structure by NMR and MS. Successful N-acylation is indicated by the appearance of a new amide carbonyl signal in the ¹³C NMR spectrum (around 165-175 ppm) and the corresponding signals for the acyl group.

Caption: Workflow for N-acylation following S-alkylation.

Advanced Derivatization: Ring Transformations

The 1,2,4-dithiazole ring itself can act as a synthon for other heterocyclic systems. Under certain conditions, nucleophilic attack can lead to ring-opening followed by rearrangement and re-cyclization. For instance, reaction with primary amines or hydrazines can cleave the S-S bond, leading to the formation of substituted triazoles or thiadiazoles.[4][8] These transformations significantly expand the structural diversity that can be accessed from the xanthane hydride core. While detailed protocols are beyond the scope of this note, researchers should be aware of this potential reactivity, as it opens avenues to entirely new classes of compounds.[9][10]

Conclusion

5-Imino-1,2,4-dithiazole-3-thiol (xanthane hydride) is a scaffold of significant potential in medicinal chemistry. Its multiple, differentially reactive nucleophilic centers allow for a logical and stepwise approach to the synthesis of diverse compound libraries. The primary derivatization handles are the exocyclic thiol, which undergoes facile S-alkylation, and the exocyclic imino group, which is amenable to acylation and other modifications. By mastering these fundamental transformations, researchers can effectively leverage this versatile building block to explore new chemical space in the pursuit of novel therapeutic agents.

References

  • Dotsenko, V. V., Kvitko, I. Y., & El'chaninov, M. M. (2007). Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). Russian Journal of General Chemistry, 77(9), 1543-1549. [Link]

  • Page, M. I., Laws, A. P., & Russell, M. A. (2007). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry, 5(9), 1467-1473. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2012). Synthesis of 6-R-6,7-dihydro-3H,5H-[4][6][11]dithiazolo[4,3-a][4][5][7]triazine-3-thiones by aminomethylation of xanthane hydride. Chemistry of Heterocyclic Compounds, 48(2), 351-356. [Link]

  • Dotsenko, V. V., Evmeshenko, T. Y., Strelkov, V. D., & Chausov, F. F. (2014). Some new reactions and properties of xanthane hydride. Proceedings of the International Conference "Chemistry of Heterocyclic Compounds". [Link]

  • Chavda, N., & Shah, A. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 3(6), 1581-1589. [Link]

  • Mathew, B., et al. (2015). Some biologically active 1,2,4-thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 990-997. [Link]

  • Koutentis, P. A. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(8), 3465. [Link]

  • IntechOpen. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. [Link]

  • Koutentis, P. A., et al. (2014). Synthesis of Fused 1,2,4-Dithiazines and 1,2,3,5-Trithiazepines. The Journal of Organic Chemistry, 79(19), 9313-9323. [Link]

  • Sharma, S., & Kumar, P. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4947-4969. [Link]

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]

  • Andreasson, N. I., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 68-78. [Link]

  • Koutentis, P. A. (2018). New Ring Transformations of 1,2,3-Dithiazoles. ResearchGate. [Link]

  • Hansel, S. B., & Wessjohann, L. A. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 68-78. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 2: 1,2,4-Dioxazoles, 1,2,4-Oxathiazoles, and 1,2,4-Dithiazoles. Science of Synthesis, 13, 187-216. [Link]

  • El-Sayed, N. N. E. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 1-20. [Link]

  • Bakos, J., & Toke, L. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5506. [Link]

  • El-Emam, A. A., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Current Organic Synthesis, 16(5), 801-809. [Link]

  • Knyazev, A. V., & Knyazeva, E. A. (2020). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 25(23), 5563. [Link]

  • Santa, T., & Fukushima, T. (2007). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Biomedical Chromatography, 21(8), 775-789. [Link]

  • Ryabukhin, S. V., & Plaskon, A. S. (2017). Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles. Chemistry of Heterocyclic Compounds, 53(6/7), 646-648. [Link]

  • emp BIOTECH. (n.d.). 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT). Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry, 82(11), 5948-5955. [Link]

  • Osorio-Olivares, M., et al. (2012). One-Pot synthesis of 5-Alkylthio-3H-1,2-dithiole-3-thiones: Advantages and scopes. Journal of the Chilean Chemical Society, 57(1), 1015-1018. [Link]

  • Glen Research. (1991). Thiol Modification of Oligonucleotides. Glen Report 5.1. [Link]

  • Koutentis, P. A., & Loizou, G. (2022). (Z)-2-{methylene}malononitrile. Molbank, 2022(2), M1354. [Link]

  • Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. The University of Tokyo Repository. [Link]

  • Hanusek, J., et al. (2011). 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(iii) compounds – a kinetic comparative study. Organic & Biomolecular Chemistry, 9(18), 6338-6347. [Link]

  • Sharma, R., & Sharma, S. D. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 74-84. [Link]

  • Costa, M., et al. (2023). Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. ChemistryOpen, 12(1), e202200156. [Link]

  • Mathews, T., & Warkentin, J. (1969). Rates of formation of isoperthiocyanic acid (5-Amino-1,2,4-dithiazole-3-thione) from thiocyanate in aqueous solution. Canadian Journal of Chemistry, 47(3), 513-518. [Link]

  • Gomaa, M. A. M. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 30(7), 1234. [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 5-imino-1,2,4-dithiazole-3-thiol in the Synthesis of Novel Antimicrobial Agents

Introduction: The Imperative for Novel Antimicrobial Scaffolds and the Potential of 5-imino-1,2,4-dithiazole-3-thiol The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds and the Potential of 5-imino-1,2,4-dithiazole-3-thiol

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Heterocyclic compounds, particularly those incorporating sulfur and nitrogen atoms, have historically formed the backbone of many successful antimicrobial drugs. Within this chemical space, 5-imino-1,2,4-dithiazole-3-thiol, also known as isoperthiocyanic acid or Xanthane Hydride, presents itself as a highly versatile and reactive precursor for the synthesis of a diverse array of bioactive heterocycles.[1] Its unique dithiazole ring system, featuring both an exocyclic imino group and a thiol moiety, offers multiple reaction sites for derivatization and molecular elaboration.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-imino-1,2,4-dithiazole-3-thiol in the synthesis of potential antimicrobial agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support the described methodologies.

Core Synthetic Strategies: Leveraging the Reactivity of 5-imino-1,2,4-dithiazole-3-thiol

The synthetic utility of 5-imino-1,2,4-dithiazole-3-thiol stems from the reactivity of its functional groups. The thiol group can be readily S-alkylated or S-acylated, while the imino and ring nitrogen atoms can participate in cyclization and condensation reactions. These reactions open avenues to a variety of heterocyclic systems known for their biological activities, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[2][3]

Synthesis of N-Substituted Thioamides with Antifungal Properties

A direct derivatization of the dithiazole scaffold has been shown to yield compounds with antifungal activity. An example is the synthesis of N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide, which has demonstrated potent in vitro antifungal effects.[4] This approach highlights the intrinsic bioactivity of the dithiazole core when appropriately substituted.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol from an Aryl Hydrazide (A Precursor to Antimicrobial Triazoles)

This protocol outlines a general and robust method for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, which are key intermediates in the development of a wide range of antimicrobial agents.[5][6][7] The synthesis proceeds through the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.

Materials:

  • Substituted Benzoic Acid Hydrazide (10 mmol)

  • Carbon Disulfide (CS₂) (15 mmol)

  • Potassium Hydroxide (KOH) (15 mmol)

  • Absolute Ethanol

  • Hydrazine Hydrate (80%) (30 mmol)

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Formation of Potassium Dithiocarbazinate:

    • In a 250 mL round-bottom flask, dissolve potassium hydroxide (15 mmol) in absolute ethanol (50 mL).

    • To this solution, add the substituted benzoic acid hydrazide (10 mmol).

    • Cool the mixture in an ice bath and add carbon disulfide (15 mmol) dropwise with continuous stirring over 30 minutes.

    • Continue stirring the reaction mixture at room temperature for 12-16 hours.

    • The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization to 4-Amino-1,2,4-triazole-3-thiol:

    • Suspend the dried potassium dithiocarbazinate (10 mmol) in water (10 mL) in a round-bottom flask.

    • Add hydrazine hydrate (30 mmol) and reflux the mixture for 4-6 hours, with occasional shaking. The color of the reaction mixture will typically change, and the evolution of hydrogen sulfide gas may be observed (use a fume hood).

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and dilute with cold water (50 mL).

    • Acidify the solution with dilute hydrochloric acid to precipitate the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

    • Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

Characterization:

  • The structure of the synthesized triazole can be confirmed by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol 2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiols as Antimicrobial Agents

This protocol describes the synthesis of Schiff bases, a class of compounds known for their antimicrobial properties, by reacting the amino group of the synthesized triazoles with various aromatic aldehydes.[5]

Materials:

  • 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (from Protocol 1) (5 mmol)

  • Substituted Aromatic Aldehyde (5 mmol)

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser.

Procedure:

  • Dissolve the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (5 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Add the substituted aromatic aldehyde (5 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The precipitated Schiff base is collected by filtration.

  • Wash the product with cold ethanol and dry. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) may be necessary for purification.

Visualization of Synthetic Pathways

General Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiols

G cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Cyclization Aryl Hydrazide Aryl Hydrazide CS2_KOH CS2, KOH Ethanol, RT Potassium_Salt Potassium Dithiocarbazinate Aryl Hydrazide:e->Potassium_Salt:w Hydrazine_Hydrate Hydrazine Hydrate Reflux Triazole_Thiol 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol Potassium_Salt:e->Triazole_Thiol:w G Triazole_Thiol 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol Schiff_Base Antimicrobial Schiff Base Triazole_Thiol->Schiff_Base:n Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base:n Reaction_Conditions Ethanol, Acetic Acid Reflux

Caption: Synthesis of antimicrobial Schiff bases from triazole intermediates.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds synthesized from 4-amino-substituted-1,2,4-triazole-3-thiol precursors, demonstrating their potential as antimicrobial agents. [5]

Compound ID Substituent on Aldehyde S. aureus (MIC, µg/mL) B. subtilis (MIC, µg/mL) E. coli (MIC, µg/mL) S. typhi (MIC, µg/mL) C. albicans (MIC, µg/mL) A. niger (MIC, µg/mL)
4c 4-Chlorobenzylidene 16 20 >100 >100 >100 >100

| 4e | 4-Nitrobenzylidene | >100 | >100 | 25 | 31 | 24 | 32 |

Mechanism of Action: A Postulated Overview

The antimicrobial action of isothiocyanates and their derivatives is often attributed to their ability to disrupt essential cellular processes. The electrophilic carbon of the isothiocyanate group can react with nucleophilic groups in proteins, such as the sulfhydryl groups of cysteine residues, leading to enzyme inhibition and disruption of cellular function. For heterocyclic derivatives like triazoles and thiadiazoles, the mechanism can be more complex, potentially involving the inhibition of specific enzymes in metabolic pathways or the disruption of cell membrane integrity. Further mechanistic studies are warranted to fully elucidate the mode of action for novel derivatives of 5-imino-1,2,4-dithiazole-3-thiol.

Conclusion and Future Perspectives

5-imino-1,2,4-dithiazole-3-thiol serves as a promising and versatile starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial activity. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work should focus on the synthesis of a broader range of derivatives, comprehensive structure-activity relationship (SAR) studies, and in-depth mechanistic investigations to unlock the full therapeutic potential of this intriguing class of compounds in the fight against antimicrobial resistance.

References

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules. [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). (2018). Russian Journal of General Chemistry. [Link]

  • Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). (2018). ResearchGate. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). MDPI. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. (2011). Asian Journal of Chemistry. [Link]

  • In vitro antifungal activity of N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide. (2005). Roczniki Akademii Medycznej w Białymstoku (1995). [Link]

  • Xanthane Hydride | Request PDF. (n.d.). ResearchGate. [Link]

  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF. (n.d.). ResearchGate. [Link]

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. (n.d.). Indo American Journal of Pharmaceutical Research. [Link]

  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015). Phytochemistry. [Link]

  • Antifungal activity of 5-substituted-4-amino-1,2,4-triazole-3-thioesters. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of some novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearin. (2012). Heterocycles. [Link]

  • The antibacterial properties of isothiocyanates. (2015). Microbiology. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2012). Tropical Journal of Pharmaceutical Research. [Link]

  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). Molecules. [Link]

  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (2020). RSC Advances. [Link]

  • synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. (n.d.). Baghdad Science Journal. [Link]

  • Synthesis and antimicrobial screening of some 1,3- thiazines. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis and antimicrobial screening of s-triazinyl derivatives containing 1,3,4-oxadiazole ring. (n.d.). Scholars Research Library. [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2010). Molecules. [Link]

  • Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells. (2010). Journal of Medicinal Food. [Link]

  • (PDF) Improved Synthesis, Antibacterial Activity and Potential Carcinogenicity of 5-Amino-1,2,4-thiadiazol-3(2H)-one. (n.d.). ResearchGate. [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. (2024). MDPI. [Link]

Sources

Application

5-imino-1,2,4-dithiazole-3-thiol as a ligand in coordination chemistry

Application Note: 5-Imino-1,2,4-dithiazole-3-thiol as a Ligand in Coordination Chemistry and Therapeutic Synthesis Executive Summary 5-Imino-1,2,4-dithiazole-3-thiol, commonly referred to as isoperthiocyanic acid (IPA),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Imino-1,2,4-dithiazole-3-thiol as a Ligand in Coordination Chemistry and Therapeutic Synthesis

Executive Summary

5-Imino-1,2,4-dithiazole-3-thiol, commonly referred to as isoperthiocyanic acid (IPA), is a highly versatile heterocyclic ligand. Through thione-thiol tautomerism, it exists in equilibrium with 3-amino-1,2,4-dithiazole-5-thione (known commercially as ADTT or Xanthane Hydride)[1]. This unique structural duality allows it to serve two distinct, high-impact roles in modern chemistry:

  • Materials Science: As a robust, ambidentate ligand for transition metals, forming highly active bifunctional electrocatalysts for renewable energy applications[2].

  • Drug Development: As an exceptionally efficient sulfur-transfer reagent in the solid-phase synthesis of phosphorothioate oligonucleotides for antisense therapeutics[3].

This guide details the theoretical grounding, quantitative performance data, and step-by-step protocols for deploying this compound in both electrocatalytic and pharmaceutical workflows.

Chemical Profile and Coordination Dynamics

The ligand exhibits a dynamic tautomeric equilibrium dictated by its environment. In coordination chemistry, the deprotonated 5-imino-1,2,4-dithiazole-3-thiolate form acts as a bidentate or bridging ligand. Coordination typically occurs via the exocyclic sulfur atom and the adjacent ring nitrogen, forming stable square-planar or octahedral geometries with soft to intermediate transition metals (e.g., Pd²⁺, Ni²⁺, Co²⁺)[4].

Mechanistic Insight: The high electron density on the exocyclic sulfur facilitates strong σ-donation to the metal center, while the conjugated dithiazole ring allows for π-backbonding. This electronic delocalization stabilizes the metal in low-overpotential states, a critical feature for electrocatalytic water splitting.

Application I: Bifunctional Electrocatalysis (HER & OER)

Recent advancements have demonstrated that M(II)IPA complexes, when integrated with Graphitic Carbon Cloth (GrCC), act as highly stable, bifunctional electrocatalysts for both the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER)[5].

Causality of Experimental Design: Pristine molecular complexes often suffer from poor electrical conductivity and agglomeration, leading to high charge transfer resistance. By drop-casting the M(II)IPA complex onto GrCC, the 3D porous, weaved textile framework of the carbon cloth provides an immense Electrochemically Active Surface Area (ECSA)[5]. This synergistic integration prevents catalyst aggregation and ensures rapid electron transport from the electrode substrate to the catalytic metal centers.

Quantitative Performance Data

The following table summarizes the electrochemical performance in 0.5 M H₂SO₄ (HER) and 0.1 M KOH (OER)[2][5]:

ElectrocatalystHER Overpotential (mV at 10 mA cm⁻²)OER Overpotential (mV at 10 mA cm⁻²)Mass Activity (A mg⁻¹)ECSA (m² g⁻¹)
Pd(II)IPA/GrCC 94.12103.6750.150
Co(II)IPA/GrCC 3674003.2500.385
Ni(II)IPA/GrCC 3942702.2500.152
Pristine Pd(II)IPA276N/A0.2020.088
Protocol 1: Synthesis and Fabrication of Pd(II)IPA/GrCC Electrode

Self-Validating Step: The drastic reduction in HER overpotential from 276 mV (pristine) to 94.1 mV (GrCC hybrid) serves as a built-in validation of successful GrCC integration and active site exposure[2].

  • Ligand Preparation: Dissolve 0.1 M of 5-imino-1,2,4-dithiazole-3-thiol (IPA) in 20 mL of absolute ethanol under continuous magnetic stirring.

  • Complexation: Add an equimolar solution of PdCl₂ (dissolved in a minimal amount of acidified ethanol) dropwise to the ligand solution.

  • Reflux & Isolation: Reflux the mixture at 60°C for 4 hours. A precipitate will form. Filter the solid, wash with cold ethanol and diethyl ether to remove unreacted precursors, and dry under vacuum at 60°C for 12 hours.

  • Ink Formulation: Disperse 5 mg of the synthesized Pd(II)IPA complex in a solution containing 950 µL of ethanol and 50 µL of 5 wt% Nafion solution. Sonicate for 30 minutes. Reasoning: Nafion acts as a proton-conducting binder, ensuring mechanical adhesion to the electrode without insulating the active metal sites.

  • Drop-Casting: Carefully drop-cast 10 µL of the catalyst ink onto a pre-cleaned piece of Graphitic Carbon Cloth (1 cm × 1 cm).

  • Drying: Allow the electrode to dry at room temperature under a vacuum desiccator overnight before electrochemical testing.

ElectrocatalystWorkflow Ligand IPA Ligand Preparation Complex M(II)IPA Complexation Ligand->Complex Mix in solvent Metal Metal Salt (Pd, Co, Ni) Metal->Complex Add dropwise DropCast Drop-Casting Integration Complex->DropCast Isolate & Disperse Support Graphitic Carbon Cloth Support->DropCast Substrate Testing HER / OER Electrochemical Testing DropCast->Testing Hybrid Electrode

Workflow for the synthesis and fabrication of M(II)IPA/GrCC hybrid electrocatalysts.

Application II: Oligonucleotide Phosphorothioate Synthesis

In drug development, the tautomer 3-amino-1,2,4-dithiazole-5-thione (ADTT) is utilized as a highly efficient sulfur-transfer reagent for synthesizing phosphorothioate (PS) oligonucleotides[3]. PS linkages are critical in antisense therapeutics to confer resistance against nuclease degradation in vivo[6].

Causality of Experimental Design: Historically, Beaucage reagent was used for this step, but it suffers from poor stability and forms insoluble byproducts. ADTT is preferred because the 1,2,4-dithiazole ring is highly susceptible to nucleophilic attack by the P(III) center of the phosphite triester intermediate. The reaction proceeds via dithiazole ring opening, transferring the sulfur atom efficiently (>99.8% stepwise yield) and leaving highly soluble byproducts that are easily washed away, preventing column clogging[3][7].

Protocol 2: Solid-Phase Sulfurization Workflow
  • Coupling: Perform standard phosphoramidite coupling on a Controlled Pore Glass (CPG) solid support to form the phosphite triester intermediate.

  • Reagent Preparation: Prepare a 0.02 M solution of ADTT in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine[1]. Reasoning: Pyridine acts as a mild basic catalyst, increasing the nucleophilicity of the phosphorus atom and accelerating the ring-opening of ADTT.

  • Sulfurization: Flow the ADTT solution through the synthesis column for 2–3 minutes at room temperature.

  • Washing: Wash the column extensively with anhydrous acetonitrile to remove the cleaved heterocyclic byproducts. Self-Validating Step: Monitor the trityl cation release in subsequent deprotection steps; consistent UV absorbance indicates that the sulfurization step did not prematurely cleave the growing oligonucleotide chain.

  • Cleavage: After synthesis completion, cleave the oligonucleotide from the CPG using concentrated ammonium hydroxide at 55°C for 8 hours.

SulfurizationMechanism Phosphite Phosphite Triester (Oligonucleotide) Attack Nucleophilic Attack (P to Exocyclic S) Phosphite->Attack ADTT ADTT Reagent (Sulfur Donor) ADTT->Attack RingOpen Dithiazole Ring Opening Attack->RingOpen Electron transfer Product Phosphorothioate Oligonucleotide RingOpen->Product Sulfur transfer complete

Mechanism of solid-phase oligonucleotide sulfurization using the ADTT reagent.

References

  • Graphitic Carbon Cloth-Based Hybrid Molecular Catalyst: A Non-conventional, Synthetic Strategy of the Drop Casting Method for a Stable and Bifunctional Electrocatalyst for Enhanced Hydrogen and Oxygen Evolution Reactions. ACS Omega (2022).[Link]

  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development (2000).[Link]

  • Development of Phosphorothioate DNA and DNA Thioaptamers. PMC / NIH (2014).[Link]

  • Why and How to Control P-Chirality in Phosphorothioated Therapeutic Oligonucleotides: Analytical Challenges Associated with Determination of Stereochemical Composition. ACS Publications (2024).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-imino-1,2,4-dithiazole-3-thiol

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-imino...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-imino-1,2,4-dithiazole-3-thiol. It addresses common challenges and frequently asked questions to ensure the successful isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common names and structures for this compound?

A1: 5-imino-1,2,4-dithiazole-3-thiol is known by several names, which can be a source of confusion. The most common synonyms are Xanthane Hydride and 3-Amino-1,2,4-dithiazole-5-thione (ADTT) .[1][2] The compound exists in two main tautomeric forms, with X-ray, NMR, and IR spectroscopy indicating that the 3-amino-5-thione form (1 ) is predominant.[1]

  • Systematic Name: 5-imino-5H-[1][3][4]dithiazole-3-thiol

  • Common Synonyms: Xanthane Hydride, ADTT, Isoperthiocyanic acid.[2][5]

Q2: What are the primary applications where the purity of Xanthane Hydride is critical?

A2: The purity of Xanthane Hydride (ADTT) is paramount in its primary application as a sulfur-transfer reagent in the solid-phase synthesis of oligonucleotide phosphorothioates.[1][6] These are used in antisense therapeutics. Impurities can lead to side reactions, lower the efficiency of sulfurization (>99% efficiency is desired), and complicate the purification of the final oligonucleotide product.[6]

Q3: What are the most common impurities I might encounter?

A3: Impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Such as ammonium thiocyanate.[5]

  • Elemental Sulfur: Can result from decomposition, imparting a yellow color.[7]

  • Polymeric Byproducts: Harsh reaction conditions (e.g., high heat, strong acids) can lead to the formation of tar-like substances.[7]

  • Thiocarbamoyl isothiocyanate: This is an unstable byproduct that can be formed during reactions involving Xanthane Hydride.[6]

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of methods should be used to confirm both the identity and purity of 5-imino-1,2,4-dithiazole-3-thiol:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities. Purity levels greater than 96% are commercially available and can be verified by HPLC.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[1][5] In the ¹H NMR spectrum, two singlets for the NH₂ protons can be observed around 9.66 ppm and 9.79 ppm.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight.[6]

  • Melting Point (mp): A sharp melting point range is a good indicator of purity. The reported melting point is around 200–202 °C.[5]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H (around 3199 cm⁻¹), C=N (around 1621 cm⁻¹), and C=S (around 1300 and 1082 cm⁻¹) stretches.[5]

Q5: What are the recommended storage and handling conditions?

A5: Xanthane Hydride should be stored as a crystalline solid in a well-sealed amber glass bottle at ambient temperature.[6] While the solid is stable, solutions may be less so. However, solutions in acetonitrile or acetonitrile-pyridine mixtures have been shown to be stable for at least two weeks without precipitation or color change.[1] It is important to avoid contact with inorganic and organic bases, as this can cause rapid decomposition.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem: The final product has a low yield after recrystallization.

Q: I'm losing a significant amount of product during recrystallization. What are the likely causes and how can I improve my recovery?

A: Low recovery is a common issue often related to the choice and volume of the recrystallization solvent.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility even at low temperatures, a large portion will remain in the mother liquor. Using an excessive volume of solvent will also lead to greater losses.

  • Solution:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is complete.

    • Optimize the Solvent System: For Xanthane Hydride, a 1:4 mixture of DMSO and water has been reported to be effective.[3] The DMSO acts as the primary solvent, while water serves as the anti-solvent, reducing the compound's solubility upon cooling.

    • Ensure Complete Precipitation: Cool the solution slowly to room temperature, and then place it in an ice bath or refrigerate to maximize crystal formation before filtration.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without re-dissolving the product.

Problem: The purified product is off-color instead of the expected light-yellow crystals.

Q: My product is dark yellow or brownish. How can I remove these colored impurities?

A: Discoloration typically indicates the presence of polymeric byproducts or elemental sulfur.[7] While recrystallization is often sufficient, more persistent colors may require additional steps.

  • Causality: These impurities often arise from poorly controlled reaction temperatures or stoichiometry during synthesis. They can be less soluble than the desired product or co-crystallize with it.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.

    • Column Chromatography: If recrystallization and charcoal treatment fail, column chromatography is the most effective method for removing persistent impurities.[5] A detailed protocol is provided below.

Problem: Column chromatography is providing poor separation.

Q: I'm attempting to purify my compound using silica gel chromatography, but I'm getting broad peaks and poor separation from impurities. How can I optimize this?

A: Poor chromatographic separation is usually due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Causality: The separation on a silica gel column depends on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent).[8] If the eluent is too polar, all compounds will travel quickly with the solvent front (low resolution). If it's not polar enough, the compounds may not move at all.

  • Solutions:

    • Optimize the Eluent System with TLC: Before running the column, determine the best solvent system using Thin Layer Chromatography (TLC).[8] The ideal eluent should provide a retention factor (Rƒ) of approximately 0.2-0.4 for Xanthane Hydride. A common starting point could be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A reported eluent for a related purification was hot ethyl acetate.[5]

    • Ensure Proper Column Packing: The silica gel column must be packed uniformly to avoid channeling, which drastically reduces separation efficiency.[8] Pack the column as a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packed bed.

    • Do Not Overload the Column: The amount of crude material should not exceed the separation capacity of the column. A general rule of thumb for silica gel is a 20:1 to 100:1 ratio of silica weight to crude product weight.[9]

    • Sample Loading: Load the sample onto the column in a minimal volume of solvent to ensure a tight starting band.

Detailed Purification Protocols

Protocol 1: Recrystallization from DMSO/Water

This protocol is adapted from a reported method for the purification of Xanthane Hydride.[3]

Materials:

  • Crude Xanthane Hydride

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude Xanthane Hydride in an Erlenmeyer flask.

  • For every gram of crude material, prepare a solvent mixture of DMSO and water in a 1:4 ratio (e.g., 10 mL DMSO and 40 mL water).

  • Add a small portion of the solvent mixture to the flask containing the crude solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent mixture until the Xanthane Hydride is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution contains insoluble impurities, perform a hot filtration into a clean, pre-warmed flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals under vacuum to remove all residual solvent.

  • Determine the melting point and use analytical methods (e.g., HPLC, NMR) to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying Xanthane Hydride on a silica gel column.[5][10]

Materials:

  • Crude Xanthane Hydride

  • Silica gel (60 Å, 40-63 µm particle size)

  • Eluent (e.g., Ethyl Acetate or Hexane/Ethyl Acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Select Eluent: Use TLC to find a solvent system where Xanthane Hydride has an Rƒ value of ~0.3.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica run dry.[8]

    • Add another thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude Xanthane Hydride in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) in which it is soluble.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions.

  • Analyze Fractions:

    • Monitor the collected fractions by TLC or ¹H NMR to identify those containing the pure product.[11]

  • Combine and Evaporate:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Xanthane Hydride.

    • Confirm purity using appropriate analytical methods.

Visual Workflows and Data Summary

Decision Workflow for Purification Method

Purification_Decision Fig 1. Purification Method Selection start Crude Product (Xanthane Hydride) assess Assess Impurity Profile (TLC, ¹H NMR) start->assess decision Primary Impurity Type? assess->decision recrystallize Protocol 1: Recrystallization decision->recrystallize Minor impurities High crystallinity column Protocol 2: Column Chromatography decision->column Multiple impurities Similar polarity Oily/Tarry product charcoal Add Activated Charcoal Step decision->charcoal Colored impurities final_product Pure Product (>98%) recrystallize->final_product column->final_product charcoal->recrystallize

Caption: Decision tree for selecting the appropriate purification technique.

Troubleshooting Workflow for Low Purity

Purity_Troubleshooting Fig 2. Troubleshooting Low Purity start Purity Check Fails (<98% by HPLC/NMR) analyze Analyze Impurity Profile (TLC, NMR, MS) start->analyze decision Impurity Type? analyze->decision starting_material Residual Starting Material decision->starting_material Known SM peaks side_product Side Product (Similar Polarity) decision->side_product Unknown peaks recrystallize_again Re-recrystallize (Use different solvent/anti-solvent) end Re-check Purity recrystallize_again->end column Perform Column Chromatography column->end starting_material->recrystallize_again side_product->column

Caption: Flowchart for addressing issues of low product purity.

Summary of Purification Parameters
ParameterRecrystallizationFlash Column Chromatography
Primary Use Case Removing minor impurities from highly crystalline solids. Good for large scales.Separating complex mixtures, removing closely related impurities, purifying oils or non-crystalline solids.
Recommended Solvents DMSO/Water (1:4).[3]Silica gel stationary phase. Eluent system based on TLC (e.g., Hexanes/Ethyl Acetate).[5]
Advantages - Scalable to large quantities- Cost-effective- Can yield very high-purity crystals- High resolving power- Versatile for many impurity types- Effective for difficult separations
Disadvantages - Potential for significant product loss in mother liquor- May not remove impurities with similar solubility- More time and solvent intensive- Limited by column capacity (less scalable)- Requires optimization (TLC)
Expected Purity >98%>99%

References

  • Kinetics and mechanisms of steps in anti-sense oligonucleotide synthesis - Huddersfield Repository. [Link]

  • General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. [Link]

  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent | Request PDF - ResearchGate. [Link]

  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent | Organic Process Research & Development - ACS Publications. [Link]

  • Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

  • Column chromatography. [Link]

  • Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • SYNTHESIS OF N,S-CONTAINING COMPOUNDS USING (ISO)THIOCYANIC ACID SURROGATES. [Link]

  • Crystal structures of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride and 5-amino-N-(4-chlorophenyl) - PMC. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - Beilstein Journals. [Link]

  • Isothiocyanate synthesis - Organic Chemistry Portal. [Link]

  • 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT) - emp BIOTECH's. [Link]

  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. [Link]

  • Supporting Information. [Link]

  • Application Note 10: Column Chromatography. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. [Link]

  • Convenient Synthesis of 5-Substituted-2-Amino- 1,3,4-Oxadiazoles Using Microwave Heating. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Imino-1,2,4-Dithiazole-3-Thiol

Welcome to the Application Scientist Support Portal. 5-Imino-1,2,4-dithiazole-3-thiol (also widely known as Xanthane Hydride, Isoperthiocyanic Acid, or ADTT) is a highly efficient sulfur-transfer reagent critical for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

5-Imino-1,2,4-dithiazole-3-thiol (also widely known as Xanthane Hydride, Isoperthiocyanic Acid, or ADTT) is a highly efficient sulfur-transfer reagent critical for the solid-phase synthesis of oligonucleotide phosphorothioates[1]. Because its synthesis relies on the complex, pseudo-halogenic reactivity of thiocyanic acid intermediates, the reaction is highly susceptible to severe side reactions if thermodynamic and kinetic parameters are not strictly controlled.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, analytical-grade synthesis.

Part 1: Mechanistic Pathway & Side Reactions

Understanding the reaction pathways is the first step in troubleshooting. The synthesis proceeds via the protonation of thiocyanate to form thiocyanic acid (HNCS), followed by a complex cyclization. Deviation from optimal conditions triggers polymerization or hydrolytic degradation.

Mechanism NH4SCN Ammonium Thiocyanate (NH4SCN) HNCS Thiocyanic Acid (HNCS) NH4SCN->HNCS Protonation HCl Hydrochloric Acid (HCl) HCl->HNCS Product 5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride) HNCS->Product Cyclization (3 eq.) 5–15 °C HCN Hydrogen Cyanide (HCN) [Obligate Byproduct] HNCS->HCN Elimination Polymer Polythiocyanic Acid [Side Reaction] HNCS->Polymer T > 20 °C Hydrolysis Thiourea + COS + S [Degradation] Product->Hydrolysis Heat + H2O (Hydrolysis)

Mechanistic pathway of 5-imino-1,2,4-dithiazole-3-thiol synthesis and primary side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my synthesis yield a sticky, dark-yellow mass instead of a pure crystalline product? A1: This is the most common failure mode, caused by a lack of strict temperature control. The formation of 5-imino-1,2,4-dithiazole-3-thiol exhibits third-order dependence on thiocyanate concentration[2]. When the reaction temperature exceeds 15 °C, the kinetic pathway shifts, and the intermediate thiocyanic acid rapidly polymerizes into polythiocyanic acid (a brick-red/dark-yellow insoluble mass). To prevent this, the reaction must be actively cooled to 5–15 °C. Allowing the temperature to reach 20–25 °C will drop the yield of the target heterocyclic compound to ~40% and significantly alter the elemental composition (increasing nitrogen and reducing sulfur content)[3],[4].

Q2: Historically, sulfuric acid was used for this synthesis. Why does your protocol recommend hydrochloric acid? A2: While sulfuric acid successfully protonates ammonium thiocyanate to yield the product, strong sulfuric acid also acts as a hydrolytic agent. Isoperthiocyanic acid is easily hydrolyzed by heating with strong sulfuric acid, leading to ring-opening degradation that forms thiourea, highly flammable carbonyl sulfide (COS), and elemental sulfur[5],[6]. Hydrochloric acid avoids these acid-catalyzed hydrolytic side reactions, allowing the product to be isolated at analytical grade without complex downstream purification[3],[4].

Q3: My gas monitor triggers a high-level toxicity alarm during the cyclization step. Is this a side reaction? A3: No, this is an obligate byproduct of the mechanism. The overall reaction requires three equivalents of thiocyanic acid to form one equivalent of 5-imino-1,2,4-dithiazole-3-thiol, releasing one equivalent of hydrogen cyanide (HCN) in the process ( 3HNCS→C2​H2​N2​S3​+HCN )[6]. This is not a side reaction but a stoichiometric reality. You must perform this synthesis in a high-velocity fume hood equipped with an alkaline scrubber to safely neutralize the evolved HCN gas.

Q4: How can I prevent product degradation during the final wash and purification steps? A4: The dithiazole ring is susceptible to nucleophilic attack and hydrolysis. Washing the crude crystals with hot water (often mistakenly done to rapidly dissolve ammonium chloride impurities) will induce partial hydrolysis[5]. Always wash with cold water. For ultra-pure applications (like automated DNA/RNA synthesis where it acts as a sulfur-transfer reagent[1]), recrystallize by dissolving the product in dimethylformamide (DMF) and carefully precipitating it with cold water[3].

Part 3: Quantitative Impact of Reaction Conditions

The table below summarizes how variations in thermodynamic control and reagent selection dictate the dominant reaction pathway and final product viability.

Table 1: Thermodynamic and Reagent Influence on Synthesis Outcomes [3],[4]

Acid ReagentReaction Temp (°C)Primary Side ReactionTarget Yield (%)Product Purity
Sulfuric Acid (H 2​ SO 4​ )20–25 °CHydrolysis / Polymerization~68%Moderate (Requires Recrystallization)
Hydrochloric Acid (HCl)20–25 °CPolythiocyanic Acid Polymerization~40%Low (High Nitrogen, Low Sulfur)
Hydrochloric Acid (HCl) 5–15 °C None (Optimized Pathway) >70% High (Analytical Grade)
Part 4: Validated Experimental Protocol

To ensure reproducibility and prevent the side reactions detailed above, follow this self-validating methodology[7],[4].

Step-by-Step Methodology: Optimized Synthesis of 5-Imino-1,2,4-Dithiazole-3-Thiol

  • Dissolution: Dissolve 35.5 g (0.466 mol) of ammonium thiocyanate in 20 mL of deionized water in a 200 mL reactor.

    • Validation Check: The dissolution of ammonium thiocyanate is highly endothermic; the exterior of the flask should feel noticeably cold to the touch.

  • Temperature Equilibration: Place the reactor in an ice-water bath. Monitor the internal temperature until it stabilizes exactly at 5 °C.

  • Acidification: Under constant, vigorous stirring, slowly add 100 mL of 18% HCl (density 1.088 g/cm³) dropwise.

    • Validation Check: The solution must remain pale/clear initially. If a dark yellow or red hue appears rapidly, the addition rate is too fast, causing localized heating (>15 °C) and triggering polymerization. Slow the addition rate immediately.

  • Cyclization: Maintain stirring at 5–15 °C for 6 hours.

    • Validation Check: A bright yellow crystalline precipitate (the target dithiazole) will gradually form. Evolution of HCN gas will occur and must be actively neutralized by the scrubber system.

  • Isolation: Vacuum filter the yellow crystals using a Buchner funnel. Wash thoroughly with ice-cold water to remove residual ammonium chloride.

    • Validation Check: Collect a few drops of the final wash filtrate and test with a drop of silver nitrate (AgNO 3​ ). The filtrate should test negative for chloride ions (no white precipitate), confirming complete washing without the need for hot water (which would hydrolyze the product).

  • Drying: Dry the purified product under vacuum at room temperature to yield the final analytical-grade sulfurizing reagent.

References
  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development. [Link]

  • Rates of formation of isoperthiocyanic acid (5-Amino-1,2,4-dithiazole-3-thione) from thiocyanate in aqueous solution. Australian Journal of Chemistry.[Link]

  • Alkylphenol derivatives of the polymer of thiocyanic acid and 5-amino-1,2,4-dithiazole-3-thione as an effective additives to fuels and lubricants. Eastern-European Journal of Enterprise Technologies.[Link]

  • Thiocyanic Acid in Ion Exchange & Solvent Extraction of Metals. 911Metallurgist.[Link]

Sources

Troubleshooting

optimizing reaction conditions for 5-imino-1,2,4-dithiazole-3-thiol derivatization

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, field-proven FAQs, and validated protocols for the derivatization of 5-imino-1,2,4-dithiazole-3-thiol (also known as 3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, field-proven FAQs, and validated protocols for the derivatization of 5-imino-1,2,4-dithiazole-3-thiol (also known as 3-amino-1,2,4-dithiazole-5-thione or xanthane hydride). Derivatization is primarily performed to synthesize highly soluble 1 or to explore novel antifungal pharmacophores[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the causality behind our chemical choices and establishing self-validating workflows to ensure your success at the bench.

Experimental Workflow & Logical Relationships

The following diagram maps the critical path for N-acylation, highlighting the physical transformations that validate each step.

Workflow A Starting Material 5-Imino-1,2,4-dithiazole-3-thiol B Deprotonation Et3N : CH2Cl2 (1:5) A->B Step 1 C Electrophilic Addition Acyl Chloride / Anhydride B->C Step 2 D Reaction Monitoring Clear yellow solution (2h) C->D Step 3 E Workup Hexane Wash / EtOAc Extraction D->E Step 4 F Validated Product N-Acyl Derivative E->F Step 5

Caption: Workflow for the N-acylation of 5-imino-1,2,4-dithiazole-3-thiol to improve solubility.

Frequently Asked Questions (FAQs) & Causality

Q1: Why does the parent compound exhibit such poor solubility in standard solid-phase synthesis solvents like acetonitrile? Application Scientist Insight: The parent compound exists in a highly stable tautomeric network (thione-thiol amino-imino) with strong intermolecular hydrogen bonding, leading to a rigid crystal lattice[2]. This results in a maximum solubility of only ~0.01 M in neat acetonitrile ( CH3​CN )[1]. By derivatizing the exocyclic amine/imine group (e.g., via N-acylation), we disrupt this hydrogen-bonding network. This drastically increases solubility (up to >1 M) while preserving the 1,2,4-dithiazole core required for efficient1[1].

Q2: During the addition of benzoyl chloride, my reaction mixture turns dark brown instead of the expected clear yellow. What is happening? Application Scientist Insight: A dark brown color indicates decomposition of the acid-sensitive dithiazole ring. This is typically caused by localized overheating or the presence of moisture leading to the generation of hydrochloric acid from the acyl chloride. The protocol requires a specific 1:5 ratio of Triethylamine ( Et3​N ) to Dichloromethane ( CH2​Cl2​ )[1]. The Et3​N acts as both a base to deprotonate the 5-imino group and an acid scavenger. Self-Validation Check: Always ensure the suspension transitions to a clear yellow solution within 5-10 minutes of electrophile addition; this optical change confirms successful deprotonation and prevents ring degradation[1].

Q3: How do I verify that the sulfur-transfer capability of the derivatized product remains intact? Application Scientist Insight: The sulfurizing efficiency is tied to the integrity of the disulfide bond in the 1,2,4-dithiazole ring. You can validate this by reacting a small aliquot of your purified derivative with triphenylphosphine ( PPh3​ ) in an NMR tube. A rapid conversion of the 31P NMR signal from ~ -5 ppm ( PPh3​ ) to ~ +43 ppm ( S=PPh3​ ) confirms that the 3 is fully active[3].

Quantitative Data & Optimization Metrics

To guide your reagent selection, the following table summarizes the solubility and yield metrics for various 5-imino-1,2,4-dithiazole-3-thiol derivatives synthesized via our standard protocols.

Compound DerivativeElectrophile UsedYield (%)Melting Point (°C)Solubility in Neat CH3​CN Primary Application
Parent Compound (1) N/AN/A201 (dec)~0.01 MPrecursor[4]
3-N-acetyl (3) Acetic Anhydride>70%N/A>0.02 MOligo Sulfurization[1]
3-N-benzoyl (5) Benzoyl Chloride70%179.6 - 179.6>0.02 MOligo Sulfurization[1]
3-N-trimethylacetyl (4) Trimethylacetic Anhydride96%229.6 - 230.1>1.0 M Automated Synthesis[1]
DTRTA β -resorcylic acid deriv.N/AN/AN/AAntifungal Agent[3]

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of 3-N-Benzoyl-3-amino-1,2,4-dithiazole-5-thione

Objective: Synthesize a moderately soluble sulfur-transfer reagent.

Preparation: Suspend 1.0 g (6.6 mmol) of3-amino-1,2,4-dithiazole-5-thione in 20 mL of an anhydrous Et3​N

CH2​Cl2​ mixture (1:5 v/v)[4].
  • Causality: CH2​Cl2​ provides a non-polar aprotic environment to stabilize the intermediate, while Et3​N deprotonates the substrate.

  • Electrophile Addition: Dropwise, add 0.92 mL (1.2 equiv) of benzoyl chloride at 25°C[1].

    • Self-Validation Check: The opaque suspension must transition into a clear yellow solution within 5 minutes. If it remains cloudy, the starting material has not fully reacted (verify Et3​N quality)[1].

  • Reaction: Stir the solution at 25°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting material spot disappears[1].

  • Concentration: Remove the organic solvent under reduced pressure using a rotary evaporator[1].

  • Precipitation & Workup: Treat the resultant yellow solid with 100 mL of cold hexane and store at 4°C for 2 hours[1].

    • Causality: Hexane selectively precipitates the derivatized product while keeping unreacted benzoyl chloride and organic byproducts in solution.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash with additional hexane (3 x 5 mL), and dry in vacuo[1]. Expected yield: ~2.17 g (70%).

  • Protocol B: Synthesis of 3-N-Trimethylacetyl-3-amino-1,2,4-dithiazole-5-thione (Highly Soluble Variant)

    Objective: Synthesize a highly soluble (>1 M in CH3​CN ) reagent for automated DNA/RNA synthesizers.

    Preparation: Suspend 2.0 g (13 mmol) of the parent compound in 30 mL of Et3​N

    CH2​Cl2​ (1:5 v/v)[1].
  • Electrophile Addition: Add 3.20 mL (16 mmol) of neat trimethylacetic anhydride in one portion[1].

    • Self-Validation Check: A clear yellow solution should form within 10 minutes[1]. The use of an anhydride instead of an acyl chloride eliminates the risk of HCl-mediated ring degradation, leading to higher yields.

  • Reaction: Stir at 25°C for 2 hours, then concentrate under reduced pressure[1].

  • Liquid-Liquid Extraction (Workup): Dissolve the resulting solid in 100 mL of Ethyl Acetate (EtOAc)[1].

    • Causality: Unlike the benzoyl derivative, the bulky trimethylacetyl group drastically increases lipophilicity, making EtOAc extraction highly efficient.

  • Washing: Wash the organic layer sequentially with:

    • 10% aqueous citric acid (2 x 100 mL) to remove residual Et3​N [1].

    • H2​O (2 x 100 mL) to remove water-soluble salts[1].

    • Brine (100 mL) to pre-dry the organic layer[1].

  • Drying & Isolation: Dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield a yellow solid[1]. Expected yield: ~2.50 g (96%).

  • References

    • PubChem. "Xanthane hydride | C2H2N2S3 | CID 2735329". Available at: [Link]

    • Google Patents. "EP0986571B1 - Novel sulfur transfer reagents for oligonucleotide synthesis".
    • ResearchGate. "ChemInform Abstract: Unusual Conversion of Substituted-3-formylchromones to 3-(5-Phenyl-3H-[1,2,4]dithiazol-3-yl)chromen-4-ones". Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Experiments with 5-imino-1,2,4-dithiazole-3-thiol

    As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers working with 5-imino-1,2,4-dithiazole-3-thiol and its derivatives. Given the specific nature of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers working with 5-imino-1,2,4-dithiazole-3-thiol and its derivatives. Given the specific nature of this heterocyclic compound, this guide is structured to address challenges throughout the experimental workflow, from synthesis to characterization and handling.

    Section 1: Foundational Concepts & General FAQs

    This section addresses overarching questions about the nature of 5-imino-1,2,4-dithiazole-3-thiol that are crucial for experimental success.

    FAQ 1: I am seeing conflicting structures in the literature. What is the correct tautomeric form of this compound?

    This is a critical and common point of confusion. 5-imino-1,2,4-dithiazole-3-thiol exists in a tautomeric equilibrium with its 5-amino-1,2,4-dithiazole-3-thione form. The predominant form can be influenced by the solvent, pH, and solid-state packing. For practical purposes, you should consider both forms to be present and potentially reactive. The imino-thiol form has an exocyclic imine and a thiol group, while the amino-thione form has an endocyclic amine and a thione group.

    Caption: Tautomeric equilibrium of the dithiazole core.

    FAQ 2: What are the primary safety concerns when working with this class of compounds?

    Heterocyclic compounds containing sulfur and nitrogen can have toxicological properties. Always handle 5-imino-1,2,4-dithiazole-3-thiol and its precursors (like carbon disulfide) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for any specific handling instructions.

    Section 2: Synthesis & Reaction Monitoring

    This section focuses on troubleshooting the preparation of the target compound. The synthesis often involves the cyclization of precursors like thiosemicarbazide with carbon disulfide.[1][2]

    Question: My reaction yield is consistently low. What are the likely causes?

    Low yields can stem from several factors. Here is a systematic approach to diagnosing the issue:

    • Purity of Starting Materials: Ensure your thiosemicarbazide or other amine precursor is pure. Impurities can lead to side reactions. Similarly, the quality of your carbon disulfide and base (e.g., KOH, anhydrous sodium carbonate) is crucial.[2]

    • Reaction Temperature: These cyclization reactions are often temperature-sensitive. If the temperature is too high, you might be promoting the formation of more stable, but incorrect, isomers or decomposition. If it's too low, the reaction may not proceed to completion. Experiment with a temperature gradient to find the optimal condition.

    • Incorrect Isomer Formation: A significant side reaction can be the formation of the 1,3,4-thiadiazole ring instead of the desired 1,2,4-dithiazole.[3] This is a common issue in this area of heterocyclic chemistry. Distinguishing between these isomers is critical and is discussed in the characterization section.

    • Work-up losses: The product might be partially soluble in the wash solvents, or it could be unstable under the work-up conditions (e.g., acidic or basic washes).

    troubleshooting_synthesis start Low Reaction Yield check_purity Verify Purity of Starting Materials start->check_purity check_temp Optimize Reaction Temperature start->check_temp check_isomer Analyze for Isomeric Byproducts start->check_isomer check_workup Review Work-up Procedure start->check_workup outcome_purity Impure Reagents? Recrystallize/Repurchase check_purity->outcome_purity outcome_temp Sub-optimal Temp? Vary Temperature check_temp->outcome_temp outcome_isomer Isomer Detected? Modify Reaction Conditions (e.g., Base, Solvent) check_isomer->outcome_isomer outcome_workup Product Loss? Adjust pH, Change Solvents check_workup->outcome_workup

    Caption: Systematic workflow for troubleshooting low synthesis yields.

    Question: How can I effectively monitor the reaction progress?

    Thin-Layer Chromatography (TLC) is a standard method.[4] However, due to the polarity of these compounds, finding a good solvent system can be challenging.

    • Recommended TLC plates: Use silica gel plates.

    • Mobile Phase Systems to Try:

      • Start with a non-polar/polar mixture like Hexane:Ethyl Acetate (in various ratios).

      • If the compound remains at the baseline, increase the polarity using Dichloromethane:Methanol.

      • A few drops of acetic acid or ammonia in the mobile phase can sometimes improve spot shape for acidic or basic compounds.

    • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective.

    Section 3: Purification Challenges

    Purifying these compounds can be difficult due to their low solubility in common organic solvents and their tendency to streak on silica gel.

    Question: My compound is difficult to purify by column chromatography. What are my options?
    • Recrystallization: This is often the most effective method. Finding the right solvent is key. Try polar solvents like ethanol, methanol, or mixtures with water.[4] The process should be:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If the solution is colored, you can add activated charcoal and hot-filter it.

      • Allow the solution to cool slowly to form pure crystals.

    • Acid-Base Extraction: If your compound has a significant acidic (thiol) or basic (imino) character, you can use this to your advantage. Dissolve the crude material in an organic solvent, extract with an aqueous acid or base to pull the desired compound into the aqueous layer, wash the aqueous layer with a clean organic solvent to remove neutral impurities, and then neutralize the aqueous layer to precipitate your purified compound.

    • Modified Column Chromatography: If you must use a column, consider using a different stationary phase like alumina or a gradient elution with a small amount of acid or base in the mobile phase to suppress tailing.

    Section 4: Characterization & Analysis

    Unambiguous characterization is essential, especially to confirm the correct isomeric structure.

    Question: How do I differentiate between the 5-imino-1,2,4-dithiazole-3-thiol and a potential 5-amino-1,3,4-thiadiazole-2-thiol byproduct?

    While elemental analysis will be identical, spectroscopic methods are key.

    • ¹³C NMR Spectroscopy: This is one of the most definitive methods. The chemical shifts of the ring carbons will be different. For 1,2,4-thiadiazoles, the ring carbons typically appear in the range of 165-190 ppm.[5] 1,3,4-thiadiazoles will have different, predictable shifts. It is crucial to consult literature for similar known structures to have a reference point.

    • ¹H NMR Spectroscopy: The chemical shift of the N-H protons can be a clue. In the amino form of a 1,3,4-thiadiazole, the -NH₂ protons often appear as a broad singlet in the aromatic region. In contrast, the N-H and S-H protons of a triazole-thiol (a related structure) can resonate at a much lower field (13-14 ppm).[3] While this is for a triazole, the principle of deshielding in the thiol form is relevant.

    • FT-IR Spectroscopy: Look for characteristic peaks. A C=S (thione) stretch is typically found around 1050-1250 cm⁻¹. An S-H (thiol) stretch is often weak and can be found around 2550-2600 cm⁻¹. The N-H stretching region (3100-3500 cm⁻¹) can also provide clues about the environment of the amine/imine group.

    Spectroscopic Data for Related Heterocycles
    Technique Key Observables & Typical Ranges
    ¹³C NMRRing carbons for 1,2,4-thiadiazoles: ~165-190 ppm[5]
    ¹H NMRS-H proton (thiol form): Can be very downfield (>13 ppm)[3]. NH₂ protons (amino form): Often a broad singlet.
    FT-IRC=S stretch (thione): ~1050-1250 cm⁻¹. S-H stretch (thiol): ~2550-2600 cm⁻¹ (often weak).
    Question: My compound appears to be degrading in the NMR tube (e.g., in DMSO-d6). Why is this happening?

    The dithiazole ring can be susceptible to nucleophilic attack, and some solvents or impurities in them can promote degradation over time. DMSO is known to sometimes cause issues with sensitive compounds.

    • Troubleshooting Steps:

      • Use fresh, high-purity NMR solvent.

      • Acquire the spectrum immediately after dissolution.

      • Try a different, less reactive solvent like deuterated chloroform (if solubility permits) or deuterated acetone.

      • Consider the stability of your compound at room temperature. It may need to be stored cold and brought to room temperature only for the duration of the experiment.

    Section 5: Stability & Storage

    Question: What are the best practices for storing 5-imino-1,2,4-dithiazole-3-thiol?

    Due to the presence of reactive thiol and imine groups, proper storage is essential to maintain purity.

    • Temperature: Store in a cool, dark place. Refrigeration is recommended.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of the thiol group which can dimerize to form a disulfide.

    • Container: Use a well-sealed vial to protect from moisture.

    References

    • ResearchGate. (2025, March 19). Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution.
    • PubMed. (2025, March 26). Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. Retrieved from [Link]

    • emp BIOTECH. 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT). Retrieved from [Link]

    • ResearchGate. Strategies for synthesis of 5-imino-1,2,4-thiadiazole derivatives. Retrieved from [Link]

    • IOP Publishing. (2022, July 15). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

    • Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

    • Connect Journals. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

    • ResearchGate. Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... Retrieved from [Link]

    • MDPI. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

    • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

    • MOCEDES. Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. Retrieved from [Link]

    • PMC. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Retrieved from [Link]

    • Semantic Scholar. (2011, January 19). Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis. Retrieved from [Link]

    • National Center for Biotechnology Information. (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review.
    • ResearchGate. Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Retrieved from [Link]

    • JOCPR. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

    • PMC. (2025, March 26). Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. Retrieved from [Link]

    • MDPI. (2025, January 24). Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. Retrieved from [Link]

    • MDPI. (2018, January 21). 5-Amino-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification and Troubleshooting of 5-Imino-1,2,4-Dithiazole-3-Thiol

    Welcome to the Technical Support Center for 5-imino-1,2,4-dithiazole-3-thiol (widely known by its tautomeric name, 5-amino-3H-1,2,4-dithiazole-3-thione, ADTT, or Xanthane Hydride). As a premier sulfur-transfer reagent in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 5-imino-1,2,4-dithiazole-3-thiol (widely known by its tautomeric name, 5-amino-3H-1,2,4-dithiazole-3-thione, ADTT, or Xanthane Hydride). As a premier sulfur-transfer reagent in the solid-phase synthesis of phosphorothioate oligonucleotides, the purity of ADTT directly dictates the coupling efficiency and final yield of therapeutic RNA/DNA sequences.

    This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to eliminate process-disrupting impurities.

    Purification & Quality Control Workflow

    Workflow N1 Crude 5-Imino-1,2,4-dithiazole-3-thiol N2 Impurity Profiling (HPLC, Karl Fischer) N1->N2 N3 Moisture > 30 ppm N2->N3 N4 Elemental Sulfur (S8) N2->N4 N5 Vacuum Desiccation over P2O5 N3->N5 N6 Hot EtOAc Recrystallization N4->N6 N7 Quality Control (Purity > 99%) N5->N7 N6->N7 N8 0.02 M Solution Formulation N7->N8

    Workflow for the purification and formulation of 5-imino-1,2,4-dithiazole-3-thiol.

    Troubleshooting Guide

    Q1: My automated oligonucleotide synthesizer is experiencing frequent line clogging and pressure errors during the sulfurization step. What is causing this, and how can I resolve it?

    Root Cause Analysis: The most common cause of line clogging when using 5-imino-1,2,4-dithiazole-3-thiol is the presence of insoluble elemental sulfur ( S8​ ) or polymeric thiocyanic acid derivatives. ADTT is synthesized via the acid-catalyzed reaction of ammonium thiocyanate. Thermal decomposition of ADTT during improper storage or excessive heating during crude isolation leads to the extrusion of elemental sulfur and carbon disulfide ()[1].

    Resolution: Perform a hot solvent recrystallization (see Protocol A). Elemental sulfur has poor solubility in cold organic solvents but can be separated from ADTT by taking advantage of differential solubility in hot ethyl acetate (EtOAc) or ethanol/formic acid mixtures ()[2].

    Q2: We are observing a high percentage of phosphodiester (PO) impurities and N-1 deletion sequences in our final phosphorothioate (PS) oligonucleotides. Is the sulfurizing agent to blame?

    Root Cause Analysis: Yes. Incomplete sulfurization leaves unreacted phosphite triester intermediates. During the subsequent dichloroacetic acid (DCA)-induced detritylation step, these unoxidized phosphites react with the generated 4,4'-dimethoxytrityl (DMTr) cation via an Arbuzov-type reaction, leading to irreversible backbone modifications and deletion sequences ()[3]. Furthermore, trace moisture (>30 ppm) in the ADTT solution hydrolyzes the phosphite triester before sulfurization can occur.

    Resolution: Validate that your ADTT is formulated to exactly 0.02 M in an ultra-dry solvent matrix (typically 9:1 Acetonitrile:Pyridine). Utilize ultra-high purity pyridine to ensure water content remains below 30 ppm ()[4]. Implement Karl Fischer titration on the formulated solution prior to loading it onto the synthesizer.

    Quantitative Data: Impurity Impact on Oligonucleotide Synthesis
    Impurity TypeTypical SourceImpact on Oligo SynthesisAcceptable ThresholdDetection Method
    Elemental Sulfur ( S8​ ) Thermal degradationSynthesizer line clogging, incomplete delivery< 0.1%Visual inspection, HPLC
    Moisture ( H2​O ) Hygroscopic uptake, solventPhosphite hydrolysis, PO formation< 30 ppmKarl Fischer Titration
    Unreacted Thiocyanate Precursor carryoverSide reactions with 5'-OH, capping failure< 0.5%Ion Chromatography, IR
    DMTr-C-phosphonate Arbuzov reaction (post-failure)N-1 deletion sequences, toxic impuritiesN/A (Process result)LC-MS
    Experimental Methodologies
    Protocol A: Step-by-Step Recrystallization and Desulfurization of ADTT

    Self-Validating Mechanism: This protocol relies on the sharp solubility gradient of ADTT in ethyl acetate compared to the persistent insolubility of polymeric impurities and the high solubility of trace unreacted precursors.

    • Dissolution: Suspend 10.0 g of crude 5-imino-1,2,4-dithiazole-3-thiol in 150 mL of anhydrous ethyl acetate in a round-bottom flask equipped with a reflux condenser.

    • Heating: Heat the mixture to a gentle reflux (approx. 77°C) under a nitrogen atmosphere for 15 minutes until the ADTT is fully dissolved. Caution: Do not exceed 80°C for prolonged periods to prevent thermal extrusion of sulfur.

    • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel (using a fine glass-frit or Celite pad) to remove insoluble elemental sulfur and polymeric thiocyanic acid byproducts.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to induce crystallization of pure ADTT as light-yellow crystals.

    • Isolation & Drying: Collect the crystals via vacuum filtration. Wash with 20 mL of cold, anhydrous hexanes. Dry the product in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours to remove residual moisture.

    • Validation: Confirm purity (>99%) via HPLC and ensure the melting point is sharp at 201°C (decomposition).

    Protocol B: Preparation of Ultra-Dry 0.02 M Sulfurizing Solution

    Self-Validating Mechanism: By strictly controlling the solvent environment and utilizing molecular sieves, the protocol prevents the moisture-driven hydrolysis of the phosphite triester.

    • Solvent Preparation: Prepare a 9:1 (v/v) mixture of anhydrous Acetonitrile and ultra-dry Pyridine (e.g., Pyridine 900, <30 ppm water) ()[4].

    • Desiccation: Add activated 3Å molecular sieves to the solvent mixture and allow it to stand for 24 hours under argon.

    • Dissolution: Weigh 0.300 g of purified ADTT (from Protocol A) and dissolve it into 100 mL of the prepared solvent mixture to yield a 0.02 M solution ()[5].

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into the synthesizer reagent bottle to ensure zero particulate carryover.

    • Validation: Perform Karl Fischer titration on a 1 mL aliquot. Proceed with synthesis only if water content is strictly <30 ppm.

    Frequently Asked Questions (FAQs)

    Q: Can I use standard-grade pyridine for the 0.02 M ADTT solution? A: No. Standard-grade pyridine often contains up to 0.1% (1000 ppm) water. This level of moisture will competitively react with the phosphite triester intermediate, leading to desulfurization and the formation of phosphodiester linkages instead of the desired phosphorothioate linkages ()[4].

    Q: Why does my ADTT powder turn dark orange/red over time? A: A color shift from light yellow to dark orange or red indicates thermal or photochemical degradation, resulting in the formation of carbon disulfide and elemental sulfur ()[1]. Store ADTT in tightly sealed, amber glass containers at 2-8°C under an inert gas (argon or nitrogen) to maintain its integrity.

    Q: Is ADTT superior to PADS (phenylacetyl disulfide) for RNA synthesis? A: Both are highly effective, but ADTT (Xanthane Hydride) is often preferred for specific solid-phase syntheses because it does not generate byproducts that cap the unreacted 5'-hydroxyl groups. This allows for more accurate failure sequence monitoring and prevents the accumulation of specific process-related impurities ()[6].

    References
    • 1,2,4-Dithiazole-3-thiones and derivatives. Canadian Journal of Chemistry. Available at:[Link]

    • 2-Thioureido-1H-benzimidazol-3-ium chloride monohydrate. PMC (NIH). Available at:[Link]

    • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. ResearchGate. Available at:[Link]

    • Haelium™ Pyridine 900. Aurorium. Available at:[Link]

    • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. ACS Publications. Available at:[Link]

    • Synthesis of thiolated oligonucleotides without a capping step.Google Patents (WO2017223258A1).

    Sources

    Optimization

    Technical Support Center: Handling, Storage, and Troubleshooting for 5-Imino-1,2,4-dithiazole-3-thiol

    Welcome to the technical support center for 5-imino-1,2,4-dithiazole-3-thiol (also widely known as Xanthane Hydride, 5-amino-1,2,4-dithiazole-3-thione, or ADTT). This resource provides researchers, analytical chemists, a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 5-imino-1,2,4-dithiazole-3-thiol (also widely known as Xanthane Hydride, 5-amino-1,2,4-dithiazole-3-thione, or ADTT). This resource provides researchers, analytical chemists, and drug development professionals with validated protocols, physicochemical data, and troubleshooting strategies to maximize the stability and efficacy of this critical sulfur-transfer reagent.

    Physicochemical Properties & Stability Data

    To establish a self-validating handling system, it is crucial to understand the baseline properties of the compound. The table below summarizes the quantitative data and the causal impact these properties have on daily laboratory handling[1].

    PropertyValueCausality / Impact on Handling
    Chemical Names 5-imino-1,2,4-dithiazole-3-thiol; Xanthane Hydride; ADTTTautomerizes between thiol and thione forms. This equilibrium dictates its solubility profile.
    CAS Number 6846-35-1Unique identifier for procurement and safety data tracking.
    Molecular Weight 150.23 g/mol Required for precise molarity calculations in automated synthesizers.
    Appearance Yellow crystalline powderA color change to pale white or a cloudy solution indicates elemental sulfur precipitation (degradation).
    Melting Point 201°C – 209°CHigh thermal stability; does not degrade under standard ambient heating[2].
    Solubility Insoluble in water; Soluble in DMF, Pyridine, MeCNRequires polar aprotic or mildly basic organic solvents for active stock solutions.
    Storage Conditions Room Temperature (or 4°C for long-term), Dry, DarkHygroscopic. Highly sensitive to nucleophilic attack by water, which ruptures the dithiazole ring.

    Core Handling & Storage Protocols

    Protocol A: Preparation of 0.02 M Sulfurizing Solution for Automated DNA/RNA Synthesis

    5-imino-1,2,4-dithiazole-3-thiol is highly valued as a sulfur-transfer reagent for the synthesis of oligonucleotide phosphorothioates[3].

    Step-by-Step Methodology:

    • Desiccation: Ensure the solid powder is completely dry. Store the bulk container in a vacuum desiccator over silica gel for at least 24 hours prior to use.

    • Solvent Preparation: Prepare a solvent mixture of anhydrous Acetonitrile (MeCN) and anhydrous Pyridine in a 9:1 (v/v) ratio.

      • Expertise & Causality: Why not pure Acetonitrile? The compound has limited solubility in neat MeCN (~0.01 M). The addition of 10% pyridine acts as a mild base that interacts with the thione/thiol tautomeric center, disrupting intermolecular hydrogen bonding. This effectively doubles the solubility to >0.02 M and prevents crystallization inside the micro-tubing of the synthesizer[3].

    • Dissolution: Weigh 300.5 mg of the compound (for a 100 mL batch) and slowly add it to the solvent mixture under an inert argon atmosphere.

    • Agitation: Stir gently using a magnetic stirrer for 15 minutes until completely dissolved. The solution should be clear and distinctly yellow.

    • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any pre-existing polymerized sulfur or insoluble micro-particulates.

    • Deployment: Install the amber glass bottle on the automated synthesizer. The solution remains stable for up to two weeks at room temperature without precipitation[3].

    Protocol B: Long-Term Storage and Anhydrous Maintenance
    • Primary Containment: Store the solid powder in its original tightly sealed amber glass vial to protect it from photodegradation.

    • Atmospheric Control: After every use, purge the headspace of the vial with dry nitrogen or argon gas before sealing.

    • Temperature Control: While stable at room temperature, long-term storage (months to years) should be maintained at 4°C to minimize any ambient thermal degradation. Allow the vial to reach room temperature before opening to prevent condensation.

    Troubleshooting Guides & FAQs

    Q1: Why is my ADTT solution precipitating or turning cloudy after a few days on the synthesizer? A: This is a classic symptom of nucleophilic degradation caused by moisture ingress. When exposed to water (or primary amines), the nucleophile attacks the electron-deficient dithiazole ring[4]. This causes the ring to rupture and extrude elemental sulfur. Elemental sulfur is highly insoluble in the MeCN/Pyridine mixture and precipitates as a pale yellow/white solid. Solution: Ensure all solvents are strictly anhydrous (<50 ppm water), replace molecular sieves in your solvent lines, and maintain an argon head-space in the reagent bottle.

    Q2: How can I maximize the sulfur-transfer efficiency in my phosphorothioate oligonucleotide synthesis? A: Efficiency drops if the reagent concentration falls below the optimal threshold or if contact time is too short. Solution: Strictly maintain the 0.02 M concentration. Increase the sulfurization contact time in your synthesizer protocol to at least 40 seconds per cycle. When optimized, this system self-validates by yielding >99.5% sulfur-transfer efficiency per step[3].

    Q3: Can I store the compound in aqueous buffers for biological assays or corrosion inhibition testing? A: No. Prolonged storage in aqueous media will lead to hydrolysis. Solution: Prepare highly concentrated stock solutions in anhydrous DMSO or DMF. Dilute these stocks into your aqueous biological or testing buffers immediately before the assay begins to ensure the compound remains intact during the measurement window.

    Q4: What are the critical safety and handling precautions? A: 5-imino-1,2,4-dithiazole-3-thiol is classified as a skin irritant (H315), serious eye irritant (H319), and a specific target organ respiratory irritant (H335)[1]. Solution: Always handle the dry powder inside a certified chemical fume hood to prevent inhalation of micro-dust, and wear standard nitrile gloves and safety goggles.

    System Workflow: Handling and Degradation Pathway

    The following diagram maps the logical pathways of handling 5-imino-1,2,4-dithiazole-3-thiol, illustrating the causal relationship between environmental conditions and the compound's structural integrity.

    G Solid 5-imino-1,2,4-dithiazole-3-thiol (Solid State) Storage Anhydrous Storage (Cool, Dark, <20°C) Solid->Storage Optimal Condition SolventGood Anhydrous Organic Solvents (MeCN, Pyridine, DMF) Solid->SolventGood Dissolution SolventBad Aqueous / Nucleophilic Media (Water, Primary Amines) Solid->SolventBad Incompatible StableSol Stable Solution (Sulfur-Transfer Reagent) SolventGood->StableSol Maintained Integrity Degradation Ring Degradation (Nucleophilic Attack) SolventBad->Degradation Hydrolysis/Aminolysis Byproducts Elemental Sulfur + Ring-Opened Byproducts Degradation->Byproducts Precipitation

    Caption: Environmental causality workflow for 5-imino-1,2,4-dithiazole-3-thiol handling and degradation.

    References

    • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development (ACS Publications).[Link]

    • Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). Russian Journal of General Chemistry.[Link]

    • Xanthane hydride | C2H2N2S3 | CID 2735329. PubChem (National Institutes of Health).[Link]

    Sources

    Troubleshooting

    Technical Support Center: 5-Imino-1,2,4-dithiazole-3-thiol (ADTT) Troubleshooting &amp; Protocols

    Welcome to the Technical Support Center for 5-imino-1,2,4-dithiazole-3-thiol (widely known in the industry as ADTT , 3-amino-1,2,4-dithiazole-5-thione, or xanthane hydride). This guide is designed for researchers, applic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 5-imino-1,2,4-dithiazole-3-thiol (widely known in the industry as ADTT , 3-amino-1,2,4-dithiazole-5-thione, or xanthane hydride). This guide is designed for researchers, application scientists, and drug development professionals utilizing ADTT as a sulfur-transfer reagent in the solid-phase synthesis of phosphorothioate oligonucleotides (thioaptamers and antisense therapeutics)[1][2].

    As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the fundamental chemical causality behind ADTT's behavior, providing you with self-validating protocols and diagnostic tools to ensure >99.5% sulfurization efficiency while preventing catastrophic synthesizer failures[2].

    PART 1: Mechanistic Grounding (The Causality of Degradation)

    To troubleshoot ADTT effectively, you must understand its dual degradation pathways. ADTT is a highly reactive heterocycle; its efficacy relies on directing degradation toward the intended P(III) oxidation pathway rather than the unintended nucleophilic ring-fission pathway.

    The Intended Pathway: P(III) Sulfurization

    During the sulfurization of phosphite triesters, the phosphorus atom acts as a nucleophile. It attacks the sulfur atom adjacent to the thiocarbonyl/imino group of the ADTT ring[3]. This forms a transient phosphonium intermediate. The intermediate rapidly decomposes (ring cleavage) to yield the desired phosphorothioate oligonucleotide and a thiocarbamoyl isothiocyanate byproduct[3][4]. The reaction is highly efficient, typically completing in under 1 minute[2].

    The Unintended Pathway: Nucleophilic Ring Fission

    ADTT is highly susceptible to degradation by hard nucleophiles, specifically water and primary/secondary amines[5]. If moisture enters the system, or if incompatible amine bases are used in the solvent lines, these nucleophiles attack the C5 position of the dithiazole ring[5][6]. This triggers premature ring fission, resulting in the extrusion of elemental sulfur and the formation of thiourea or thioammeline derivatives[5][7]. Because elemental sulfur is highly insoluble in standard DNA synthesis solvents, this degradation pathway is the primary cause of microfluidic line clogging in automated synthesizers.

    ADTT_Pathways cluster_intended Intended Pathway (Sulfurization) cluster_unintended Unintended Degradation (Moisture/Amines) ADTT 5-Imino-1,2,4-dithiazole-3-thiol (ADTT) PIII P(III) Species (Phosphite Triester) ADTT->PIII Nucleophile H2O / Primary Amines ADTT->Nucleophile Phosphonium Phosphonium Intermediate PIII->Phosphonium Nucleophilic Attack at S-atom Product Phosphorothioate (Target) + Isothiocyanate Byproduct Phosphonium->Product Ring Cleavage RingOpen Ring-Opened Intermediate Nucleophile->RingOpen Nucleophilic Attack at C5 Degradation Elemental Sulfur (Precipitate) + Thiourea Derivatives RingOpen->Degradation Ring Fission

    Fig 1: Mechanistic divergence of ADTT degradation during intended P(III) sulfurization vs. unintended nucleophilic ring-opening.

    PART 2: Troubleshooting Guide & FAQs

    Q: My automated synthesizer lines keep clogging when using ADTT. What is causing this? A: This is the classic signature of nucleophilic ring fission. When ADTT degrades due to the presence of moisture (>50 ppm) or trace primary/secondary amines in your solvent lines, it extrudes elemental sulfur[5]. Elemental sulfur is completely insoluble in acetonitrile and will instantly precipitate, clogging your frits and microvalves. Solution: Ensure your Acetonitrile/Pyridine (9:1) solvent is strictly anhydrous. Flush all lines with anhydrous acetonitrile before mounting the ADTT reagent bottle.

    Q: LC-MS analysis of my oligonucleotide shows a high percentage of PO-diester linkages (mass shift of -16 Da). Why is the sulfurization incomplete? A: PO-diester formation occurs when the P(III) intermediate is oxidized by ambient oxygen or residual moisture before ADTT can successfully transfer its sulfur[8]. This usually indicates that your ADTT solution has aged past its functional shelf-life (typically 14 days at room temperature)[2], or the concentration has dropped due to precipitation. Solution: Prepare a fresh 0.02 M solution of ADTT and ensure the delivery volume provides at least a 4-fold molar excess over the resin-bound phosphite[2].

    Q: Why do we use a 9:1 Acetonitrile/Pyridine mixture instead of pure Acetonitrile? A: Pure acetonitrile lacks the mild basicity required to optimally catalyze the P(III) nucleophilic attack on the ADTT sulfur atom. Pyridine acts as a mild, non-nucleophilic base that enhances solubility and reaction kinetics without triggering the C5 ring-fission pathway[2]. Using stronger bases (like piperidine or diethylamine) would immediately destroy the reagent[5].

    Troubleshooting Start Issue: Low Sulfurization Yield or Line Clogging CheckSolvent Check Solvent Moisture (Karl Fischer) Start->CheckSolvent MoistureHigh Moisture > 50 ppm CheckSolvent->MoistureHigh MoistureLow Moisture < 50 ppm CheckSolvent->MoistureLow ReplaceSolvent Replace with Anhydrous MeCN/Pyridine (9:1) MoistureHigh->ReplaceSolvent CheckAge Check ADTT Solution Age MoistureLow->CheckAge AgeHigh > 14 Days Old CheckAge->AgeHigh AgeLow Fresh Solution CheckAge->AgeLow PrepFresh Prepare Fresh 0.02M ADTT AgeHigh->PrepFresh CheckLines Flush Lines with Anhydrous Solvent AgeLow->CheckLines

    Fig 2: Diagnostic workflow for resolving ADTT-related synthesis failures.

    PART 3: Self-Validating Experimental Protocols

    To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is passed.

    Protocol 1: Preparation and Validation of 0.02 M ADTT Solution

    Objective: Prepare a stable, highly active sulfurizing solution for automated solid-phase synthesis[2].

    • Bake Glassware: Dry a dark amber glass bottle in an oven at 120°C for 4 hours. Cool in a desiccator under argon.

    • Solvent Preparation: Mix 90 mL of anhydrous Acetonitrile (DNA synthesis grade) with 10 mL of anhydrous Pyridine.

      • Validation Checkpoint 1: Perform Karl Fischer titration on the solvent mixture. Pass criteria: Moisture < 50 ppm. If > 50 ppm, discard and use fresh sealed bottles.

    • Dissolution: Weigh 0.30 g (approx. 2.0 mmol) of 5-imino-1,2,4-dithiazole-3-thiol (ADTT) and transfer to the amber bottle. Add 100 mL of the validated solvent mixture.

    • Agitation: Stir under an argon blanket for 15 minutes until completely dissolved.

      • Validation Checkpoint 2: Visual inspection. The solution must be clear and pale yellow. Pass criteria: Zero visible particulate matter. Turbidity indicates elemental sulfur formation (reagent degradation). Filter through a 0.22 µm PTFE syringe filter if trace particulates are present, but if heavy precipitation occurs, discard the batch.

    • Storage: Cap with a septum and store at room temperature. The solution is stable for up to 14 days[2].

    Protocol 2: Functional Validation via Dinucleotide Test (T-s-T)

    Objective: Confirm sulfur-transfer efficiency before committing to a costly full-length oligonucleotide synthesis[2].

    • Synthesis: On a 1.0 µmol scale, perform a single coupling of a Thymidine (T) phosphoramidite to a T-loaded solid support.

    • Sulfurization: Deliver 4 equivalents of the 0.02 M ADTT solution to the column. Allow a contact time of exactly 1.0 minute[2].

    • Cleavage & Deprotection: Cleave the dinucleotide from the support using concentrated ammonium hydroxide at 55°C for 8 hours.

    • Analysis: Analyze the crude mixture via Reverse-Phase HPLC (RP-HPLC) monitoring at 260 nm.

      • Validation Checkpoint 3: Integrate the peaks for the phosphorothioate dimer (TsT) and the phosphodiester dimer (TOT). Pass criteria: TsT peak > 99.5% area; TOT peak < 0.5% area. [2] If TOT > 0.5%, increase ADTT contact time to 2.0 minutes or prepare fresh reagent.

    PART 4: Quantitative Data & Benchmarking

    Table 1: Comparative Efficiency & Stability Profile of Sulfurizing Agents

    Understanding where ADTT sits relative to other industry standards helps justify experimental choices.

    ReagentOptimal Solvent SystemStepwise EfficiencySolution StabilityPrimary Degradation Risk
    ADTT (5-imino-1,2,4-dithiazole-3-thiol)MeCN / Pyridine (9:1)>99.5% (1 min)~14 daysNucleophilic ring fission (moisture/amines)
    Beaucage Reagent Pure MeCN~99.0% (30 sec)<24 hoursOxidative degradation / instability in solution
    PADS MeCN / 3-Picoline>99.9% (3 min)Requires "aging"Incomplete dissociation if used too fresh
    DDTT Pyridine / MeCN>99.5% (2 min)>30 daysHigh pH hydrolysis
    Table 2: Diagnostic Impurity Profiling (LC-MS)

    Use this table to map mass-spectrometry data directly to chemical degradation events.

    Observation / SymptomMass Shift (Δ Da)Chemical CausalityCorrective Action
    PO-Diester Formation -16 Da (vs target PS)Incomplete sulfurization due to degraded ADTT or insufficient contact time. Oxygen outcompetes sulfur.Prepare fresh ADTT; verify Karl Fischer < 50 ppm; increase contact time.
    Over-oxidation Impurity +32 DaDisulfide formation or secondary oxidative events on the nucleobase.Reduce ADTT contact time to strictly 1.0 - 1.5 minutes.
    Line Clogging (No Peak) N/A (Flow failure)Hydrolysis of ADTT yielding insoluble elemental sulfur (S8).Replace reagent. Flush synthesizer lines with hot, anhydrous MeCN.

    References

    • Tang, J. Y., et al. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development.[Link]

    • Hanusek, J., et al. (2001). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Journal of the Chemical Society, Perkin Transactions 2.[Link]

    • Dotsenko, V. V., et al. (2018). Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione). Russian Journal of General Chemistry.[Link]

    • Gilar, M., et al. (2004). Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Organic Process Research & Development.[Link]

    • Ponomarov, O., et al. (2012). 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III) compounds--a kinetic comparative study. Organic & Biomolecular Chemistry.[Link]

    • MacDonald, J. W., et al. (1970). 1,2,4-Dithiazole-3-thiones and derivatives. Canadian Journal of Chemistry.[Link]

    • Gorenstein, D. G., et al. (2011). Development of Phosphorothioate DNA and DNA Thioaptamers. PMC - NIH.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Analytical Methods for the Characterization of 5-Imino-1,2,4-Dithiazole-3-Thiol: A Comparative Guide

    Introduction 5-Imino-1,2,4-dithiazole-3-thiol—more commonly recognized by its predominant tautomer, 5-amino-1,2,4-dithiazole-3-thione (ADTT or Xanthane Hydride) —is a highly specialized heterocyclic reagent[1]. In modern...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    5-Imino-1,2,4-dithiazole-3-thiol—more commonly recognized by its predominant tautomer, 5-amino-1,2,4-dithiazole-3-thione (ADTT or Xanthane Hydride) —is a highly specialized heterocyclic reagent[1]. In modern drug development, its primary application is as a highly efficient sulfur-transfer agent in the solid-phase synthesis of oligonucleotide phosphorothioates, a backbone modification essential for the nuclease resistance of antisense therapeutics[2].

    The analytical characterization of ADTT presents two distinct challenges for researchers:

    • Structural Ambiguity: The compound exists in a dynamic tautomeric equilibrium between the imino-thiol and amino-thione forms.

    • Purity Requirements: Trace sulfurous impurities can cause catastrophic side reactions during automated oligonucleotide synthesis[2].

    This guide objectively compares the spectroscopic and chromatographic methods used to resolve ADTT's structural tautomerism and quantify its purity, providing actionable, self-validating protocols for analytical scientists.

    Part 1: Structural Elucidation & Tautomeric Resolution

    ADTT's sulfurization mechanism relies heavily on nucleophilic attack at the sulfur atom adjacent to the thiocarbonyl group[3]. Therefore, confirming that the compound exists predominantly in the amino-thione form rather than the imino-thiol form is a critical quality attribute.

    Comparison of Structural Analytical Methods
    Analytical MethodPrimary TargetSensitivity to TautomerismThroughputSample State
    X-Ray Crystallography 3D Atomic CoordinatesHigh (Definitive C=S bond lengths)LowSolid (Single Crystal)
    ¹³C / ¹⁵N NMR Carbon/Nitrogen EnvironmentsHigh (Distinct C=S vs C-SH shifts)MediumSolution (e.g., DMSO- d6​ )
    FTIR Spectroscopy Functional Group VibrationsMedium (N-H and C=S stretches)HighSolid (KBr pellet) / Liquid
    • X-Ray Crystallography: The definitive gold standard for solid-state analysis. It proves the amino-thione form is predominant in the solid state by revealing a short C=S double bond length (~1.65 Å) and a planar C-NH₂ geometry[4].

    • Multinuclear NMR (¹³C / ¹⁵N): Essential for understanding solution-state dynamics. ¹H NMR is often compromised by rapid proton exchange in protic solvents, leading to broad, uninformative signals. ¹³C NMR overcomes this limitation; the resonance at ~208.8 ppm is an unambiguous marker for the thiocarbonyl (C=S) carbon, confirming the thione tautomer[4].

    • FTIR Spectroscopy: Provides rapid, non-destructive orthogonal validation. Strong N-H stretching bands (~3199 cm⁻¹) and C=S stretching bands (~1082 cm⁻¹) corroborate the amino-thione configuration[4].

    TautomerAnalysis cluster_tautomers Tautomeric Equilibrium T1 5-Amino-1,2,4-dithiazole-3-thione (Predominant) T2 5-Imino-1,2,4-dithiazole-3-thiol (Minor) T1->T2 Proton Shift XRay X-Ray Crystallography (Solid State) T1->XRay Confirms C=S & C-NH2 NMR 13C / 15N NMR (Solution State) T1->NMR Resolves C/N environments FTIR FTIR Spectroscopy (Vibrational Modes) T1->FTIR Identifies N-H & C=S

    Analytical strategy for resolving the tautomeric equilibrium of 5-imino-1,2,4-dithiazole-3-thiol.

    Protocol 1: Solution-State Tautomer Confirmation via ¹³C NMR
    • Causality: We bypass ¹H NMR because labile N-H/S-H protons exchange rapidly with trace water in deuterated solvents, obscuring the tautomeric state. ¹³C NMR directly probes the skeletal carbons, immune to rapid proton exchange.

    • Self-Validating System:

      • Sample Preparation: Dissolve 25 mg of ADTT in 0.6 mL of anhydrous DMSO- d6​ . Validation Check: Ensure the solution is completely free of particulates; suspended solids will distort magnetic field homogeneity and ruin resolution.

      • Instrument Setup: 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced ¹³C sensitivity.

      • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans. Causality: Quaternary carbons (C=S, C=N) lack attached protons and thus have long T1​ relaxation times; a sufficient D1 ensures they are fully relaxed and accurately integrated.

      • Data Analysis: Look for exactly two distinct ¹³C signals. A peak at ~183.6 ppm corresponds to the C=N carbon, while a peak at ~208.8 ppm confirms the C=S (thiocarbonyl) carbon, validating the amino-thione tautomer[4].

    Part 2: Quantitative Purity & Reaction Monitoring

    For ADTT to be viable in automated solid-phase oligonucleotide synthesis, it must be rigorously purified. Trace byproducts like dicyandiamide or unreacted thiocyanates can terminate oligonucleotide chain elongation[2].

    Comparison of Quantitative Purity Methods
    Analytical MethodPrimary ApplicationSpecificityLimit of Detection (LOD)Reference Standard Required?
    HPLC-UV Routine Batch ReleaseMedium (Resolves chromophores)~0.05%Yes (for external calibration)
    LC-MS/MS Trace Impurity ProfilingHigh (Mass/charge ratio)< 0.01%No (for structural ID)
    qNMR Absolute QuantitationHigh (Proton integration)~0.5%No (Uses internal calibrant)
    • HPLC-UV: The workhorse for batch release. Because ADTT is highly polar, standard C18 columns often result in poor retention ( k′ < 1) and co-elution with the solvent front. Using a polar-embedded C18 or HILIC column is mandatory to ensure adequate retention.

    • LC-MS/MS: Utilized for impurity profiling rather than routine assay. It identifies trace byproducts by their mass-to-charge ratio (e.g., m/z 151 for the ADTT[M+H]⁺ ion)[4].

    • qNMR (Quantitative NMR): Provides absolute quantitation without the need for an identical reference standard, utilizing an internal calibrant (e.g., maleic acid).

    PurityWorkflow Batch ADTT Raw Material Batch HPLC HPLC-UV (254 nm) Routine Purity % Batch->HPLC LCMS LC-MS/MS Trace Impurity ID Batch->LCMS qNMR 1H qNMR Absolute Quantitation Batch->qNMR Decision Purity > 99.0%? HPLC->Decision qNMR->Decision Accept Accept for Oligo Synthesis Decision->Accept Yes Reject Reject / Recrystallize Decision->Reject No

    Multi-modal quantitative workflow for assessing ADTT purity prior to oligonucleotide synthesis.

    Protocol 2: HPLC-UV Purity Assay for Batch Release
    • Causality: To prevent the co-elution of highly polar impurities at the solvent front, a polar-embedded stationary phase is utilized. This increases polar retention via hydrogen bonding, ensuring accurate integration of the main peak.

    • Self-Validating System:

      • Column Selection: Polar-embedded C18 (e.g., Waters SymmetryShield), 150 x 4.6 mm, 3.5 µm.

      • Mobile Phase: Isocratic elution using 85% 10 mM Ammonium Acetate (pH 5.5) and 15% Acetonitrile. Causality: A slightly acidic pH suppresses the ionization of the amino group, preventing peak tailing and improving retention.

      • System Suitability Test (SST): Inject a resolution mixture of ADTT and thiourea (a common synthetic precursor). Validation Check: The resolution ( Rs​ ) between thiourea and ADTT must be ≥ 2.0. If Rs​ < 2.0, the system fails suitability and the mobile phase or column must be replaced before proceeding.

      • Sample Injection: Inject 10 µL of a 0.5 mg/mL ADTT solution (prepared in the mobile phase). Monitor absorbance at 254 nm.

      • Quantitation: Calculate purity by area normalization. Ensure the signal-to-noise (S/N) ratio of the main peak is > 1000 to guarantee that trace impurities are accurately represented in the baseline integration.

    References

    • PubChem. "Xanthane hydride | C2H2N2S3 | CID 2735329". National Institutes of Health. URL: [Link]

    • Dotsenko, V. V., et al. "Some New Reactions and Properties of Xanthane Hydride (5-Amino-1,2,4-dithiazole-3-thione)". Russian Journal of General Chemistry, 2018. URL: [Link]

    • Kozerski, L., et al. "Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride)". ResearchGate. URL: [Link]

    • Tang, J. Y., et al. "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent". Organic Process Research & Development - ACS Publications, 2000. URL: [Link]

    Sources

    Comparative

    validation of 5-imino-1,2,4-dithiazole-3-thiol synthesis by HPLC

    Title: Analytical and Functional Validation of 5-Imino-1,2,4-dithiazole-3-thiol (ADTT) Synthesis: A Comparative Guide for Oligonucleotide Sulfurization Executive Summary In the rapidly expanding field of antisense oligon...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Analytical and Functional Validation of 5-Imino-1,2,4-dithiazole-3-thiol (ADTT) Synthesis: A Comparative Guide for Oligonucleotide Sulfurization

    Executive Summary In the rapidly expanding field of antisense oligonucleotides (ASOs) and RNA therapeutics, the integrity of the phosphorothioate (PS) backbone is paramount. The introduction of this modification relies heavily on efficient sulfur-transfer reagents. As a Senior Application Scientist, I have evaluated numerous sulfurizing agents. Among them, (CAS 6846-35-1), also known by its tautomeric name 3-amino-1,2,4-dithiazole-5-thione or Xanthane Hydride (ADTT), has emerged as a superior alternative to traditional reagents[1][2]. This guide provides an objective comparison of ADTT against other market alternatives, detailing the mechanistic causality behind its performance, and outlines a self-validating HPLC methodology to verify both its synthetic purity and functional efficacy.

    Mechanistic Causality: Why ADTT Outperforms Alternatives

    The synthesis of phosphorothioate linkages via the phosphoramidite method requires the oxidation of an unstable P(III) phosphite triester intermediate into a stable P(V) phosphorothioate[3]. The choice of sulfurizing agent dictates the efficiency of this transfer, the nature of the byproducts, and the overall scalability of the therapeutic manufacturing process[4].

    Historically, Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) was the industry standard. However, it is prone to oxidative degradation and generates oxidizing byproducts that can compromise the oligonucleotide chain. Phenylacetyl disulfide (PADS) is another alternative, but it requires a complex "aging" process in solution to achieve optimal sulfurization efficiency[4][5].

    ADTT operates through a highly efficient nucleophilic attack mechanism. When dissolved in a 9:1 mixture of acetonitrile and pyridine, the pyridine acts as a mild base, catalyzing the sulfur transfer while maintaining reagent stability[6][7]. Crucially, contrary to early literature, the sulfurization of P(III) species by ADTT does not yield toxic carbon disulfide or cyanamide; instead, it produces an unstable thiocarbamoyl isothiocyanate byproduct that is easily scavenged by nucleophiles, leaving the growing oligonucleotide chain pristine[4][5].

    Sulfurization_Mechanism S1 Phosphoramidite Coupling (P(III) Intermediate) S2 Addition of ADTT (0.02M in MeCN/Pyridine) S1->S2 S3 Sulfur Transfer (Nucleophilic Attack) S2->S3 S4 Phosphorothioate Linkage (P(V) Product) S3->S4 S5 Byproduct Elimination (Thiocarbamoyl isothiocyanate) S3->S5

    Mechanism of oligonucleotide sulfurization using 5-imino-1,2,4-dithiazole-3-thiol (ADTT).

    Comparative Performance Data

    To objectively assess ADTT, we must look at quantitative performance metrics derived from automated solid-phase oligonucleotide synthesis (SPOS)[3][7].

    Table 1: Comparative Performance of Common Sulfurizing Reagents

    ReagentSulfurization EfficiencySolution StabilityMajor ByproductsRelative Cost
    ADTT (Xanthane Hydride) >99.7% High (Stable for weeks in MeCN/Pyridine)Thiocarbamoyl isothiocyanateLow
    Beaucage Reagent ~99.0%Moderate (Prone to premature oxidation)3H-1,2-benzodithiol-3-oneHigh
    PADS >99.8%High (Requires "aging" for optimal use)Phenylacetic acid derivativesModerate

    Data synthesized from established SPOS manufacturing benchmarks[4][5][7].

    Analytical Validation of ADTT Synthesis

    For ADTT to achieve >99.7% sulfurization efficiency, the raw material itself must be rigorously validated. Commercial specifications mandate a purity of ≥95.0% (HPLC)[1][8][9]. The synthesis of ADTT (typically via the reaction of thiocyanate salts) can leave behind unreacted precursors or structural isomers.

    We employ a dual-layer, self-validating system:

    • Direct RP-HPLC to quantify the purity of the synthesized ADTT small molecule.

    • Orthogonal IP-RP-HPLC of a test oligonucleotide to functionally validate the absence of P=O (phosphodiester) failure sequences, which would indicate a failure in the sulfurization step[3][10].

    HPLC_Workflow N1 Crude ADTT Synthesis Mixture N2 Sample Preparation (Dissolution in MeCN/Pyridine) N1->N2 N3 RP-HPLC Injection (C18 Column, 260 nm UV) N2->N3 N4 Chromatographic Separation (Gradient: TEAA / Acetonitrile) N3->N4 N5 Data Analysis & Integration N4->N5 N6 Purity Validation (≥95%) Absence of Precursors N5->N6

    RP-HPLC workflow for validating the synthesis and purity of 5-imino-1,2,4-dithiazole-3-thiol.

    Step-by-Step Experimental Methodologies

    Protocol 1: Direct RP-HPLC Purity Validation of Synthesized ADTT

    Causality: ADTT contains a dithiazole ring and an imino/amino group. A standard C18 column with a slightly acidic mobile phase prevents peak tailing by keeping the nitrogen centers protonated, ensuring sharp resolution from polar synthetic precursors.

    • Sample Preparation: Dissolve 1.0 mg of the synthesized ADTT in 1.0 mL of Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter[6].

    • Column Selection: C18 Reverse-Phase Column (e.g., 4.6 × 150 mm, 5 µm particle size).

    • Mobile Phase Setup:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Detection: Monitor UV absorbance at 260 nm (optimal for the dithiazole conjugated system)[6].

    • Self-Validation Check: Integrate the area under the curve (AUC). The ADTT peak must account for ≥95.0% of the total integrated area[1][9]. The presence of early-eluting peaks (retention time < 2 mins) indicates unreacted thiocyanate salts, signaling an incomplete synthesis.

    Protocol 2: Functional Validation via Automated Solid-Phase Sulfurization

    Causality: To prove the validated ADTT is functionally active, we use it to synthesize a short phosphorothioate dinucleotide (e.g., TsT). The 9:1 Acetonitrile:Pyridine solvent ratio is critical; pyridine acts as a catalyst for the nucleophilic sulfur transfer[6][7].

    • Reagent Preparation: Prepare a 0.02 M solution of the HPLC-validated ADTT in a 9:1 (v/v) mixture of anhydrous Acetonitrile and Pyridine[4][6].

    • Coupling: On a 1.0 µmol scale solid-phase synthesizer, couple the first phosphoramidite monomer to the solid support[7][11].

    • Sulfurization: Inject the 0.02 M ADTT solution. Allow a contact time of exactly 2.0 minutes[6].

    • Cleavage & Deprotection: Cleave the dinucleotide from the support using concentrated aqueous ammonia at 65°C for 1 hour[11].

    Protocol 3: Orthogonal IP-RP-HPLC Validation of the Oligonucleotide

    Causality: Oligonucleotides are highly negatively charged. We use Ion-Pair Reversed-Phase (IP-RP) HPLC with bulky alkylammonium salts (like TEAA or TBAA). These salts pair with the negative phosphate/phosphorothioate backbone, masking the charge and allowing the oligo to interact with the hydrophobic C18 stationary phase[6][10][12].

    • Column Selection: XBridge C18 column (2.1 × 150 mm, 3.5 µm)[10][12].

    • Mobile Phase Setup:

      • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0[6].

      • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Linear gradient of 5% to 40% B over 30 minutes at 50°C[10].

    • Self-Validation Check: A successful ADTT reagent will yield a single dominant peak corresponding to the fully sulfurized TsT dimer. If the ADTT was degraded or impure, a distinct secondary peak corresponding to the oxygenated (P=O) phosphodiester failure sequence will appear[3][10]. An integration showing >99.7% for the P=S peak functionally validates the ADTT synthesis[6][7].

    References

    • National Center for Biotechnology Information. "Xanthane hydride | C2H2N2S3 | CID 2735329 - PubChem". nih.gov.[Link]

    • Tang, J.-Y., et al. "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent". Organic Process Research & Development - ACS Publications.[Link]

    • ACS Publications. "Characterizing the Diastereoisomeric Distribution of Phosphorothioate Oligonucleotides". Analytical Chemistry.[Link]

    • Royal Society of Chemistry. "Chapter 13: Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances". rsc.org.[Link]

    • Oxford Academic. "Single alkyl phosphonate modification of the siRNA backbone in the seed region enhances specificity and therapeutic profile". Nucleic Acids Research.[Link]

    Sources

    Validation

    The Efficacy of 5-imino-1,2,4-dithiazole-3-thiol as a Corrosion Inhibitor: A Comparative Guide

    In the persistent battle against metallic corrosion, particularly in acidic industrial environments, the development of effective corrosion inhibitors is of paramount importance. Among the promising candidates, heterocyc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the persistent battle against metallic corrosion, particularly in acidic industrial environments, the development of effective corrosion inhibitors is of paramount importance. Among the promising candidates, heterocyclic organic compounds containing nitrogen and sulfur atoms have garnered significant attention due to their innate ability to form protective films on metal surfaces. This guide provides a comprehensive analysis of the performance of 5-imino-1,2,4-dithiazole-3-thiol (also referred to as 5-imino-1,2,4-dithiazolidine-3-thione or IDTT) as a corrosion inhibitor for mild steel, benchmarked against other established inhibitors.

    This technical guide is designed for researchers, scientists, and professionals in materials science and chemical engineering, offering an in-depth comparison based on experimental data to facilitate informed decisions in the selection and application of corrosion inhibitors.

    Unveiling the Performance: A Data-Driven Comparison

    The effectiveness of a corrosion inhibitor is quantified by its ability to reduce the rate of corrosion, typically expressed as inhibition efficiency (IE%). The following table summarizes the performance of 5-imino-1,2,4-dithiazole-3-thiol in comparison to other notable corrosion inhibitors, primarily in acidic media on mild steel.

    InhibitorCorrosive MediumMetalMethodConcentrationInhibition Efficiency (%)Reference
    5-imino-1,2,4-dithiazole-3-thiol (IDTT) 1.0 M HClMild SteelWeight Loss0.5 mM84.3[1][2]
    1.0 M HClMild SteelPotentiodynamic Polarization0.5 mM-[1][2]
    Thiourea 1.0 M HClMild SteelPotentiodynamic Polarization5 x 10⁻³ M92.65[3][4]
    Phenyl Thiourea (PTU) 1.0 M HClMild SteelPotentiodynamic Polarization5 x 10⁻³ M98.96[3][4]
    Benzotriazole (BTA) 1.0 M HClMild SteelWeight Loss25 mM93.46[5]
    1-Acetyl-1H-Benzotriazole (ABTZ) 1 M HClMild SteelPotentiodynamic Polarization500 ppm80.55[6]
    2-Mercaptobenzothiazole (MBT) 1 M HClMild SteelElectrochemical-Excellent[7][8]
    1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) 1 M HClMild SteelPotentiodynamic Polarization10⁻³ M92[9]

    Analysis of Performance Data:

    The data reveals that 5-imino-1,2,4-dithiazole-3-thiol exhibits a commendable inhibition efficiency of 84.3% at a concentration of 0.5 mM in 1.0 M HCl for mild steel[1][2]. This positions it as a potent corrosion inhibitor.

    In comparison, thiourea and its derivatives demonstrate very high inhibition efficiencies. Notably, Phenyl Thiourea (PTU) reaches an impressive 98.96% efficiency at a 5 x 10⁻³ M concentration[3][4]. The enhanced performance of PTU can be attributed to the presence of the phenyl group, which increases the electron density on the molecule, facilitating stronger adsorption onto the metal surface.

    Benzotriazole (BTA), a widely recognized corrosion inhibitor, also shows high efficiency (93.46%) but at a significantly higher concentration of 25 mM[5]. This suggests that IDTT could be a more efficient inhibitor at lower concentrations compared to BTA. Other heterocyclic compounds like 2-Mercaptobenzothiazole (MBT) and triazole derivatives also display excellent inhibitive properties[7][8][9].

    The Science Behind the Protection: Mechanism of Action

    The primary mechanism by which these organic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main processes: physisorption and chemisorption.

    • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

    • Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.

    For 5-imino-1,2,4-dithiazole-3-thiol, studies indicate that it functions as a mixed-type inhibitor . This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[1][2]. The adsorption of IDTT on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface[1]. The presence of multiple nitrogen and sulfur atoms in its structure provides active sites for strong adsorption onto the steel surface.

    The following diagram illustrates the general mechanism of corrosion inhibition by adsorption of a heterocyclic compound on a metal surface.

    Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) H+ H⁺ ions Metal Fe H+->Metal Cathodic Reaction (Hydrogen Evolution) Cl- Cl⁻ ions Inhibitor Inhibitor Molecules Inhibitor->Metal Adsorption (Protective Film Formation) Fe2+ Fe²⁺ ions Metal->Fe2+ Anodic Reaction (Metal Dissolution)

    Caption: Generalized mechanism of corrosion inhibition.

    Experimental Validation: Protocols and Methodologies

    The performance data presented in this guide is derived from established experimental techniques. Understanding these methodologies is crucial for interpreting the results and for designing further comparative studies.

    Weight Loss Measurement

    This is a straightforward and widely used method to determine the corrosion rate.

    Protocol:

    • Specimen Preparation: Mild steel coupons of known dimensions are cleaned, degreased, and weighed accurately.

    • Immersion: The coupons are immersed in the corrosive solution (e.g., 1.0 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.

    • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

    • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

      • CR = (W₀ - W₁) / (A * t)

      • IE% = [(CR₀ - CR₁) / CR₀] * 100

      Where:

      • W₀ and W₁ are the weight loss in the absence and presence of the inhibitor, respectively.

      • A is the surface area of the coupon.

      • t is the immersion time.

      • CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.

    Potentiodynamic Polarization

    This electrochemical technique provides detailed information about the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor.

    Protocol:

    • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • Polarization Scan: The potential of the working electrode is scanned over a range relative to its open circuit potential (OCP) at a constant scan rate.

    • Data Acquisition: The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.

    • Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection. The inhibition efficiency is calculated as:

      • IE% = [(icorr₀ - icorr₁) / icorr₀] * 100

      Where:

      • icorr₀ and icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    The following workflow diagram illustrates the key steps in evaluating a corrosion inhibitor.

    Experimental_Workflow A Inhibitor Synthesis & Characterization D Weight Loss Measurements A->D E Electrochemical Tests (Potentiodynamic Polarization, EIS) A->E B Specimen Preparation (e.g., Mild Steel) B->D B->E C Corrosive Medium Preparation (e.g., 1M HCl) C->D C->E G Data Analysis & Interpretation D->G E->G F Surface Analysis (SEM, AFM) F->G H Performance Comparison G->H

    Caption: Experimental workflow for corrosion inhibitor evaluation.

    Electrochemical Impedance Spectroscopy (EIS)

    EIS is a powerful non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface. In a typical EIS experiment, a small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance data is often represented as a Nyquist plot, from which parameters like polarization resistance (Rp) can be extracted. An increase in Rp in the presence of an inhibitor indicates the formation of a more protective film. For IDTT, an increase in Rp from 50.3 Ω (blank) to 149.2 Ω at 0.5 mM concentration confirms its protective action[1][2].

    Conclusion and Future Outlook

    5-imino-1,2,4-dithiazole-3-thiol has demonstrated its potential as an effective corrosion inhibitor for mild steel in acidic environments, exhibiting a high inhibition efficiency at a relatively low concentration. Its performance is comparable to, and in some aspects, potentially more efficient than, established inhibitors like benzotriazole. The mixed-type inhibition mechanism, coupled with its ability to form a stable adsorbed layer, underscores its promise for industrial applications.

    Further research should focus on direct, side-by-side comparisons of IDTT with a broader range of commercial inhibitors under identical conditions. Investigating its performance in different corrosive media and on various metal alloys would also be beneficial. Additionally, exploring the synergistic effects of IDTT with other compounds could lead to the development of even more potent and cost-effective corrosion inhibitor formulations. The insights provided in this guide serve as a solid foundation for such future endeavors, paving the way for the next generation of corrosion protection technologies.

    References

    • CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE - IJAET. (n.d.). Retrieved from [Link]

    • Phenyl Thiourea as Corrosion Inhibitor for Mild Steel in Strong Hydrochloric Acid. (2012). Iraqi Journal of Chemical and Petroleum Engineering, 13(2).
    • Le, T. H., Mai, T. P., & Nguyen, T. T. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(8), 13437–13447.
    • Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. (2025). PubMed. Retrieved from [Link]

    • Corrosion inhibition of mild steel by benzotriazole derivatives in acidic medium. (n.d.). ResearchGate. Retrieved from [Link]

    • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega.
    • Yadav, D. K., Kumar, S., Bahadur, I., & Ramjugernath, D. (2015). Corrosion Inhibitive Effect of Synthesized Thiourea Derivatives on Mild Steel in a 15% HCl Solution. Industrial & Engineering Chemistry Research, 54(42), 10327–10339.
    • Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 928-938.
    • Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. (2021). ResearchGate. Retrieved from [Link]

    • Investigation of the Inhibition Effect of 2-mercaptobenzothiazole on Mild Steel Corrosion in Hydrochloric Acid: Thermodynamic, Electrochemical, and Surface Analyses. (2015). ResearchGate. Retrieved from [Link]

    • Electrochemical and Weight Loss Measurements of Inhibition of the Acid Corrosion of Steel. (2013). Corrosion Science, 5(1), 1-10.
    • Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. (2021). Semantic Scholar. Retrieved from [Link]

    • Thiourea as Corrosion Inhibitor for Al-brass in Nitric Acid. (1988). OSTI.GOV.
    • CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (n.d.). Malaysian Journal of Analytical Sciences.
    • Action of 2-Mercaptobenzothiazole as Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution. (2025). ResearchGate. Retrieved from [Link]

    • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (n.d.).
    • Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. (2025). ResearchGate. Retrieved from [Link]

    • Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Deriv
    • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (n.d.).
    • Investigating the corrosion inhibition performance of regioisomeric 1,2,3-triazole derivatives for mild steel in HCl: electrochemical and comput
    • Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. (2019). MDPI.
    • Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (2020). Semantic Scholar. Retrieved from [Link]

    • Study Inhibition by 2-Mercaptobenzothiazole as Inhibitor and Effect for Carbon Steel Corrosion in 1M HCl Solution. (n.d.). AIP Publishing.
    • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022). International Journal of Corrosion and Scale Inhibition.
    • Potentiodynamic Polarization and Gravimetric Gauging of Corrosion on Mild Steel in Acid Environment and its Protection. (2023). Longdom Publishing.
    • Corrosion inhibition of mild steel in hydrochloric acid using 5-(3-methoxyphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Weight loss studies and DFT analysis. (n.d.).
    • Novel Corrosion Inhibitor for Mild Steel in HCl. (2014). Semantic Scholar. Retrieved from [Link]

    • Inhibition of corrosion of mild steel in acid media by N′-benzylidene-3- (quinolin-4-ylthio)propanohydrazide. (n.d.). Indian Academy of Sciences.
    • Novel Corrosion Inhibitor for Mild Steel in HCl. (2014). NCBI. Retrieved from [Link]

    • Effects of 2-amino-5-(ethylthio)-1,3,4-thiadiazole on copper corrosion as a corrosion inhibitor in 3% NaCl solutions. (2006). ResearchGate. Retrieved from [Link]

    • Electrochemical Impedance Spectroscopy in Carbonate Buffered Media for Biosensing Applic
    • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. (n.d.).
    • Electrochemical Impedance Spectroscopy. (2020). IntechOpen.

    Sources

    Comparative

    assessing the purity of synthesized 5-imino-1,2,4-dithiazole-3-thiol

    Analytical Strategies for Assessing the Purity of Synthesized 5-Imino-1,2,4-dithiazole-3-thiol Executive Summary 5-Imino-1,2,4-dithiazole-3-thiol[1]—frequently referred to by its tautomeric designation 5-amino-3H-1,2,4-d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Strategies for Assessing the Purity of Synthesized 5-Imino-1,2,4-dithiazole-3-thiol

    Executive Summary 5-Imino-1,2,4-dithiazole-3-thiol[1]—frequently referred to by its tautomeric designation 5-amino-3H-1,2,4-dithiazole-3-thione (ADTT) or Xanthane Hydride—is a cornerstone reagent in nucleic acid therapeutics. It functions as a highly efficient sulfur-transfer agent during the solid-phase synthesis of phosphorothioate oligonucleotides[2]. Because the synthesis of ADTT typically involves reacting aqueous ammonium thiocyanate with concentrated hydrochloric acid at low temperatures (5–15 °C)[3], the crude product is susceptible to contamination by unreacted thiocyanate, elemental sulfur, and moisture.

    In oligonucleotide synthesis, impurities in the sulfurizing reagent directly translate to failed coupling cycles and reduced yields of the target phosphorothioate diester. Therefore, establishing a rigorous, self-validating analytical framework to assess the purity of synthesized ADTT is critical for any drug development professional.

    Mechanistic Context: Why Standard Methods Fail ADTT exists in a tautomeric equilibrium between the imino-thiol and amino-thione forms. In protic environments or under basic conditions, this equilibrium can cause severe peak broadening or splitting in chromatographic analysis. Furthermore, the molecule is highly sensitive to oxidation, readily forming disulfide dimers. Consequently, purity assessment requires orthogonal techniques that stabilize the molecule during analysis while providing both relative and absolute quantitation.

    Mechanism P3 Phosphite Triester (Oligo Intermediate) Complex Transient Intermediate P3->Complex ADTT 5-imino-1,2,4-dithiazole-3-thiol (ADTT) ADTT->Complex Product Phosphorothioate Diester (Stable Oligo) Complex->Product Sulfur Transfer Byproduct Non-oxidizing Byproducts Complex->Byproduct Leaving Group

    Mechanism of ADTT-mediated sulfurization of phosphite triesters in oligonucleotide synthesis.

    Comparative Analysis of Purity Assessment Techniques

    To objectively evaluate the purity of synthesized ADTT, we must compare the efficacy of various analytical modalities. No single method provides a complete picture; rather, they form a composite profile of the reagent's integrity.

    Analytical MethodPrimary FunctionTarget ImpuritiesSensitivity (LOD)Turnaround TimeCost / Complexity
    RP-HPLC-UV Relative organic purityOrganic byproducts, tautomers< 0.05%15–20 minsLow / Moderate
    qNMR (1H) Absolute mass fraction purityAll proton-bearing impurities~0.5%10 minsHigh / Low
    LC-MS (ESI+) Mass identificationDisulfide dimers, unreacted precursors< 0.01%20 minsHigh / High
    Karl Fischer Moisture contentResidual water10 ppm5 minsLow / Low
    Elemental Analysis Empirical formula verificationInorganic salts, elemental sulfur~0.3%1–2 daysModerate / Moderate

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that protocols must be designed with internal checks to prevent false positives. Below are the optimized, step-by-step methodologies for the three most critical assays.

    Protocol 1: Relative Purity Profiling via RP-HPLC-UV Causality Check: Why use an acidic mobile phase? The addition of 0.1% Trifluoroacetic acid (TFA) forces the tautomeric equilibrium toward the protonated thione form, ensuring a single, sharp chromatographic peak and preventing interaction with residual silanols on the stationary phase.

    • System Preparation: Equip the HPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[4]. Set the column oven to 30 °C to ensure reproducible retention times.

    • Mobile Phase Formulation:

      • Solvent A: Ultrapure water with 0.1% TFA.

      • Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.

    • Sample Preparation: Dissolve 1.0 mg of synthesized ADTT in 1.0 mL of Solvent A/B (50:50 v/v). Self-Validation: Prepare a blank (diluent only) to ensure no ghost peaks interfere with the integration.

    • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.5 mL/min[4].

    • Detection: Monitor UV absorbance at 254 nm. High-quality ADTT should exhibit a relative peak area of ≥ 98.0%[2].

    Protocol 2: Absolute Purity Determination via Quantitative NMR (qNMR) Causality Check: Why use DMSO-d6? ADTT has poor solubility in less polar deuterated solvents. Furthermore, DMSO-d6 shifts the critical N-H proton signals to a clear region (9.60 and 9.82 ppm)[3], avoiding overlap with the internal standard.

    • Standard Selection: Select a high-purity internal standard (IS) such as Maleic acid (traceable to NIST). The IS must have a known purity and non-overlapping proton signals.

    • Sample Weighing (Critical Step): Using a microbalance, accurately weigh ~15 mg of ADTT and ~10 mg of Maleic acid into the same vial. Record weights to 0.01 mg.

    • Solvation: Add 0.6 mL of anhydrous DMSO-d6[3]. Sonicate for 2 minutes until fully dissolved.

    • Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz)[4]. Self-Validation: Set the T1 relaxation delay (D1) to at least 30 seconds. This ensures that all protons fully relax between pulses, making the integration strictly quantitative.

    • Analysis: Integrate the N-H signals of ADTT (9.60–9.82 ppm)[3] against the alkene protons of Maleic acid (6.26 ppm). Calculate the absolute mass fraction using the standard qNMR equation.

    Protocol 3: Moisture Content via Coulometric Karl Fischer Titration Causality Check: Why Coulometric instead of Volumetric? ADTT intended for oligonucleotide synthesis must have a strictly controlled water content of ≤ 0.5%[2]. Volumetric KF lacks the precision required for such trace moisture levels.

    • Reagent Neutralization: Add the anolyte and catholyte to the KF cell. Allow the instrument to pre-titrate background moisture until drift is stable (< 10 µ g/min ).

    • System Suitability: Inject exactly 1.0 µL of pure water (1000 µg) to verify recovery is within 97–103%.

    • Sample Injection: Rapidly weigh 100 mg of ADTT and introduce it into the titration cell.

    • Endpoint Determination: The instrument generates iodine electrochemically to react with the water. The total charge (Coulombs) consumed is directly proportional to the water content.

    AnalyticalWorkflow Start Synthesized ADTT Batch Step1 RP-HPLC-UV (Organic Impurities) Start->Step1 Step2 qNMR (Absolute Mass Fraction) Start->Step2 Step3 Karl Fischer (Moisture Content) Start->Step3 Decision Criteria Met? HPLC >98%, H2O <0.5% Step1->Decision Step2->Decision Step3->Decision Pass Approved for Solid-Phase Synthesis Decision->Pass Yes Fail Recrystallization Required Decision->Fail No

    Orthogonal analytical workflow for validating the purity of synthesized ADTT.

    Conclusion

    The synthesis of 5-imino-1,2,4-dithiazole-3-thiol yields a product whose empirical formula (C2H2N2S3)[3] and structural integrity must be rigorously verified before deployment in oligonucleotide manufacturing. By employing a combination of RP-HPLC-UV for relative profiling, qNMR for absolute quantitation, and Coulometric KF for trace moisture analysis, researchers can establish a highly trustworthy, self-validating quality control system.

    References[4] Title: ALKYLPHENOL DERIVATIVES OF THE POLYMER OF THIOCYANIC ACID AND 5-AMINO-1,2,4-DITHIAZOLE-3-THIONE

    Source: Eastern-European Journal of Enterprise Technologies URL: 1] Title: Xanthane hydride | C2H2N2S3 | CID 2735329 Source: PubChem URL: 2] Title: Product Specification Sheet - 5-Amino-3H-1,2,4-dithiazole-3-thione Source: emp BIOTECH URL: ] Title: Xanthane Hydride | 6846-35-1 Source: TCI Chemicals URL: 4] Title: Convenient Method for the Synthesis of 1,2,4-Substituted Dithiazoles Source: Saudi Journal of Medical and Pharmaceutical Sciences URL:

    Sources

    Validation

    mechanism of action of 5-imino-1,2,4-dithiazole-3-thiol compared to similar compounds

    Optimizing Phosphorothioate Oligonucleotide Synthesis: A Mechanistic Comparison of 5-Imino-1,2,4-dithiazole-3-thiol and Alternative Sulfurizing Agents Executive Summary & Chemical Identity The development of antisense th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Optimizing Phosphorothioate Oligonucleotide Synthesis: A Mechanistic Comparison of 5-Imino-1,2,4-dithiazole-3-thiol and Alternative Sulfurizing Agents

    Executive Summary & Chemical Identity

    The development of antisense therapeutics and RNA interference (RNAi) technologies relies heavily on the modification of the oligonucleotide backbone to resist nuclease degradation. The most successful modification is the substitution of a non-bridging oxygen with sulfur to create a phosphorothioate (PS) linkage.

    The compound 5-imino-1,2,4-dithiazole-3-thiol exists predominantly as its tautomer, 5-amino-1,2,4-dithiazole-3-thione (commonly referred to as ADTT or Xanthane Hydride)[1]. As a highly efficient sulfur-transfer reagent, ADTT has become a cornerstone in solid-phase oligonucleotide synthesis, offering a safer and more stable alternative to legacy reagents[2]. This guide objectively compares the mechanistic action, performance data, and operational protocols of ADTT against other industry-standard sulfurizing agents.

    Mechanistic Profiling: How ADTT Transfers Sulfur

    During automated solid-phase synthesis, the coupling of a phosphoramidite to the growing oligonucleotide chain yields a reactive phosphite triester (P^III) intermediate. The sulfurization step must rapidly and quantitatively oxidize this intermediate to a phosphorothioate triester (P^V) before side reactions can occur.

    The mechanism of sulfur transfer by ADTT is driven by the nucleophilic attack of the electron-rich phosphorus(III) atom on the disulfide bond of the dithiazole ring[3]. Specifically, the attack occurs at the sulfur atom adjacent to the thiocarbonyl group. This forms a transient phosphonium intermediate. Subsequent S-S bond cleavage and structural rearrangement yield the highly stable phosphorothioate triester and a thiocarbamoyl isothiocyanate byproduct[3].

    Unlike legacy reagents, the byproducts generated by ADTT are non-oxidizing, preventing the inadvertent formation of unmodified phosphodiester (PO) linkages[4].

    Mechanism P3 Phosphite Triester (P^III Intermediate) Attack Nucleophilic Attack (P attacks S-S bond) P3->Attack ADTT ADTT (Sulfurizing Agent) ADTT->Attack Intermediate Phosphonium Intermediate Attack->Intermediate Cleavage S-S Bond Cleavage & Rearrangement Intermediate->Cleavage Product Phosphorothioate Triester (P^V) Cleavage->Product Byproduct Thiocarbamoyl Isothiocyanate Cleavage->Byproduct

    Mechanism of P(III) oxidation to P(V) by ADTT via phosphonium intermediate.

    Comparative Performance Analysis

    Selecting a sulfurizing agent requires balancing reaction kinetics, reagent stability, byproduct toxicity, and cost. Below is an objective comparison of ADTT against Beaucage Reagent, PADS, and DDTT.

    • Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide): Historically the gold standard due to its fast kinetics. However, it is inherently unstable in solution, frequently precipitating and clogging the delivery lines of automated synthesizers[5]. Furthermore, its sulfurization byproduct (3H-2,1-benzoxathiolan-3-one-1-oxide) is a potent oxidant that can convert unreacted P(III) species into undesired PO linkages[6].

    • PADS (Phenylacetyl disulfide): Highly cost-effective for bulk manufacturing. However, PADS requires a critical "aging" period in a base-containing solvent to form the active polysulfide species. Using freshly prepared PADS leads to inconsistent lot-to-lot performance and increased PO-diester impurities[7].

    • DDTT (3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione): A modern derivative of ADTT. It offers superior solubility in standard solvents and exceptionally fast reaction kinetics, making it a preferred choice for both DNA and RNA oxidative sulfurization, albeit at a higher cost[8].

    • ADTT (Xanthane Hydride): ADTT strikes an optimal balance. It achieves >99.7% sulfurization efficiency without producing the toxic or oxidizing byproducts seen with Beaucage reagent[2]. Its primary limitation is lower solubility in neat acetonitrile, necessitating a pyridine co-solvent[2].

    ReagentChemical NameSulfurization EfficiencyKey AdvantagesOperational Limitations
    ADTT 5-amino-1,2,4-dithiazole-3-thione>99.7%No oxidizing byproducts, highly cost-effectiveRequires Pyridine co-solvent for optimal solubility
    Beaucage 3H-1,2-benzodithiol-3-one 1,1-dioxide~99.0%Fast kinetics, historically validatedUnstable in solution, clogs lines, oxidizing byproducts
    PADS Phenylacetyl disulfide>99.9% (aged)Extremely low cost for bulk synthesisRequires strict "aging" protocols to form active species
    DDTT 3-((dimethylamino-methylidene)amino)...>99.9%Highly stable in solution, rapid kineticsHigher procurement cost compared to ADTT

    Self-Validating Experimental Protocol: Solid-Phase Sulfurization

    To ensure reproducibility and scientific integrity, the following protocol outlines the use of ADTT in automated synthesis, embedded with a self-validating analytical step to confirm causality and efficiency.

    Step 1: Reagent Formulation

    • Action: Prepare a 0.02 M solution of ADTT in a solvent mixture of anhydrous Acetonitrile and Pyridine (9:1 v/v)[2].

    • Causality: ADTT exhibits limited solubility in neat acetonitrile. The addition of 10% pyridine disrupts intermolecular hydrogen bonding, ensuring complete dissolution to prevent line clogging. Furthermore, pyridine acts as a mild base, catalyzing the nucleophilic attack of the phosphite triester.

    Step 2: Automated Sulfurization

    • Action: Immediately following the phosphoramidite coupling step, deliver the ADTT solution to the solid support column. Allow a contact time of exactly 2 minutes[2].

    • Causality: A 2-minute residence time is kinetically sufficient to achieve >99.7% conversion. Extending this time provides no yield benefit and unnecessarily exposes the growing chain to potential side reactions or adventitious moisture.

    Step 3: Cleavage and Deprotection

    • Action: Following the completion of the synthesis cycle, cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using concentrated ammonium hydroxide (NH₄OH) at 55°C for 16 hours.

    Step 4: Self-Validation via ³¹P NMR Spectroscopy

    • Action: Lyophilize the crude product, reconstitute in D₂O, and analyze via ³¹P NMR.

    • Causality: This step self-validates the entire protocol. Phosphorus-31 NMR directly distinguishes the chemical environments of the backbone. A successful sulfurization will display a dominant peak at ~55 ppm (corresponding to the P^V phosphorothioate linkage). Any failure in the protocol (e.g., oxidation by moisture or poor reagent formulation) will manifest as an impurity peak at ~0 ppm (phosphodiester linkage). A peak ratio of >99:1 validates the protocol's efficacy.

    Workflow Step1 1. Coupling (Phosphoramidite) Step2 2. Sulfurization (0.02 M ADTT) Step1->Step2 Step3 3. Capping (Ac2O / NMI) Step2->Step3 Step4 4. Detritylation (DCA / Toluene) Step3->Step4 Step4->Step1 Repeat Step5 5. Cleavage (NH4OH, 55°C) Step4->Step5 Final

    Automated solid-phase oligonucleotide synthesis cycle utilizing ADTT.

    References

    • Xanthane hydride | C2H2N2S3 | CID 2735329 - PubChem - National Institutes of Health (NIH). [Link]

    • Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride) - ResearchGate.[Link]

    • EP0986571B1 - Novel sulfur transfer reagents for oligonucleotide synthesis - Google P
    • Guidebook for the Synthesis of Oligonucleotides - Chemie Brunschwig.[Link]

    • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent | Organic Process Research & Development - ACS Publications.[Link]

    • Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS) | Organic Process Research & Development - ACS Publications.[Link]

    • Development of Phosphorothioate DNA and DNA Thioaptamers - PMC - NIH.[Link]

    Sources

    Comparative

    A Comparative Guide to Sulfurizing Reagents in Oligonucleotide Synthesis: Benchmarking 5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride)

    Introduction: The Critical Role of Sulfurization in Modern Therapeutics In the landscape of drug development, particularly in the realm of nucleic acid-based therapies like antisense oligonucleotides (ASOs) and siRNA, th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Sulfurization in Modern Therapeutics

    In the landscape of drug development, particularly in the realm of nucleic acid-based therapies like antisense oligonucleotides (ASOs) and siRNA, the chemical stability of the therapeutic agent is paramount. The native phosphodiester backbone of DNA and RNA is susceptible to rapid degradation by cellular nucleases. A cornerstone modification to overcome this vulnerability is the introduction of a phosphorothioate (P=S) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur.[1] This single-atom substitution significantly enhances nuclease resistance, thereby increasing the in vivo half-life and therapeutic efficacy of the oligonucleotide.[1]

    The synthesis of phosphorothioates is most commonly achieved via solid-phase phosphoramidite chemistry, where the key transformation is the sulfurization of an intermediate phosphite triester. The choice of sulfurizing reagent for this step is a critical decision that profoundly impacts the efficiency, purity, scalability, and cost-effectiveness of the entire manufacturing process.[2] An ideal reagent should be highly efficient, fast-acting, stable in solution, cost-effective for large-scale production, and should not generate side products that compromise the integrity of the final oligonucleotide.

    This guide provides an in-depth, objective comparison of several leading sulfurizing reagents, with a primary focus on benchmarking the performance of 5-imino-1,2,4-dithiazole-3-thiol , more commonly known in the field as 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT) or Xanthane Hydride .[3][4][5] We will compare its efficiency and practical utility against other widely used alternatives, including the Beaucage Reagent, Phenylacetyl Disulfide (PADS), and 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT), providing researchers and process chemists with the data and insights needed to select the optimal reagent for their specific application.

    The Mechanism: From Phosphite Triester to Phosphorothioate

    The fundamental reaction involves the oxidative conversion of a trivalent phosphite triester, formed during the coupling step of oligonucleotide synthesis, to a pentavalent phosphorothioate triester.[6] The sulfurizing reagent acts as a sulfur-transfer agent in this process. While the precise intermediates can vary, the general mechanism involves the nucleophilic attack of the phosphorus atom on a sulfur atom of the reagent, leading to the formation of the desired phosphorothioate and the release of by-products.

    Caption: General mechanism of phosphite triester sulfurization.

    The nature of the by-products is a key differentiator between reagents. Inefficient or poorly designed reagents can produce oxidizing species that lead to the unwanted formation of phosphodiester (P=O) linkages, a critical impurity in phosphorothioate oligonucleotide drugs.[7]

    Comparative Performance of Sulfurizing Reagents

    The choice of a sulfurizing reagent involves a trade-off between reactivity, stability, side-product profile, and cost. The following table summarizes the performance of Xanthane Hydride (ADTT) and its main competitors.

    Feature5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride / ADTT)Beaucage ReagentPhenylacetyl Disulfide (PADS)3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT)
    Stepwise Efficiency >99.5%, often >99.8%[8]>99% but can be inconsistent[9]>99.6%[10], >99.9% with "aged" solutions[6]>90% for RNA (20-mer)[2], highly efficient for DNA
    Typical Concentration 0.02 M - 0.2 M in Acetonitrile/Pyridine[5][7]0.05 M in Acetonitrile[2]0.2 M in Acetonitrile/3-Picoline[9][10]0.05 M in Pyridine/Acetonitrile[2][11]
    Contact Time 30s - 2.5 min[2]~30s for DNA[12], up to 4 min for RNA[2][11]60 - 120 seconds[2][9]30s - 4 min, highly efficient at shorter times[2][11]
    Solution Stability High stabilityLimited stability on synthesizer; prone to precipitation[1][7][11]Requires "aging" for optimal performance; stable once aged[2][6]Very high; stable for over 6 months in solution[2]
    Key Advantages Economical for scale-up, clean by-product profile, high efficiency[7][13]Historically widely used, effective for DNAVery economical, high efficiency, suitable for bulk manufacturing[9][10]Excellent for RNA sulfurization, very high stability, fast kinetics[2][11]
    Key Disadvantages Less commonly cited in recent literature compared to DDTT for RNAOxidizing by-product can form P=O linkages, solution instability[7][9]Unpleasant odor, requires an "aging" period before use[2][6]Higher cost compared to other reagents[2]
    By-products Does not yield oxidants or toxic by-products like CS₂[8]Cyclic sulfoxide by-product is a potent oxidizing agent[7][9]Generally clean, but requires removal of picolineStable by-products

    In-Depth Analysis and Field Insights

    5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride / ADTT)

    Xanthane Hydride has emerged as a robust and highly efficient sulfur-transfer reagent, particularly valued in process development and large-scale manufacturing.[7][13] Its primary advantage lies in its "clean" reaction profile. Unlike the Beaucage reagent, it does not generate oxidizing by-products, which minimizes the formation of the critical phosphodiester impurity.[5] Furthermore, it avoids the production of highly toxic and problematic substances like carbon disulfide, which can be a by-product of reactions involving elemental sulfur.[12] Its commercial availability and low cost make it an economically viable option for the production of oligonucleotide APIs.[7][13]

    Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide)

    For many years, the Beaucage reagent was the industry standard.[1] It is highly reactive and can achieve efficient sulfurization in short contact times, especially for DNA.[12] However, its drawbacks are significant. The reagent's limited stability in acetonitrile solution on an automated synthesizer is a major operational challenge, often leading to precipitation and clogged lines.[11][14] More critically, its cyclic sulfoxide by-product is a potent oxidant that can convert the phosphite triester intermediate into an undesired phosphodiester linkage, compromising the purity of the final product.[7][9] This has led many in the field to seek more reliable alternatives.

    Phenylacetyl Disulfide (PADS)

    PADS is an excellent, cost-effective alternative, particularly for large-scale synthesis of DNA phosphorothioates.[9][10] The intriguing characteristic of PADS is the requirement for an "aging" period. A freshly prepared solution of PADS in acetonitrile/3-picoline is significantly less efficient than one that has been allowed to stand for at least 24 hours.[2][6] This is due to the in-situ formation of a more reactive sulfur-transfer species. Once this equilibrium is reached, the solution is highly effective, capable of achieving >99.9% stepwise sulfurization efficiency.[6] This makes it a robust and economical choice for manufacturing, provided the "aging" step is incorporated into the workflow.

    DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione)

    DDTT is arguably the premier reagent for RNA sulfurization and is also highly effective for DNA.[11][14] Its exceptional stability in solution (over 6 months) is a major advantage for automated synthesis, eliminating the concerns of precipitation associated with the Beaucage reagent.[2] Kinetically, it is very fast and efficient, allowing for shorter sulfurization times, which is particularly beneficial for sensitive RNA synthesis.[11] The primary barrier to its universal adoption is its higher cost relative to PADS and Xanthane Hydride, making it a choice often reserved for more challenging syntheses or when reagent stability is the highest priority.[2]

    Experimental Protocols: Sulfurization in Automated Solid-Phase Synthesis

    The following protocols describe a single sulfurization cycle within a standard automated solid-phase oligonucleotide synthesis workflow. The cycle assumes the previous steps of detritylation (removing the 5'-DMT protecting group) and coupling (adding the next phosphoramidite) have been completed.

    Caption: A typical cycle in automated oligonucleotide synthesis.

    Protocol 1: Sulfurization using Xanthane Hydride (ADTT)
    • Reagent Preparation: Prepare a 0.02 M solution of Xanthane Hydride in a 9:1 (v/v) mixture of anhydrous acetonitrile and anhydrous pyridine.[7] For some applications, concentrations up to 0.2 M in pyridine can be used.[5]

    • Procedure (on an automated synthesizer):

      • Following the phosphoramidite coupling and subsequent column wash with acetonitrile, deliver the Xanthane Hydride solution to the synthesis column.

      • Allow the sulfurization reaction to proceed with a contact time of 2 minutes.[8] (Note: Contact times can be optimized between 30s and 2.5 min depending on the synthesizer and scale).[2]

      • Thoroughly wash the column with anhydrous acetonitrile to remove excess reagent and by-products.

      • Proceed with the capping step of the synthesis cycle.

    Protocol 2: Sulfurization using Beaucage Reagent
    • Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile. Use promptly after preparation.[2]

    • Procedure (on an automated synthesizer):

      • Following the coupling step, deliver the Beaucage reagent solution to the synthesis column.

      • Allow the sulfurization reaction to proceed for a contact time of 30-60 seconds for DNA synthesis or up to 4 minutes for RNA synthesis.[2][11][12]

      • Wash the column thoroughly with anhydrous acetonitrile.

      • Proceed with the capping step.

    Protocol 3: Sulfurization using "Aged" Phenylacetyl Disulfide (PADS)
    • Reagent Preparation: Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[6][9]

    • "Aging" Protocol: Store the prepared solution in a sealed container at room temperature for at least 24 hours prior to use to ensure the formation of the active sulfurizing species.[2][6]

    • Procedure (on an automated synthesizer):

      • After the coupling step, deliver the "aged" PADS solution to the synthesis column.

      • Allow a contact time of 60 to 120 seconds for the sulfurization reaction to occur.[2][9]

      • Thoroughly wash the column with anhydrous acetonitrile.

      • Continue with the capping step.

    Conclusion and Recommendations

    The sulfurization of the phosphite triester is a non-negotiable step for the production of stable and effective oligonucleotide therapeutics. While several reagents can accomplish this transformation, their performance characteristics vary significantly.

    5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride / ADTT) stands out as a highly efficient, reliable, and economically sound choice, particularly for large-scale synthesis of phosphorothioate oligonucleotides. Its key strengths are a high degree of sulfurization (>99.5%) and a clean by-product profile that avoids the formation of deleterious phosphodiester impurities.[7] This combination of performance and cost-effectiveness makes it an exceptional workhorse reagent for process development and commercial manufacturing.

    For researchers prioritizing convenience and exceptional solution stability, especially in the context of RNA synthesis, DDTT remains the gold standard, albeit at a higher cost.[2][11] For operations where cost is the primary driver and the "aging" step can be easily managed, PADS offers an extremely economical and efficient alternative for DNA synthesis.[6][9] The Beaucage Reagent , while historically important, has been largely superseded due to its inherent instability and the risk of introducing oxidative side products.[1][7][9]

    Ultimately, the selection of a sulfurizing reagent should be guided by the specific application: the scale of synthesis, the nature of the oligonucleotide (DNA vs. RNA), purity requirements, and economic constraints. For a balanced profile of high efficiency, safety, and scalability, Xanthane Hydride presents a compelling and field-proven solution.

    References

    • ADTT (Xanthane Hydride) | Sulfurizing Reagent | You Do Bio. (URL: )
    • comparative study of different sulfurization reagents for phosphorodithio
    • Xanthane Hydride: High-Purity Phosphorothioate Oligonucleotide Synthesis - Hongene Online Store. (URL: )
    • Oligonucleotide Synthesis Reagents - emp BIOTECH's. (URL: )
    • Xanthane Hydride | 6846-35-1 | TCI AMERICA. (URL: )
    • Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothio
    • Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothio
    • Synthesis of Antisense Oligonucleotides: Replacement of 3H-1,2-Benzodithiol-3-one 1,1-Dioxide (Beaucage Reagent) with Phenylacetyl Disulfide (PADS) As Efficient Sulfurization Reagent: From Bench to Bulk Manufacture of Active Pharmaceutical Ingredient | Organic Process Research & Development - ACS Publications. (URL: [Link])

    • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent | Organic Process Research & Development - ACS Publications. (URL: [Link])

    • Glen Report 20.
    • Comparison of phosphorothious acid with other sulfur-containing phosphorus reagents - Benchchem. (URL: )
    • Development of Phosphorothioate DNA and DNA Thioaptamers - PMC - NIH. (URL: [Link])

    • Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS) | Organic Process Research & Development - ACS Publications. (URL: [Link])

    • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent | Organic Process Research & Development - ACS Publications. (URL: [Link])

    • Glen Report 4-16: Sulfuriz
    • Synthesis of Antisense Oligonucleotides: Replacement of 3H-1,2-Benzodithiol-3-one 1,1-Dioxide (Beaucage Reagent) with Phenylacetyl Disulfide (PADS) As Efficient Sulfurization Reagent: From Bench to Bulk Manufacture of Active Pharmaceutical Ingredient | Organic Process Research & Development - ACS Publications. (URL: [Link])

    • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent | Request PDF - ResearchGate. (URL: [Link])

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 5-imino-1,2,4-dithiazole-3-thiol

    An In-depth Technical Guide to the Safe Handling of 5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride) This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-imino-1,2,4-dithiazole-3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the Safe Handling of 5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride)

    This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-imino-1,2,4-dithiazole-3-thiol, also known as Xanthane Hydride. As a specialized heterocyclic compound with applications in organic synthesis and materials science, its unique structure—containing reactive sulfur and nitrogen moieties—demands a handling protocol grounded in a thorough understanding of its potential hazards.[1][2] This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering you, the research professional, to implement a self-validating system of laboratory safety and operational integrity.

    Hazard Profile and Risk Assessment

    A complete understanding of a chemical's hazard profile is the foundation of a robust safety plan. 5-imino-1,2,4-dithiazole-3-thiol is classified as a hazardous substance that presents multiple risks upon exposure.[3] The primary hazards are summarized below.

    Hazard ClassificationHazard StatementGHS PictogramRationale
    Skin Corrosion/Irritation H315: Causes skin irritation.[4][5]GHS07The thiol and dithiazole components can interact with skin, leading to irritation. Direct contact must be avoided.
    Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4][5]GHS07The compound, particularly as a fine powder, can cause significant irritation and potential damage upon contact with the eyes.
    Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[4][5]GHS07Inhalation of the dust can irritate the respiratory system. All handling of the solid must be done with appropriate ventilation.
    Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure.[4]GHS08This highlights the potential for cumulative effects, reinforcing the need to minimize exposure during every procedure.
    Acute Oral Toxicity H302: Harmful if swallowed.[6]GHS07Ingestion can be harmful, and oral exposure must be prevented through strict hygiene practices.

    While comprehensive human toxicological data is limited, the precautionary principle dictates that this compound should be handled with care at all times to minimize any potential health risks.[1]

    Personal Protective Equipment (PPE) and Engineering Controls

    A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by rigorously selected PPE.

    Primary Engineering Control: The Chemical Fume Hood All procedures involving the handling of solid 5-imino-1,2,4-dithiazole-3-thiol or its solutions must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood serves to contain dust and potential vapors, preventing inhalation, which is a primary route of exposure.[5]

    Personal Protective Equipment (PPE) The following PPE is mandatory for all personnel handling the compound.

    PPE ComponentSpecificationRationale
    Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.[7]Provides a complete seal around the eyes to protect from airborne powder and liquid splashes. Standard safety glasses are insufficient.
    Hand Protection Nitrile gloves (minimum 4 mil thickness).Nitrile provides good chemical resistance. Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[5][8]
    Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Must be kept fully buttoned.
    Respiratory Protection Not required if handled exclusively within a certified fume hood.A NIOSH/MSHA-approved respirator may be necessary for emergency situations or large-scale spill cleanup.[4][5]

    Operational Workflow: From Receipt to Disposal

    A structured workflow minimizes the risk of error and exposure. The following protocol outlines the key steps for safely incorporating this reagent into your experiments.

    Operational_Workflow cluster_Prep Phase 1: Preparation cluster_Handling Phase 2: Chemical Handling cluster_Cleanup Phase 3: Decontamination & Disposal sds 1. Review SDS & Conduct Risk Assessment ppe 2. Don Appropriate PPE sds->ppe fume_hood 3. Verify Fume Hood Functionality ppe->fume_hood materials 4. Assemble All Necessary Apparatus in Hood fume_hood->materials weigh 5. Weigh Compound (in fume hood) materials->weigh transfer 6. Perform Transfers & Prepare Solutions weigh->transfer reaction 7. Conduct Experiment transfer->reaction decon 8. Decontaminate Surfaces & Glassware reaction->decon waste 9. Segregate & Label Hazardous Waste decon->waste dispose 10. Store Waste for EHS Pickup waste->dispose

    Figure 1. A step-by-step workflow for the safe handling of 5-imino-1,2,4-dithiazole-3-thiol.

    Detailed Steps:

    • Review SDS: Before any work begins, thoroughly read the supplier-provided Safety Data Sheet (SDS).

    • Don PPE: Put on all required PPE as specified in Section 2.

    • Verify Fume Hood: Ensure the fume hood has a current certification and that the airflow is optimal.

    • Assemble Materials: Place all necessary glassware, reagents, and equipment inside the fume hood to minimize traffic in and out of the containment area.

    • Weighing: Weigh the solid compound on weigh paper or in a disposable boat inside the fume hood to contain any dust.

    • Transfers and Solutions: Perform all liquid transfers using a syringe or cannula to prevent spills. Keep containers tightly closed when not in use.[3]

    • Conduct Experiment: Keep the fume hood sash at the lowest possible working height throughout the experiment.

    • Decontamination: After the experiment, decontaminate all surfaces with an appropriate solvent. Glassware that has come into contact with the thiol compound should be submerged in a bleach solution within the fume hood for at least 24 hours to oxidize residual material before standard washing.[9]

    • Waste Segregation: All disposable items (gloves, weigh paper, pipette tips) that are contaminated must be placed in a dedicated, clearly labeled solid hazardous waste container.[9]

    • Waste Storage: Seal the waste container and store it in your laboratory's designated satellite accumulation area for pickup by your institution's Environmental Health & Safety (EHS) department.

    Disposal Plan and Emergency Procedures

    Proper disposal is a critical component of the chemical lifecycle. Never dispose of this compound or its waste down the drain.[5]

    Disposal_Decision_Tree start Waste Generated q_type What is the waste type? start->q_type solid Contaminated Solid Waste (Gloves, Paper, Tips) q_type->solid Solid liquid Liquid Waste (Solutions, Solvents) q_type->liquid Liquid glass Contaminated Glassware q_type->glass Glassware solid_action Place in a labeled, sealed solid hazardous waste container. solid->solid_action liquid_action Place in a labeled, sealed liquid hazardous waste container. liquid->liquid_action glass_action Decontaminate in hood (e.g., bleach bath) before washing. glass->glass_action ehs Store for EHS Pickup solid_action->ehs liquid_action->ehs

    Figure 2. A decision tree for the proper segregation and disposal of waste.

    Emergency Procedures In the event of an exposure or spill, immediate and correct action is crucial.

    SituationFirst Aid / Emergency Response
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
    Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
    Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[10]
    Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][10]
    Small Spill Wearing full PPE, cover the spill with an absorbent material. Collect the material into a labeled hazardous waste container. Decontaminate the area.

    By integrating these detailed protocols into your daily laboratory operations, you can ensure a safe environment for yourself and your colleagues while advancing your critical research goals.

    References

    • TCI America.
    • Xanthane Hydride - Safety Data Sheet. (2020). Available from: [Link]

    • emp BIOTECH. 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT) - Safety Data Sheet. (2023). Available from: [Link]

    • University College London. Thiols | Safety Services. (2020). Available from: [Link]

    • Government of Alberta. Reduced Sulphur Compounds: Focus on Thiols. (2002). Available from: [Link]

    • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Available from: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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